Naphthalen-1-ylmethanamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210427. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
naphthalen-1-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N.ClH/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXZCFUBZJBRCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50959918 | |
| Record name | 1-(Naphthalen-1-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50959918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39110-74-2 | |
| Record name | 39110-74-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Naphthalen-1-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50959918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | naphthalen-1-ylmethanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Characteristics of N-methyl-1-naphthalenemethanamine HCl
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: N-methyl-1-naphthalenemethanamine hydrochloride (NMNH), a key synthetic intermediate, holds a significant position in the landscape of pharmaceutical development. Its structural motif, featuring a naphthalene core linked to a secondary amine, makes it a valuable building block, most notably in the synthesis of the allylamine antifungal agent, terbinafine.[1][2][3] A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, developing robust analytical methods, and ensuring the quality and purity of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the essential physicochemical characteristics of NMNH, offering insights into the experimental rationale and practical applications of this important compound.
I. Chemical Identity and Structure
N-methyl-1-naphthalenemethanamine HCl is the hydrochloride salt of the secondary amine N-methyl-1-naphthalenemethanamine. The presence of the naphthalene ring system and the secondary amine functionality are the key determinants of its chemical reactivity and physical properties.
-
Chemical Name: N-methyl-1-naphthalenemethanamine hydrochloride
-
Synonyms: 1-(Methylaminomethyl)naphthalene hydrochloride, N-Methyl-1-naphthylmethylamine hydrochloride
-
CAS Number: 65473-13-4[3]
-
Molecular Formula: C₁₂H₁₄ClN[4]
-
Molecular Weight: 207.70 g/mol [4]
Molecular Structure:
Caption: Chemical structure of N-methyl-1-naphthalenemethanamine HCl.
II. Physicochemical Properties
A comprehensive summary of the key physicochemical parameters of N-methyl-1-naphthalenemethanamine HCl is presented below. These properties are fundamental to its handling, formulation, and analysis.
| Property | Value | Source(s) |
| Appearance | White to off-white or light yellow crystalline powder | [5] |
| Melting Point | 191-193 °C | [3][6] |
| Boiling Point (Free Base) | 115-120 °C at 1 Torr | [2] |
| Solubility | Soluble in water, slightly soluble in DMSO and methanol. | [5] |
| pKa (Predicted) | ~9.5 - 10.5 | |
| Density (Free Base) | 1.05 g/cm³ | [2][6] |
Expert Insights on Physicochemical Properties:
-
Melting Point: The sharp melting point range of 191-193 °C is indicative of a crystalline solid with a high degree of purity.[3][6] This is a critical quality control parameter in pharmaceutical manufacturing.
-
Solubility: As a hydrochloride salt, NMNH exhibits good solubility in aqueous media. This is a direct consequence of the protonation of the secondary amine, which forms an ionic species that readily interacts with polar solvents like water. The free base, in contrast, is an oil, highlighting the significant impact of salt formation on the physical properties of the compound.
III. Analytical Characterization
A multi-faceted analytical approach is essential for the unambiguous identification and purity assessment of N-methyl-1-naphthalenemethanamine HCl.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of NMNH.
¹H NMR (Proton NMR): A ¹H NMR spectrum of NMNH in a deuterated solvent like dimethyl sulfoxide (DMSO-d₆) will exhibit characteristic signals corresponding to the different types of protons in the molecule.
-
Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the naphthalene ring.
-
Methylene Protons: A singlet or a pair of doublets for the CH₂ group adjacent to the naphthalene ring and the nitrogen atom.
-
Methyl Protons: A singlet for the N-CH₃ group.
-
Amine Proton: A broad signal for the N-H proton, the chemical shift of which can be concentration and temperature-dependent.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule, with distinct signals for the naphthalene carbons, the methylene carbon, and the methyl carbon.
Experimental Considerations: The choice of a polar aprotic solvent like DMSO-d₆ is crucial for dissolving the hydrochloride salt and for observing the exchangeable N-H proton.
B. Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in NMNH.
Key Vibrational Frequencies:
-
N-H Stretch: A characteristic broad absorption band in the region of 2400-2800 cm⁻¹ is expected for the secondary amine salt.
-
C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.
-
C=C Stretch: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
-
N-H Bend: An absorption band around 1500-1600 cm⁻¹ may be present due to the N-H bending vibration.
Experimental Protocol: KBr Pellet Method
A common and effective method for obtaining an IR spectrum of a solid sample like NMNH is the potassium bromide (KBr) pellet technique.
-
Sample Preparation: A small amount of the finely ground NMNH sample (typically 1-2 mg) is intimately mixed with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.
-
Pellet Formation: The mixture is then compressed in a die under high pressure (several tons) to form a thin, transparent pellet.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.
Rationale for Experimental Choice: The KBr matrix is transparent to IR radiation in the mid-IR region, providing a clear window for observing the vibrational modes of the analyte. It is important to use dry KBr and to prepare the pellet quickly to minimize the absorption of atmospheric moisture, which can interfere with the spectrum, particularly in the O-H stretching region.
C. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of NMNH.
Expected Molecular Ion: In its free base form, NMNH has a molecular weight of 171.24 g/mol .[2] Depending on the ionization technique used, the mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺).
Ionization Techniques:
-
Electron Ionization (EI): This hard ionization technique typically leads to extensive fragmentation, providing valuable structural information.
-
Electrospray Ionization (ESI): A soft ionization technique, ESI is well-suited for polar molecules like NMNH and would likely produce a prominent protonated molecular ion peak ([M+H]⁺) at m/z 172.
Workflow for Mass Spectrometric Analysis:
Caption: Generalized workflow for mass spectrometric analysis of NMNH.
IV. Synthesis and Application
Synthetic Pathway:
N-methyl-1-naphthalenemethanamine is commonly synthesized via the reaction of 1-chloromethylnaphthalene with methylamine.[1] The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.
Caption: A simplified synthetic scheme for N-methyl-1-naphthalenemethanamine HCl.
Key Application in Drug Development:
The primary and most well-documented application of N-methyl-1-naphthalenemethanamine HCl is as a crucial intermediate in the industrial synthesis of terbinafine hydrochloride .[1][5] Terbinafine is a widely used antifungal medication that belongs to the allylamine class. It is effective against a broad spectrum of pathogenic fungi. The synthesis of terbinafine involves the N-alkylation of N-methyl-1-naphthalenemethanamine with a suitable allylic halide. The purity and quality of the NMNH starting material are therefore critical to ensuring the final API meets the stringent requirements of regulatory bodies.
V. Safety and Handling
N-methyl-1-naphthalenemethanamine HCl is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.
VI. Conclusion
N-methyl-1-naphthalenemethanamine HCl is a compound of significant industrial importance, primarily due to its role as a key precursor to the antifungal drug terbinafine. A comprehensive understanding of its physicochemical properties, as detailed in this guide, is essential for its effective use in synthesis, process optimization, and quality control. The analytical techniques of NMR, IR, and mass spectrometry provide a robust framework for its characterization, ensuring the identity and purity of this vital pharmaceutical intermediate.
References
- Natco Pharma Ltd. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine. Google Patents.
-
PubChem. (n.d.). N-Methyl-N-naphthylmethylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (n.d.). N-Methyl-1-naphthalenemethylamine hydrochloride. Retrieved from [Link]
Sources
- 1. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. N-Methyl-1-naphthalenemethylamine 98 65473-13-4 [sigmaaldrich.com]
- 4. N-Methyl-N-naphthylmethylamine hydrochloride | C12H14ClN | CID 16211748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. chembk.com [chembk.com]
Naphthalen-1-ylmethanamine hydrochloride CAS 65473-13-4
An In-Depth Technical Guide to Naphthalen-1-ylmethanamine Hydrochloride (CAS 65473-13-4)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound (CAS 65473-13-4), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes critical data on its properties, synthesis, applications, and handling, grounded in established scientific principles and authoritative sources.
Introduction and Strategic Importance
This compound is a naphthalene derivative recognized primarily for its role as a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] While not an API itself, its molecular framework is integral to the structure of several commercially significant drugs. Its most notable application is as a key intermediate in the production of allylamine antifungal agents, such as Terbinafine and Butenafine, which are widely used to treat a range of fungal infections.[1][2] The purity and well-defined characterization of this intermediate are therefore critical for the efficacy and safety of the final drug products.
Physicochemical and Structural Characteristics
The compound is a white to off-white crystalline solid, a property typical of many organic hydrochloride salts.[1] The hydrochloride form enhances its stability and handling characteristics compared to the free base.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 65473-13-4 | [3][4] |
| Molecular Formula | C₁₂H₁₄ClN | [3][4][5] |
| Molecular Weight | 207.70 g/mol | [3][4] |
| IUPAC Name | N-methyl-1-naphthalen-1-ylmethanamine;hydrochloride | [3][4] |
| Appearance | White to off-white powder/crystalline solid | [1][6] |
| Melting Point | 191-193 °C (lit.) | [5] |
| Solubility | Soluble in water, DMSO (Slightly), Methanol (Slightly) | [1][5] |
| Storage | Inert atmosphere, Room Temperature, in a dry place | [5][7] |
| InChIKey | BVJVHPKFDIYQOU-UHFFFAOYSA-N | [3][4][5] |
Synthesis and Process Chemistry
The industrial preparation of this compound is crucial for the pharmaceutical supply chain. Several synthetic routes have been developed, each with distinct advantages and challenges related to yield, purity, and scalability.
Common Synthetic Pathways
-
Direct Amination of 1-Chloromethylnaphthalene: This classical method involves the reaction of 1-chloromethylnaphthalene with methylamine.[8] While direct, this pathway is often complicated by the formation of a bis-alkylated impurity, where a second molecule of 1-chloromethylnaphthalene reacts with the product.[8] The separation of this impurity can be challenging and requires additional purification steps, such as repeated extractions after forming the hydrochloride salt, which can lower the overall process efficiency.[8]
-
Reductive Amination of Naphthalene-1-carboxaldehyde: This approach involves reacting naphthalene-1-carboxaldehyde with methylamine under reductive conditions (e.g., hydrogenation with a catalyst like Pt/C).[8] The primary drawback of this method is the multi-step and often inefficient preparation of the starting aldehyde, which makes it less economically viable for large-scale commercial production.[8]
-
N-formylation Route (Improved Process): A more refined and commercially advantageous process involves reacting 1-chloromethylnaphthalene with N-methylformamide in the presence of a base.[8] This forms an N-formyl intermediate which, upon acid or base hydrolysis, yields the desired N-methyl-1-naphthalenemethanamine.[8] This method is advantageous as it effectively prevents the formation of the tertiary amine (bis-alkylation) impurity, leading to a cleaner product and simplifying purification.[8]
Diagram 1: N-formylation Synthesis Pathway
Caption: A simplified workflow of the N-formylation synthesis route.
Analytical Characterization and Quality Control
Ensuring the identity and purity of this compound is paramount, particularly for its use in API synthesis. A suite of analytical techniques is employed for comprehensive quality control.
Standard Analytical Workflow
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A validated HPLC method can accurately quantify the main compound and detect trace impurities, including unreacted starting materials and by-products like the bis-alkylated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides an unambiguous confirmation of the molecular structure. The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the carbon signals in the ¹³C spectrum, must be consistent with the expected structure of N-methyl-1-(naphthalen-1-yl)methanamine hydrochloride.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Typically, a peak corresponding to the mass of the protonated free base (C₁₂H₁₃N) is observed, confirming the correct molecular formula.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of key functional groups within the molecule, such as the N-H stretch of the secondary ammonium salt and the characteristic absorptions of the naphthalene ring system.
These analytical methods form a self-validating system; for a batch to be released, the data from all techniques must be congruent and meet pre-defined specifications for identity, purity, and quality.[9]
Applications in Drug Development
The primary value of this compound lies in its role as a precursor to potent therapeutic agents.
Intermediate for Antifungal Agents
This compound is a key intermediate in the synthesis of Terbinafine and Butenafine.[1][2] Terbinafine is a widely prescribed antifungal drug that functions by inhibiting squalene epoxidase, an enzyme crucial for the synthesis of ergosterol.[8] Ergosterol is an essential component of fungal cell membranes. Its depletion disrupts membrane integrity and leads to fungal cell death.[8] The structural integrity of the N-methyl-1-naphthalenemethanamine core is essential for the final drug's ability to bind to and inhibit this target enzyme.
Other Research Applications
Beyond its established role in antifungal synthesis, this compound has been utilized as a reagent in analytical chemistry for the determination of isocyanates in the air, where it forms a stable derivative detectable by UV or fluorescence methods. There is also potential for its use as a scaffold in the development of novel agents targeting central nervous system (CNS) receptors, although this area is less developed.[1]
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage procedures are essential to ensure laboratory safety.
Hazard Identification
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
H335: May cause respiratory irritation.[4]
Recommended Handling and First Aid Protocol
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety glasses or goggles).[6][7]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7]
-
First Aid (Eyes): In case of contact, immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6][7]
-
First Aid (Skin): Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation occurs.[6][7]
-
First Aid (Inhalation): Remove the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][7]
Diagram 2: Safe Handling Workflow
Caption: A flowchart for the safe handling of chemical intermediates.
Conclusion
This compound (CAS 65473-13-4) is a well-characterized and commercially vital chemical intermediate. Its significance is firmly rooted in its indispensable role in the synthesis of high-value antifungal pharmaceuticals. A thorough understanding of its physicochemical properties, synthetic pathways, and safety protocols is essential for its effective and safe utilization in research, development, and manufacturing environments. The continued application of robust analytical and process controls will ensure its quality and consistency as a foundational element in modern medicinal chemistry.
References
- Current time information in Pulaski County, US. (n.d.). Google.
-
N-Methyl-1-Naphthyl methyl amine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com. Retrieved January 22, 2026, from [Link]
-
Material Safety Data Sheet - N-Methyl-1-naphthalenemethylamine hydrochloride. (n.d.). Cole-Parmer. Retrieved January 22, 2026, from [Link]
-
MSDS - Terbinafine EP Impurity A. (n.d.). KM Pharma Solution Private Limited. Retrieved January 22, 2026, from [Link]
-
GHS 11 (Rev.11) SDS Word 下载CAS: 65473-13-4 Name. (n.d.). XiXisys. Retrieved January 22, 2026, from [Link]
-
N-Methyl-N-naphthylmethylamine hydrochloride | C12H14ClN | CID 16211748. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
1-Naphthalenemethanamine | C11H11N | CID 8355. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
N-Methyl-1-naphthalenemethylamine hydrochloride. (n.d.). ChemBK. Retrieved January 22, 2026, from [Link]
- Process for the preparation of n-methyl-1-naphthalenemethanamine. (2004). Google Patents.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. N-Methyl-1-Naphthyl methyl amine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. N-Methyl-N-naphthylmethylamine hydrochloride | C12H14ClN | CID 16211748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 9. 65473-13-4|N-Methyl-1-(naphthalen-1-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 10. N-Methyl-1-naphthalenemethylamine hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
An In-depth Technical Guide to the Synthesis of Naphthalen-1-ylmethanamine Hydrochloride
Abstract
Naphthalen-1-ylmethanamine and its hydrochloride salt are pivotal intermediates in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the principal synthetic pathways for Naphthalen-1-ylmethanamine hydrochloride, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings, procedural details, and comparative analysis of three core synthetic strategies: Reductive Amination, Nucleophilic Substitution, and the Gabriel Synthesis. Each section offers field-proven insights into reagent selection, reaction optimization, and safety protocols, ensuring a blend of theoretical knowledge and practical applicability.
Introduction: Significance and Synthetic Overview
This compound serves as a crucial building block in organic synthesis. Its structural motif, featuring a naphthalene core linked to a primary aminomethyl group, is found in several pharmacologically active molecules. The hydrochloride salt form enhances the compound's stability, crystallinity, and handling properties compared to the free base, making it preferable for storage and downstream applications.
The synthesis of this target compound can be approached from several distinct starting materials, each with its own set of advantages and challenges. The most prevalent strategies, which will be detailed in this guide, include:
-
Reductive Amination: A direct, one-pot approach starting from 1-naphthaldehyde and an ammonia source.
-
Nucleophilic Substitution: A two-step process involving the reaction of 1-(chloromethyl)naphthalene with an amine surrogate.
-
Gabriel Synthesis: A classic method for preparing primary amines that avoids over-alkylation by using a phthalimide-protected nitrogen source.
The choice of pathway often depends on factors such as starting material availability, desired scale, purity requirements, and process safety considerations.
Pathway I: Reductive Amination of 1-Naphthaldehyde
Reductive amination is a highly efficient and widely used method for forming C-N bonds. It converts a carbonyl group into an amine through an intermediate imine, which is reduced in situ.[1][2] This one-pot reaction is favored for its atom economy and often mild reaction conditions.[1]
Mechanism and Rationale
The reaction proceeds in two key stages:
-
Imine Formation: 1-Naphthaldehyde reacts with an ammonia source (e.g., ammonium acetate, aqueous ammonia) under weakly acidic conditions to form a hemiaminal intermediate. This intermediate then reversibly loses a molecule of water to form the corresponding imine (a Schiff base).[1]
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to yield the primary amine, Naphthalen-1-ylmethanamine.
The causality behind reagent choice is critical. A reducing agent must be chosen that is potent enough to reduce the imine but not so reactive that it reduces the starting aldehyde before imine formation can occur. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose because their reactivity is attenuated, especially at the slightly acidic pH required for imine formation.[1][3] Sodium borohydride (NaBH₄) can also be used, but it is typically added after allowing sufficient time for the imine to form, as it can readily reduce aldehydes.[3][4]
Visualization of the Reductive Amination Workflow
Caption: Workflow for Reductive Amination Synthesis.
Detailed Experimental Protocol
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add 1-naphthaldehyde (1.0 eq) and a suitable solvent such as methanol or 1,2-dichloroethane (DCE).
-
Amine Addition: Add ammonium acetate (1.5-2.0 eq) as the ammonia source. Stir the mixture at room temperature for 30 minutes to facilitate initial imine formation.
-
Reduction: Cautiously add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the mixture. Note: The reaction is typically exothermic. Maintain the temperature at 20-25°C.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base.
-
Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Isolation: Collect the resulting white solid by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.
Pathway II: Nucleophilic Substitution of 1-(Chloromethyl)naphthalene
This pathway leverages the reactivity of 1-(chloromethyl)naphthalene, a benzylic halide, towards nucleophiles. To form the primary amine, a nitrogen nucleophile equivalent to "NH₂⁻" is required. Direct reaction with ammonia can lead to a mixture of primary, secondary, and tertiary amines due to over-alkylation. Therefore, masked ammonia equivalents are often employed.
Mechanism and Rationale
The core of this pathway is a bimolecular nucleophilic substitution (Sₙ2) reaction. 1-(Chloromethyl)naphthalene is a potent electrophile. A nitrogen-containing nucleophile displaces the chloride leaving group.
A common industrial approach involves reacting 1-(chloromethyl)naphthalene with a protected amine source, followed by deprotection. For instance, reacting it with N-methylformamide in the presence of a base generates an intermediate formamide, which can then be hydrolyzed under acidic or basic conditions to yield the desired amine. This strategy prevents the formation of tertiary amine impurities.[5] Another method uses hexamine, followed by acidic hydrolysis (the Sommelet reaction), though this route primarily yields the aldehyde. A more direct, albeit less selective, method involves reacting 1-(chloromethyl)naphthalene with an excess of methylamine, often in a sealed vessel, which can then be converted to the hydrochloride salt.[5]
Visualization of the Nucleophilic Substitution Workflow
Caption: Workflow for Nucleophilic Substitution Synthesis.
Detailed Experimental Protocol (via Sodium Azide)
-
Azide Formation: In a well-ventilated fume hood, dissolve 1-(chloromethyl)naphthalene (1.0 eq) in a polar aprotic solvent like DMF or acetone. Add sodium azide (NaN₃) (1.2 eq) and heat the mixture to 50-60°C. Caution: Sodium azide is highly toxic and potentially explosive.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture and pour it into water. Extract the product, 1-(azidomethyl)naphthalene, with ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure. Do not heat the azide intermediate to dryness.
-
Reduction: Dissolve the crude azide in a solvent like methanol or ethanol. Add a catalyst such as 10% Palladium on Carbon (Pd/C). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Isolation (Free Base): Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude Naphthalen-1-ylmethanamine.
-
Salt Formation: Proceed as described in section 2.3.6 to form the hydrochloride salt.
Pathway III: The Gabriel Synthesis
The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, effectively preventing the over-alkylation problem seen with direct ammonolysis.[6][7][8]
Mechanism and Rationale
This method utilizes potassium phthalimide as a protected source of ammonia.[8] The phthalimide nitrogen is deprotonated by a base to form a potent nucleophile.[7][9] This anion then reacts with 1-(chloromethyl)naphthalene in an Sₙ2 reaction to form N-(naphthalen-1-ylmethyl)phthalimide. The key advantage is that the nitrogen of the resulting phthalimide is non-nucleophilic due to the electron-withdrawing effect of the two adjacent carbonyl groups, thus preventing any further alkylation.[7] The final step involves cleaving the phthalimide group, most commonly with hydrazine (the Ing-Manske procedure) or via acidic hydrolysis, to release the desired primary amine.[8][9]
Visualization of the Gabriel Synthesis Workflow
Caption: Workflow for the Gabriel Synthesis Pathway.
Detailed Experimental Protocol
-
Alkylation: Suspend potassium phthalimide (1.1 eq) in anhydrous DMF. Add 1-(chloromethyl)naphthalene (1.0 eq) and heat the mixture to 80-100°C with stirring.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Isolation of Intermediate: Cool the reaction mixture to room temperature and pour it into ice-water. The solid N-(naphthalen-1-ylmethyl)phthalimide will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.
-
Hydrazinolysis: Suspend the dried phthalimide intermediate in ethanol. Add hydrazine hydrate (1.5-2.0 eq) and reflux the mixture. A thick white precipitate of phthalhydrazide will form.
-
Work-up: After cooling, acidify the mixture with concentrated HCl to dissolve the amine product and precipitate any remaining phthalhydrazide. Filter off the solid.
-
Isolation: Make the filtrate basic with aqueous NaOH to precipitate the free amine. Extract the amine with an organic solvent, dry the organic layer, and concentrate.
-
Salt Formation: Proceed as described in section 2.3.6 to form the hydrochloride salt.
Comparative Analysis and Data Summary
| Parameter | Reductive Amination | Nucleophilic Substitution (Azide) | Gabriel Synthesis |
| Starting Material | 1-Naphthaldehyde | 1-(Chloromethyl)naphthalene | 1-(Chloromethyl)naphthalene |
| Key Reagents | NH₄OAc, NaBH(OAc)₃ | NaN₃, H₂/Pd-C | Potassium Phthalimide, Hydrazine |
| Number of Steps | 1 (plus salt formation) | 2 (plus salt formation) | 2 (plus salt formation) |
| Advantages | One-pot, high atom economy | Avoids over-alkylation, clean reduction | Excellent for primary amines, avoids over-alkylation |
| Disadvantages | Requires specific reducing agents | Use of highly toxic/explosive azide | Harsh cleavage conditions, phthalhydrazide removal can be difficult[8] |
| Typical Yield | Good to Excellent | Good | Good |
Safety and Handling Considerations
-
1-Naphthaldehyde: May cause skin and eye irritation. Handle in a well-ventilated area.
-
1-(Chloromethyl)naphthalene: This compound is a lachrymator and causes severe skin burns and eye damage.[10][11] It is harmful if swallowed or in contact with skin.[11][12] Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[10][13]
-
Sodium Azide: Highly toxic and can form explosive heavy metal azides. Handle with extreme caution.
-
Hydrazine: Toxic and a suspected carcinogen. Handle only in a fume hood with appropriate PPE.
-
Reducing Agents (Borohydrides): React with water and acids to produce flammable hydrogen gas. Add cautiously to the reaction mixture.
Conclusion
The synthesis of this compound can be successfully achieved through several robust pathways. Reductive amination stands out as a highly efficient, one-pot method when starting from 1-naphthaldehyde. For syntheses beginning with 1-(chloromethyl)naphthalene, both the azide route and the Gabriel synthesis offer reliable methods to produce the primary amine while circumventing the common issue of over-alkylation. The selection of the optimal pathway requires a careful evaluation of starting material cost, scalability, safety constraints, and desired final purity. This guide provides the foundational knowledge and practical protocols necessary for researchers to make informed decisions and execute these syntheses effectively in a laboratory setting.
References
- Google Patents. (n.d.). Process for the preparation of n-methyl-1-naphthalenemethanamine.
- Google Patents. (n.d.). Process for the preparation of naphthylmethylamine derivatives.
-
Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Naphthalene, 1-chloromethyl-. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
-
Veeprho. (n.d.). N,N-Dimethyl-1-(naphthalen-1-yl)methanamine | CAS 16413-71-1. Retrieved from [Link]
-
ChemBK. (n.d.). N-Methyl-1-naphthalenemethylamine hydrochloride. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 1-Naphthalenemethanamine. Retrieved from [Link]
-
PharmaCompass.com. (n.d.). 1-Methyl-aminomethyl-naphthalene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]
-
Organic-Chemistry.org. (n.d.). Reductive Amination. Retrieved from [Link]
-
Daitona General Chemical Inc. (n.d.). Understanding the Synthesis of 1-Chloromethyl Naphthalene: Production Insights. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Loba Chemie. (2018). 1-(CHLOROMETHYL)NAPHTHALENE MSDS CAS No: 86-52-2 MSDS. Retrieved from [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 6. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. lobachemie.com [lobachemie.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
N-methyl-1-naphthalenemethanamine hydrochloride structural elucidation
An In-Depth Technical Guide to the Structural Elucidation of N-methyl-1-naphthalenemethanamine hydrochloride
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of N-methyl-1-naphthalenemethanamine hydrochloride (C₁₂H₁₄ClN). As a critical intermediate in the synthesis of pharmaceuticals like Terbinafine, unequivocal confirmation of its molecular structure is paramount for quality control, regulatory compliance, and process optimization.[1][2] This document moves beyond a simple listing of techniques, instead detailing an integrated analytical workflow. We will explore the causality behind the selection of specific spectroscopic and crystallographic methods, provide field-tested experimental protocols, and demonstrate how data from multiple techniques are synthesized to build an unassailable structural proof. This guide is intended for researchers, analytical scientists, and professionals in drug development who require a robust methodology for the characterization of small organic molecules.
Introduction: The Imperative for Rigorous Structural Verification
N-methyl-1-naphthalenemethanamine hydrochloride is a secondary amine salt with the chemical formula C₁₂H₁₄ClN and a molecular weight of 207.70 g/mol .[3][4] It typically presents as a white to off-white crystalline solid with a melting point in the range of 191-193 °C.[5][6] The molecule consists of a naphthalene ring system linked to a methylaminomethyl group. The hydrochloride salt form enhances its stability and solubility in polar solvents, which is a key consideration for both its synthesis and subsequent analytical handling.
Given its role as a pharmaceutical intermediate, absolute certainty of its structure is not merely an academic exercise. Potential isomeric impurities, such as substitution at the 2-position of the naphthalene ring or the presence of dialkylated byproducts, could have significant downstream effects on the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, a multi-technique approach is required to confirm not only the core structure but also its connectivity and purity.
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 65473-13-4 | [3] |
| Molecular Formula | C₁₂H₁₄ClN | [3][4] |
| Molecular Weight | 207.70 g/mol | [3][4] |
| IUPAC Name | N-methyl-1-naphthalen-1-ylmethanamine;hydrochloride | [3][4] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 191-193 °C | [6] |
The Integrated Analytical Workflow: A Strategy for Certainty
The structural elucidation of a molecule like N-methyl-1-naphthalenemethanamine hydrochloride relies on a synergistic workflow where each technique provides a unique piece of the structural puzzle. No single method is sufficient. Mass spectrometry provides the molecular weight and elemental formula, infrared spectroscopy identifies key functional groups, nuclear magnetic resonance spectroscopy maps the precise atomic connectivity, and X-ray crystallography can provide the ultimate, unambiguous three-dimensional structure.
Caption: Key NMR correlations for structural confirmation.
Single Crystal X-Ray Crystallography: The Unambiguous Proof
Expertise & Experience: While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. [7]It determines the precise spatial arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and intermolecular interactions (like hydrogen bonding between the ammonium proton and the chloride anion). The primary challenge is often growing a single crystal of sufficient quality.
Experimental Protocol: Crystal Growth and Data Collection
-
Crystal Growth:
-
Dissolve the compound in a minimal amount of a hot solvent (e.g., ethanol or isopropanol).
-
Allow the solution to cool slowly and undisturbed over several days. Alternatively, use vapor diffusion by placing a vial of the solution inside a sealed jar containing a less polar anti-solvent (e.g., diethyl ether).
-
-
Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection:
-
Use a modern X-ray diffractometer, typically with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation source.
-
Cool the crystal to low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.
-
Collect a full sphere of diffraction data.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain integrated intensities.
-
Solve the structure using direct methods or Patterson synthesis.
-
Refine the atomic positions and thermal parameters against the experimental data until convergence is reached. The final refined structure provides atomic coordinates, bond lengths, and bond angles with very high precision.
-
Conclusion
The structural elucidation of N-methyl-1-naphthalenemethanamine hydrochloride is achieved through a logical and systematic application of modern analytical techniques. High-resolution mass spectrometry establishes the correct elemental formula. FTIR spectroscopy confirms the presence of the required functional groups, particularly the secondary amine salt. A full suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity. Finally, single-crystal X-ray crystallography can be employed to deliver the definitive three-dimensional structure. This integrated approach ensures the identity, purity, and quality of this vital pharmaceutical intermediate, embodying the principles of scientific integrity and trustworthiness required in drug development.
References
- Natco Pharma Ltd. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16211748, N-Methyl-N-naphthylmethylamine hydrochloride. PubChem. [Link]
-
LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
PharmaCompass. (n.d.). N-Methyl-1-Naphthyl methyl amine hydrochloride. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84474, N-Methyl-N-naphthylmethylamine. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8355, 1-Naphthalenemethanamine. PubChem. [Link]
-
Pharmaffiliates. (n.d.). N-Methyl-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine. [Link]
-
ResearchGate. (n.d.). FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). [Link]
-
Wikipedia. (n.d.). X-ray crystallography. [Link]
Sources
- 1. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. N-Methyl-N-naphthylmethylamine hydrochloride | C12H14ClN | CID 16211748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Methyl-1-Naphthyl methyl amine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Page loading... [wap.guidechem.com]
- 6. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [chemicalbook.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
The Naphthalen-1-ylmethanamine Core: A Synthetic Journey from Classical Reactions to Modern Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Understated Importance of a Core Moiety
In the vast landscape of medicinal chemistry, the discovery and development of novel therapeutic agents often hinge on the strategic utilization of specific molecular scaffolds. The naphthalen-1-ylmethanamine core is a prime example of such a privileged structure. While not a therapeutic agent in its own right, this aromatic amine has served as the foundational building block for a diverse range of blockbuster drugs, from potent allylamine antifungals to first-in-class calcimimetics. Its rigid, lipophilic naphthalene ring system combined with the reactive potential of the aminomethyl group provides an ideal starting point for the synthesis of complex molecules designed to interact with specific biological targets.
This guide provides a comprehensive technical overview of the naphthalen-1-ylmethanamine scaffold, tracing its history from early synthetic methods to its pivotal role in the development of market-leading pharmaceuticals. We will explore the evolution of its synthesis, detailing the causality behind methodological shifts, and examine the pharmacology of its most significant derivatives.
The Genesis of a Scaffold: Discovery and Historical Synthesis
The precise first synthesis of the parent compound, naphthalen-1-ylmethanamine, is not marked by a singular, celebrated discovery but rather emerged from the broader development of amine synthesis in organic chemistry. One of the earliest and most fundamental methods applicable to its creation is the Leuckart reaction , first reported by Rudolf Leuckart in 1885.[1][2] This reaction facilitates the reductive amination of aldehydes or ketones, using ammonium formate or formamide as both the nitrogen donor and the reducing agent.[2]
Historically, this provided a direct, albeit harsh, route from 1-naphthaldehyde to the desired amine. The high temperatures required (120-165 °C) and the often moderate yields represented the practical limitations of classical organic synthesis.[2]
Caption: Classical Leuckart Reaction workflow for amine synthesis.
Evolution of Synthetic Methodologies for the N-Methylated Core
The primary value of the naphthalen-1-ylmethanamine scaffold in modern drug development lies in its N-methylated derivative, N-methyl-1-naphthalenemethanamine , the direct precursor to naftifine and terbinafine. The evolution of its synthesis reflects a drive towards greater efficiency, safety, and purity, moving away from classical methods to more refined, scalable industrial processes.
Route 1: Chloromethylation Followed by Direct Amination
A historically significant and straightforward approach begins with the chloromethylation of naphthalene. This reaction, often using paraformaldehyde and hydrochloric acid, produces 1-chloromethylnaphthalene.[3] This reactive intermediate can then be treated with methylamine to yield N-methyl-1-naphthalenemethanamine.
Causality Behind Experimental Limitations: While direct, this route is plagued by significant drawbacks that have driven the search for alternatives. The primary issue is the formation of impurities. The product, a secondary amine, is itself nucleophilic and can react with the 1-chloromethylnaphthalene starting material, leading to the formation of a bis-alkylated tertiary amine impurity.[4] Separating this impurity is challenging and reduces the overall yield and purity of the final product. Furthermore, 1-chloromethylnaphthalene is a potent lachrymator and vesicant, posing handling challenges.[4]
Route 2: Reductive Amination of 1-Naphthaldehyde
A more elegant and modern approach is the direct reductive amination of 1-naphthaldehyde with methylamine. This one-pot reaction combines the formation of an imine intermediate with its immediate reduction to the final secondary amine. This method offers superior control and avoids the formation of the problematic bis-alkylated impurity seen in the chloromethylation route.
Causality Behind Experimental Advantages: This pathway is favored in modern synthesis due to its high atom economy and cleaner reaction profile.[5] The choice of reducing agent is critical. While powerful hydrides like lithium aluminum hydride can be used, milder and more selective agents such as sodium borohydride or catalytic hydrogenation are often employed in industrial settings to avoid side reactions and improve safety.[6] This method directly addresses the impurity issues of the older chloromethylation route.
Route 3: N-Formylation and Subsequent Hydrolysis (High-Yield Industrial Process)
To circumvent the impurity issues of direct amination of 1-chloromethylnaphthalene, an innovative industrial process was developed involving an N-formyl intermediate. In this route, 1-chloromethylnaphthalene is reacted with N-methylformamide in the presence of a base.[4][7] This forms N-methyl-N-(1-naphthylmethyl)formamide. The formyl group acts as a temporary protecting group on the nitrogen, preventing the secondary reaction that leads to the bis-alkylated impurity. This stable amide intermediate is then easily hydrolyzed under acidic or basic conditions to yield the pure N-methyl-1-naphthalenemethanamine.[4]
Causality Behind Experimental Choice: This multi-step process is a prime example of process optimization for large-scale manufacturing. The key insight is the use of N-methylformamide to prevent the formation of the critical bis-alkylated impurity. While it adds a step, the dramatically simplified purification and the significantly higher overall yield make it a more economical and reliable process for commercial production.[4]
Caption: Evolution of synthetic routes to N-methyl-1-naphthalenemethanamine.
Quantitative Comparison of Synthetic Routes
The choice of synthetic pathway in drug development is a balance of yield, purity, cost, and safety. The following table summarizes the reported yields for the key intermediate, N-methyl-1-naphthalenemethanamine, highlighting the advantages of more modern approaches.
| Synthetic Route | Key Reagents | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Chloromethylation & Direct Amination | Naphthalene, Paraformaldehyde, HCl, Methylamine | Variable, often lower due to purification losses | Direct, uses basic starting materials | Forms difficult-to-remove bis-alkylated impurity; uses hazardous lachrymator |
| Reductive Amination | 1-Naphthaldehyde, Methylamine, NaBH₄ | 76 - 85%[8] | High purity, avoids bis-alkylation, one-pot reaction | Requires aldehyde starting material, which itself is derived from naphthalene |
| N-Formylation & Hydrolysis | 1-Chloromethylnaphthalene, N-Methylformamide | Up to 85%[6][9] | High purity, impurity-free, scalable, economical | Two-step process from the chloromethyl intermediate |
Pivotal Applications in Drug Development
The naphthalen-1-ylmethanamine core is central to several highly successful therapeutic agents. Its rigid structure serves as an anchor, positioning other functional groups to interact optimally with their biological targets.
Naftifine and Terbinafine: The Allylamine Antifungals
The story of the allylamine antifungals began with the discovery of Naftifine in 1974 at the Sandoz Research Institute.[10] It was the first of its class and was developed as a topical agent.[10] Further modification of the naftifine structure led to the development of Terbinafine (marketed as Lamisil), which exhibits enhanced oral and topical activity.[11][12] Terbinafine was first made available in Europe in 1991 and has become a gold standard for treating dermatophyte infections.[10]
Mechanism of Action: Both naftifine and terbinafine function by specifically inhibiting squalene epoxidase , a key enzyme in the fungal ergosterol biosynthesis pathway.[13] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Inhibition of this enzyme has a dual fungicidal effect:
-
Ergosterol Depletion: The lack of ergosterol disrupts the integrity and fluidity of the fungal cell membrane.
-
Squalene Accumulation: The buildup of the substrate, squalene, to toxic levels within the cell further disrupts membrane function and cell wall synthesis.[13][14]
This targeted mechanism provides a high degree of selectivity for fungal cells over mammalian cells, contributing to the drugs' favorable safety profiles.[13]
Caption: Mechanism of action for allylamine antifungals.
Cinacalcet: A First-in-Class Calcimimetic
Cinacalcet (marketed as Sensipar), approved in the US in 2004, represents a completely different therapeutic application of a naphthalen-1-yl-based structure (specifically, (R)-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine). It is the first in a class of drugs known as calcimimetics, used to treat hyperparathyroidism.
Mechanism of Action: Cinacalcet works by allosterically modulating the calcium-sensing receptor (CaSR) located on the surface of the chief cells of the parathyroid gland. The CaSR is the principal regulator of parathyroid hormone (PTH) secretion. Cinacalcet increases the sensitivity of this receptor to extracellular calcium. By "mimicking" the effect of calcium, it signals to the parathyroid gland that calcium levels are adequate, thereby suppressing the secretion of PTH. The reduction in PTH leads to a decrease in serum calcium levels, addressing the underlying pathology of hyperparathyroidism.
Caption: Mechanism of action for the calcimimetic drug Cinacalcet.
Conclusion and Future Outlook
The naphthalen-1-ylmethanamine core provides a compelling case study in the evolution of synthetic chemistry and its impact on drug discovery. From its origins in classical, high-temperature reactions like the Leuckart synthesis, the methodologies for its production have advanced to highly efficient, pure, and scalable industrial processes. This chemical maturation was a direct prerequisite for the development of globally significant drugs like terbinafine and cinacalcet. The journey from a simple aromatic amine to a cornerstone of modern therapeutics underscores the critical interplay between process chemistry and medicinal chemistry. As synthetic methods continue to improve, offering even greater control and efficiency, scaffolds like naphthalen-1-ylmethanamine will undoubtedly continue to serve as the starting point for the next generation of innovative medicines.
References
-
Stütz, A., Georgopoulos, A., Granitzer, W., Petranyi, G., & Berney, D. (1986). Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. Journal of Medicinal Chemistry, 29(1), 112–125. [Link]
-
Petranyi, G., Ryder, N. S., & Stütz, A. (1984). Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase. Science, 224(4654), 1239–1241. [Link]
-
Smith, E. B. (1990). History of Antifungals. Journal of the American Academy of Dermatology, 23(4 Pt 2), 776-778. [Link]
-
Grokipedia. (n.d.). Leuckart reaction. [Link]
-
Petranyi, G., Meingassner, J. G., & Mieth, H. (1987). Antifungal activity of the allylamine derivative terbinafine in vitro. Antimicrobial Agents and Chemotherapy, 31(9), 1365–1368. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Allylamine Antifungals: A Focus on Terbinafine Hydrochloride. [Link]
-
Ghannoum, M., & Isham, N. (2021). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. Journal of Fungi, 7(9), 743. [Link]
-
Taylor & Francis. (2019). Allylamine – Knowledge and References. [Link]
-
Sciencemadness Wiki. (2020). Leuckart reaction. [Link]
-
Rao, D. R., & Reddy, P. S. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine. WIPO Patent WO/2004/080945. [Link]
-
Wikipedia. (n.d.). Leuckart reaction. [Link]
- Yang, L., Dai, R., Liu, W., & Deng, Y. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction. Beijing Institute of Technology.
-
Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry. [Link]
-
WIPO Patentscope. (2004). WO/2004/080945 PROCESS FOR THE PREPARATION OF N-METHYL-1-NAPHTHALENEMETHANAMINE. [Link]
-
ACS Publications. (2022). One-Pot Multicomponent Synthesis of Allyl and Alkylamines Using a Catalytic System Composed of Ruthenium Nanoparticles on Copper N-Heterocyclic Carbene-Modified Silica. [Link]
-
PubChem. (n.d.). 1-Naphthalenemethanamine. [Link]
- Google Patents. (2001). CN1324790A - Naftifine hydrochloride synthesizing process.
- Google Patents. (2016).
-
PubMed. (1988). Synthesis and structure-activity correlations within allylamine antimycotics. [Link]
-
JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
PubChem. (n.d.). N-Methyl-N-naphthylmethylamine hydrochloride. [Link]
-
PubMed. (2013). Fast reductive amination by transfer hydrogenation "on water". [Link]
-
ResearchGate. (2024). Synthesis of novel N -(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity. [Link]
-
RSC Publishing. (2023). One-pot transfer hydrogenation and reductive amination of polyenals. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
- 6. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. CN105503614A - Synthetic method of naftifine drug intermediate N-methyl-1-naphthalene - Google Patents [patents.google.com]
- 9. echemi.com [echemi.com]
- 10. mdpi.com [mdpi.com]
- 11. Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. History of antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
Naphthalen-1-ylmethanamine Hydrochloride: A Comprehensive Solubility Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the solubility characteristics of naphthalen-1-ylmethanamine hydrochloride, a vital chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development. It explores the compound's solubility in diverse solvents, the effects of temperature and pH, and presents rigorous methodologies for precise solubility assessment. The guide is designed to offer not only empirical data but also a fundamental comprehension of the principles governing the solubility of this compound, thereby ensuring the generation of reproducible and dependable laboratory results.
Introduction: The Importance of this compound in Synthesis
This compound is a primary amine salt that functions as a critical precursor in the synthesis of numerous organic molecules, including pharmaceuticals. Its practical application is deeply intertwined with its physicochemical properties, among which solubility is of utmost importance. A comprehensive grasp of its solubility profile is crucial for the optimization of reaction parameters, the development of effective purification strategies, and the formulation of stable end-products. This document serves as an exhaustive and practical resource for scientists engaged in work with this versatile compound.
Core Physicochemical Properties
A solid understanding of the inherent properties of this compound is essential for the correct interpretation of its solubility behavior.
| Property | Value |
| IUPAC Name | naphthalen-1-ylmethanamine;hydrochloride |
| Molecular Formula | C₁₂H₁₄ClN[1][2] |
| Molecular Weight | 207.70 g/mol [2] |
| Appearance | White to off-white crystalline powder |
| Melting Point | 191-193°C[1] |
| pKa | (To be determined experimentally) |
Aqueous Solubility Profile
The solubility of an ionizable compound such as this compound in aqueous solutions is significantly affected by pH.[3][4] As a hydrochloride salt of a primary amine, it is anticipated to be readily soluble in water. The protonated amine group can form hydrogen bonds with water molecules, which facilitates its dissolution.
The Influence of pH on Solubility
The intrinsic solubility (S₀) of the free base and the solubility of the salt form are described by the Henderson-Hasselbalch equation.[5] The pH of the solution determines the balance between the ionized (protonated) and non-ionized (free base) forms.[3][4] Generally, the charged form of a compound is significantly more soluble than its uncharged counterpart.[3][4]
Logical Relationship: pH and Solubility
Caption: The effect of pH on the speciation and aqueous solubility of naphthalen-1-ylmethanamine.
Experimental Protocol: pKa Determination via Potentiometric Titration
Rationale: Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable substances.[6][7] By titrating a solution of the compound with a standardized acid or base and monitoring the pH, the inflection point of the resulting titration curve can be used to determine the pKa.[8][9] This value is indispensable for predicting solubility at various pH levels.
Step-by-Step Methodology: [8][9]
-
Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers with pH values of 4, 7, and 10 to ensure precise pH measurements.[8]
-
Sample Preparation: Prepare a sample solution of the active pharmaceutical ingredient (API) at a concentration of approximately 1mM.[8][9] To maintain a constant ionic strength throughout the titration, use a 0.15 M potassium chloride solution.[8] Before titration, it is advisable to purge the solution with nitrogen to remove any dissolved gases.[8]
-
Titration Procedure: Place the sample solution in a reaction vessel equipped with a magnetic stirrer and immerse the pH electrode. Titrate the solution with a standardized 0.1 M solution of hydrochloric acid or sodium hydroxide, depending on the nature of the analyte.[8][9]
-
Data Acquisition and Analysis: Continuously monitor and record the pH changes at regular intervals during the addition of the titrant.[8][9] Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa can be identified as the pH at the midpoint of the buffer region, which corresponds to the inflection point of the curve.[8]
Solubility in Organic Solvents
The solubility of this compound in organic solvents is dictated by the "like dissolves like" principle. The naphthalene component of the molecule confers hydrophobicity, whereas the primary amine hydrochloride group introduces polarity and the capacity for hydrogen bonding.
The Role of Solvent Polarity in Solubility
A systematic assessment of solubility across a spectrum of organic solvents with varying polarities is crucial.
Anticipated Solubility Trends:
| Solvent | Polarity | Expected Solubility | Rationale |
| Methanol | Polar Protic | High | The hydroxyl group can serve as both a hydrogen bond donor and acceptor, effectively solvating the hydrochloride salt. |
| Ethanol | Polar Protic | Moderate to High | Similar to methanol, but with slightly reduced polarity due to the longer alkyl chain. |
| Acetonitrile | Polar Aprotic | Moderate | Capable of dipole-dipole interactions, but lacks hydrogen bond donating ability. |
| Dichloromethane | Nonpolar | Low to Moderate | Can solvate the naphthalene ring, but is less effective at solvating the ionic hydrochloride group. |
| Toluene | Nonpolar | Low | Poor interaction with the polar amine salt. |
| Hexane | Nonpolar | Very Low / Insoluble | Highly nonpolar, incapable of overcoming the lattice energy of the salt. |
Experimental Protocol: The Isothermal Shake-Flask Method
Rationale: The shake-flask method is recognized as the "gold standard" for determining equilibrium solubility. This technique involves agitating an excess of the solute in a solvent at a constant temperature until equilibrium is achieved, followed by the quantification of the dissolved solute in the saturated solution.[10]
Workflow: Shake-Flask Solubility Determination
Sources
- 1. chembk.com [chembk.com]
- 2. N-Methyl-N-naphthylmethylamine hydrochloride | C12H14ClN | CID 16211748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. dissolutiontech.com [dissolutiontech.com]
An In-depth Technical Guide to the Spectroscopic Characterization of N-methyl-1-naphthalenemethanamine HCl
Introduction
In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of chemical entities is a cornerstone of scientific rigor and regulatory compliance. N-methyl-1-naphthalenemethanamine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, including antifungal agents like Terbinafine and Butenafine.[1][2] Its purity and structural integrity are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).
This technical guide provides a comprehensive analysis of the core spectroscopic data for N-methyl-1-naphthalenemethanamine HCl. As a Senior Application Scientist, my objective is not merely to present data, but to offer a detailed interpretation grounded in the fundamental principles of each analytical technique. We will explore the causality behind the spectral features observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing researchers and drug development professionals with a robust framework for the characterization of this and structurally related compounds. The integration of these orthogonal techniques provides a self-validating system for structural elucidation, ensuring the highest level of confidence in molecular identity.[3][4]
Molecular Structure and Analytical Overview
The first step in any spectroscopic analysis is a clear understanding of the molecule's structure. N-methyl-1-naphthalenemethanamine HCl possesses a naphthalene core, a methylene bridge, and a secondary amine, which is protonated in its hydrochloride salt form.
Caption: Chemical structure of N-methyl-1-naphthalenemethanamine HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution.[4][5] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, align in a strong magnetic field and can be excited by radiofrequency pulses. The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, providing detailed information about molecular connectivity and stereochemistry.[3][5]
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR provides a quantitative map of the hydrogen atoms in a molecule. For N-methyl-1-naphthalenemethanamine HCl, the spectrum is typically acquired in a deuterated solvent like DMSO-d₆ or CDCl₃.[6] The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it effectively solubilizes the compound and its N-H protons are often clearly observable.
Table 1: Summary of Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.5 - 10.0 | Broad Singlet | 2H | N⁺H₂ |
| ~8.2 - 8.3 | Multiplet | 1H | Naphthalene H (peri) |
| ~7.5 - 8.1 | Multiplet | 6H | Naphthalene Ar-H |
| ~4.8 | Singlet/Triplet | 2H | Ar-CH₂ -N |
| ~2.7 | Singlet/Triplet | 3H | N-CH₃ |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
-
Aromatic Region (7.5 - 8.3 ppm): The seven protons of the naphthalene ring system produce a series of complex multiplets. The downfield shift is characteristic of aromatic protons. The proton peri to the CH₂ group (at the C8 position) is often the most deshielded due to steric and electronic effects, appearing furthest downfield.
-
Methylene Protons (~4.8 ppm): The two protons of the methylene group (-CH₂-) are significantly deshielded by the adjacent naphthalene ring and the electron-withdrawing ammonium group. Depending on the solvent and temperature, coupling to the N⁺H₂ protons might be observed, leading to a triplet. However, due to proton exchange, this signal often appears as a singlet.
-
Methyl Protons (~2.7 ppm): The three protons of the methyl group (-CH₃) attached to the nitrogen appear as a singlet or a triplet (due to coupling with N⁺H₂). Its chemical shift is characteristic of a methyl group attached to a nitrogen atom.
-
Ammonium Protons (~9.5 - 10.0 ppm): The two protons on the positively charged nitrogen (N⁺H₂) typically appear as a very broad singlet far downfield. The breadth is a result of rapid chemical exchange with trace amounts of water and quadrupolar relaxation effects from the ¹⁴N nucleus.
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon atoms and their chemical environments.
Table 2: Summary of Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~125 - 135 | Naphthalene Ar-C (10 carbons) |
| ~49 | Ar-C H₂-N |
| ~33 | N-C H₃ |
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
-
Aromatic Region (125 - 135 ppm): The ten carbons of the naphthalene ring will appear in this region. Due to symmetry, some carbons may have very similar chemical shifts. The quaternary carbons (C1, C4a, C8a) will typically have lower intensity peaks compared to the protonated carbons.
-
Aliphatic Region (33 - 49 ppm): The methylene carbon (~49 ppm) and the methyl carbon (~33 ppm) are clearly resolved in the upfield region of the spectrum, consistent with sp³ hybridized carbons attached to electronegative atoms.
Experimental Protocol: Acquiring High-Quality NMR Data
A self-validating protocol ensures reproducibility and accuracy.
Step-by-Step NMR Acquisition:
-
Sample Preparation: Accurately weigh 5-10 mg of N-methyl-1-naphthalenemethanamine HCl and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H Spectrum Acquisition:
-
Set the spectral width to cover the expected range (e.g., 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Set a relaxation delay (D1) of at least 2-5 seconds to ensure quantitative integration.
-
-
¹³C Spectrum Acquisition:
-
Set the spectral width to cover the expected range (e.g., 0-160 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets.
-
A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum correctly.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H).
-
Integrate the ¹H signals and pick peaks for both spectra.
-
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent technique for identifying the presence of specific functional groups.[7] For N-methyl-1-naphthalenemethanamine HCl, a secondary ammonium salt, the spectrum reveals several characteristic vibrations.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| ~3050 | Medium | C-H Stretch | Aromatic (sp²) |
| 2850-2950 | Medium | C-H Stretch | Aliphatic (sp³) |
| 2700-3000 | Strong, Broad | N⁺-H Stretch | Secondary Ammonium |
| 1580-1610 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1450 | Medium | C-H Bend | Aliphatic |
| 1250-1335 | Strong | C-N Stretch | Aromatic Amine type |
Expertise & Experience: Interpreting the IR Spectrum
-
The N⁺-H Stretch (2700-3000 cm⁻¹): This is the most diagnostic peak for an amine salt. The N⁺-H stretching vibration of the secondary ammonium group (R₂N⁺H₂) appears as a very broad and strong absorption band in this region, often with multiple sub-peaks. This feature clearly distinguishes the salt from its free-base form.[8]
-
C-H Stretches: A key diagnostic step is to draw a line at 3000 cm⁻¹. Peaks appearing just above 3000 cm⁻¹ are characteristic of aromatic sp² C-H bonds, while those appearing just below are from the aliphatic sp³ C-H bonds of the methylene and methyl groups.[9]
-
Aromatic C=C Stretches (1580-1610 cm⁻¹): These sharp, medium-to-strong absorptions are characteristic of the carbon-carbon double bond stretching within the naphthalene ring system.
-
C-N Stretch (1250-1335 cm⁻¹): The stretching vibration of the C-N bond in an aromatic-type amine is typically strong and appears in this region.[8]
Experimental Protocol: Acquiring an ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a modern, rapid technique requiring minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount (a few milligrams) of the solid N-methyl-1-naphthalenemethanamine HCl powder onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum is automatically ratioed against the background. Identify and label the key absorption peaks corresponding to the functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and, through fragmentation analysis, valuable structural information. For a pre-charged compound like an HCl salt, Electrospray Ionization (ESI) in positive ion mode is the ideal method.
Expertise & Experience: Predicting the Mass Spectrum
The compound will be detected as the protonated free base, [C₁₂H₁₃N + H]⁺. The molecular weight of the free base is 171.24 g/mol .
-
Molecular Ion Peak: The base peak in the full scan spectrum is expected to be the molecular ion [M+H]⁺ at m/z 172.1 .
-
Fragmentation Analysis (MS/MS): Collision-Induced Dissociation (CID) of the m/z 172.1 precursor ion is expected to follow fragmentation patterns characteristic of benzylamines.[10][11] The most likely and lowest-energy fragmentation pathway is the cleavage of the benzylic C-N bond. This is because the resulting naphthylmethyl cation is highly stabilized by resonance.
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion Formula | Identity |
|---|---|---|
| 172.1 | [C₁₂H₁₄N]⁺ | [M+H]⁺ (Molecular Ion) |
| 141.1 | [C₁₁H₉]⁺ | Naphthylmethyl cation (Major Fragment) |
Caption: Proposed ESI-MS fragmentation pathway.
Experimental Protocol: Acquiring ESI-MS Data
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to ensure complete ionization.
-
Infusion Analysis:
-
Load the sample solution into a syringe and place it in a syringe pump.
-
Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
-
Instrument Parameters (Positive Ion Mode):
-
Ion Source: Set the capillary voltage (e.g., 3-4 kV), nebulizing gas pressure, and drying gas flow and temperature to optimal values for stable spray and desolvation.
-
Full Scan (MS1): Acquire spectra over a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion at m/z 172.1 as the precursor for fragmentation. Apply collision energy (the voltage can be ramped to observe the fragmentation pattern) and acquire the product ion spectrum.
-
-
Data Analysis: Analyze the full scan spectrum to confirm the molecular weight. Interpret the MS/MS spectrum to confirm the structure based on the observed fragments.
Conclusion
The structural elucidation of N-methyl-1-naphthalenemethanamine HCl is reliably achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR provide an exhaustive map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the diagnostic secondary ammonium stretch, and mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. Together, these techniques form a self-validating analytical workflow, providing the high-fidelity data required by researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this critical pharmaceutical intermediate.
References
- Dodds, E. D., & Tureček, F. (2005). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 16(5), 758–768.
- Rial, L. P. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing.
- Dodds, E. D., & Tureček, F. (2005). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology.
- Aryal, S. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes.
- Bouchoux, G., et al. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 37(9), 963-972.
- Wikipedia contributors. (2024). Nuclear magnetic resonance spectroscopy. Wikipedia.
- ChemicalBook. (n.d.). N-Methyl-1-naphthalenemethylamine hydrochloride(65473-13-4) 1H NMR spectrum. ChemicalBook.
- PubChem. (n.d.). N-Methyl-N-naphthylmethylamine hydrochloride. PubChem.
- University of Calgary. (n.d.). IR: amines. University of Calgary.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac Ltd.
- Chemistry Steps. (n.d.). Interpreting IR Spectra. Chemistry Steps.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- Pharmaffiliates. (n.d.). CAS No : 65473-13-4 | Product Name : N-Methyl-1-(naphthalen-1-yl)methanamine Hydrochloride.
- Guidechem. (n.d.). N-Methyl-1-naphthalenemethylamine hydrochloride 65473-13-4 wiki. Guidechem.
- ChemicalBook. (n.d.). N-Methyl-1-naphthalenemethylamine hydrochloride. ChemicalBook.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [chemicalbook.com]
- 3. longdom.org [longdom.org]
- 4. microbenotes.com [microbenotes.com]
- 5. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. N-Methyl-1-naphthalenemethylamine hydrochloride(65473-13-4) 1H NMR spectrum [chemicalbook.com]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchwith.stevens.edu [researchwith.stevens.edu]
theoretical studies on Naphthalen-1-ylmethanamine hydrochloride
An In-depth Technical Guide to the Theoretical and Experimental Analysis of Naphthalen-1-ylmethanamine Hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound and its derivatives, with a primary focus on the application of theoretical and computational studies in understanding its chemical behavior and potential as a pharmaceutical scaffold. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis, analysis, and application of novel chemical entities.
Introduction and Strategic Importance
Naphthalen-1-ylmethanamine and its salts represent a class of compounds built upon the rigid, aromatic naphthalene backbone. While the parent compound serves as a versatile chemical building block, its N-alkylated derivatives, particularly N-methyl-1-naphthalenemethylamine hydrochloride, are of significant industrial importance as key intermediates in the synthesis of pharmaceuticals.[1][2] A notable example is its role in the production of the antifungal agent Terbinafine.[1][2]
The strategic value of this molecular scaffold lies in the physicochemical properties imparted by the naphthalene ring system. Its planarity, hydrophobicity, and rich electron density make it an ideal candidate for forming substantive interactions with biological targets, such as pi-stacking and hydrophobic pocket binding. Theoretical studies are therefore indispensable for predicting and rationalizing these interactions, guiding the design of more complex, biologically active molecules.
Physicochemical Properties and Characterization
A thorough understanding of the fundamental properties of a compound is the bedrock of all subsequent research. This compound is typically a white to off-white crystalline solid.[1] The hydrochloride salt form is utilized to enhance stability and aqueous solubility compared to the free base.
| Property | Data | Source |
| Molecular Formula | C₁₁H₁₁N · HCl | [3] |
| Molecular Weight | 193.67 g/mol | [3] |
| Appearance | White to light yellow powder/crystal | [1][4] |
| Melting Point | 191-193 °C (for N-methyl derivative) | [4] |
| Solubility | Soluble in DMSO and Methanol | [4] |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)CN.Cl | [5] |
| InChIKey | BVJVHPKFDIYQOU-UHFFFAOYSA-N (for N-methyl derivative) | [5][6] |
Analytical Characterization: The identity and purity of the compound are confirmed using a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC) is used for purity assessment, while structural confirmation relies on Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to identify characteristic functional groups and proton environments.[7][8]
Synthesis Pathway: Reductive Amination
One of the most common and efficient methods for synthesizing naphthalen-1-ylmethanamine and its N-alkylated derivatives is the reductive amination of naphthalene-1-carboxaldehyde.[2] This method is favored for its high yield and operational simplicity.
Causality of Experimental Choices:
-
Starting Material: Naphthalene-1-carboxaldehyde is a readily available commercial starting material.
-
Reagent: An amine (e.g., ammonia for the primary amine, methylamine for the N-methyl derivative) acts as the nucleophile.
-
Reducing Agent: A reducing agent like sodium borohydride (NaBH₄) or catalytic hydrogenation is used to reduce the intermediate imine to the final amine product. Catalytic hydrogenation is often chosen for its clean conversion and high efficiency.[2]
-
Acidification: The final product is treated with hydrochloric acid (HCl) to precipitate the stable and more easily handled hydrochloride salt.
Caption: Reductive amination synthesis workflow.
Theoretical Studies: A Predictive Framework
Direct experimental investigation of every possible derivative of a scaffold is inefficient. Theoretical and computational studies provide a powerful predictive framework to prioritize synthetic efforts and understand molecular behavior. Naphthalene derivatives are frequently subjected to in silico analysis to predict their potential as therapeutic agents.[9][10]
Caption: Workflow for theoretical investigation of a molecular scaffold.
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For a scaffold like naphthalen-1-ylmethanamine, DFT provides critical insights.
-
Objective: To understand the electron distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential.[11] This information is fundamental for predicting sites of reactivity for further chemical modification (e.g., electrophilic aromatic substitution).[12]
-
Causality: The distribution of electron density (charge distribution) dictates how the molecule will interact with other reagents and biological targets. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[11]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[8][9] This is the most direct method for hypothesizing a mechanism of action.
-
Objective: To predict the binding affinity (e.g., in kcal/mol) and the specific interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between a naphthalene derivative and a protein target.[8][13] Studies on related naphthalene derivatives have explored their potential as anticancer agents by docking them against targets like thymidylate synthase or Carbonic Anhydrase IX (CAIX).[9][13]
-
Causality: By simulating the binding process, researchers can generate plausible hypotheses about a compound's biological activity. A strong predicted binding affinity (a low docking score) suggests the compound is a promising candidate for that target and warrants experimental validation.[13]
Caption: Conceptual diagram of a molecular docking experiment.
ADME/Tox Prediction
A compound's therapeutic potential is determined not only by its target affinity but also by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (Tox).
-
Objective: To computationally estimate properties like water solubility, blood-brain barrier permeability, gastrointestinal absorption, and adherence to medicinal chemistry heuristics like Lipinski's Rule of Five.[9][10]
-
Causality: Early prediction of poor ADME properties or potential toxicity can save significant resources by deprioritizing compounds that are likely to fail in later stages of drug development. For instance, a molecule that is predicted to be poorly absorbed after oral administration may be redesigned or discarded early in the process.[10]
Experimental Protocols
Protocol: Molecular Docking of a Naphthalene Derivative
This protocol describes a standard workflow for docking a ligand, such as N-methyl-1-naphthalenemethylamine, against a protein target using AutoDock Tools.
-
Preparation of the Receptor:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Load the PDB file into AutoDock Tools (ADT).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein structure.
-
Compute Gasteiger charges to assign partial atomic charges.
-
Save the prepared protein in the required .pdbqt format.
-
-
Preparation of the Ligand:
-
Draw the 2D structure of N-methyl-1-naphthalenemethylamine hydrochloride and convert it to a 3D structure using a chemical drawing tool like ChemDraw or an online server.
-
Load the ligand into ADT.
-
Detect the rotatable bonds, allowing for conformational flexibility during docking.
-
Save the prepared ligand in the .pdbqt format.
-
-
Grid Box Generation:
-
Define the search space for the docking simulation by creating a "grid box" that encompasses the known active site of the protein receptor. The causality here is to focus the computational search on the region of interest, making the calculation more efficient and biologically relevant.
-
-
Running the Docking Simulation:
-
Use a docking algorithm (e.g., the Lamarckian Genetic Algorithm in AutoDock) to explore different conformations and orientations of the ligand within the grid box.
-
The program will calculate the binding energy for multiple poses.
-
-
Analysis of Results:
-
Analyze the output file to identify the pose with the lowest binding energy (highest affinity).
-
Visualize the ligand-receptor complex to identify key interacting amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic contacts). This step provides the structural basis for the compound's predicted activity.
-
Conclusion and Future Outlook
This compound is a valuable chemical entity, serving both as a foundational building block and, in its derivatized forms, as a crucial intermediate for active pharmaceutical ingredients. The true power in leveraging this scaffold lies in the synergy between synthesis and theoretical analysis. Computational tools like DFT, molecular docking, and ADME prediction provide an indispensable, cost-effective, and rapid means to explore vast chemical spaces, identify promising drug candidates, and rationalize their mechanisms of action. Future research will undoubtedly continue to integrate these in silico techniques at the earliest stages of the discovery pipeline, enabling the rational design of novel therapeutics based on the versatile naphthalene core.
References
-
Vinayakrishnan, A., et al. (2025). The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. International Journal of Pharmaceutical Sciences, 3(1), 1964-1969. Retrieved from [Link]
-
PharmaCompass. (n.d.). N-Methyl-1-Naphthyl methyl amine hydrochloride | Drug Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Naphthalenemethanamine. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-N-naphthylmethylamine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-N-naphthylmethylamine. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2025). The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. Retrieved from [Link]
-
Kumar, V., et al. (2023). Click chemistry inspired syntheses of new amide linked 1,2,3-triazoles from naphthols: biological evaluation and in silico computational study. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]
-
Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. Crystals, 13(5), 819. Retrieved from [Link]
-
CP Lab Chemicals. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link]
-
Ali, S., et al. (2023). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 28(13), 5174. Retrieved from [Link]
-
Pathan, A. K., et al. (2023). Synthesis, biological evaluation, ADME studies and molecular docking of 1-(3-substituted phenylisoxazol-5-yl) naphthalen-2-ol m. Journal of Chemical and Pharmaceutical Research, 15(1), 1-13. Retrieved from [Link]
- Google Patents. (2004). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
Sources
- 1. Page loading... [guidechem.com]
- 2. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 3. calpaclab.com [calpaclab.com]
- 4. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [chemicalbook.com]
- 5. N-Methyl-N-naphthylmethylamine hydrochloride | C12H14ClN | CID 16211748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Methyl-1-Naphthyl methyl amine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. 65473-13-4|N-Methyl-1-(naphthalen-1-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 8. Click chemistry inspired syntheses of new amide linked 1,2,3-triazoles from naphthols: biological evaluation and in silico computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. mdpi.com [mdpi.com]
- 12. Buy Naphthalen-1-yl(phenyl)methanamine hydrochloride | 5267-53-8 [smolecule.com]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Protocol for the Reductive Amination of Naphthalen-1-ylmethanamine Hydrochloride: A Comprehensive Guide to Synthesizing N-Substituted Naphthylmethylamines
An Application Note for Drug Development Professionals
Abstract
Reductive amination stands as a cornerstone of modern synthetic chemistry, prized for its efficiency and reliability in constructing carbon-nitrogen bonds.[1] This application note provides an in-depth guide to the synthesis of secondary amines via the reductive amination of naphthalen-1-ylmethanamine hydrochloride. N-substituted naphthalen-1-ylmethanamine scaffolds are prevalent in pharmacologically active compounds, making robust synthetic access to these derivatives critical for drug discovery and development. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide a detailed, field-proven protocol for researchers and scientists. We focus on the use of sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, ensuring high yields and operational simplicity.
The Strategic Importance of Reductive Amination
Direct alkylation of primary amines is often plagued by a lack of selectivity, frequently leading to mixtures of secondary, tertiary, and even quaternary ammonium salts. Reductive amination, also known as reductive alkylation, elegantly circumvents this issue by offering a controlled, stepwise approach to amine synthesis.[2] The process involves two key transformations occurring in a single pot:
-
Imine/Iminium Ion Formation: A primary amine reacts with an aldehyde or ketone to form a hemiaminal, which then reversibly loses water to yield an imine intermediate. In the presence of an acid catalyst, this imine is protonated to form a more electrophilic iminium ion.
-
In Situ Reduction: The imine or iminium ion is immediately reduced by a selective hydride agent to form the final, more substituted amine.[3]
The success of this one-pot reaction hinges on the choice of a reducing agent that is mild enough to not reduce the starting carbonyl compound but reactive enough to efficiently reduce the intermediate iminium ion.[4] This selectivity is the key to achieving high yields and product purity.
Mechanism: A Tale of Two Steps
The reaction proceeds through a well-established pathway. The initial condensation is often the rate-limiting step and can be accelerated under weakly acidic conditions, which facilitates the dehydration of the hemiaminal intermediate.
Caption: Step-by-step workflow for the reductive amination protocol.
Materials and Reagents
| Reagent | M.W. | Amount (1.0 mmol scale) | Molar Eq. |
| Naphthalen-1-ylmethanamine HCl | 193.68 | 194 mg | 1.0 |
| Aldehyde / Ketone | - | - | 1.0 - 1.2 |
| Triethylamine (Et₃N) | 101.19 | 140 µL (101 mg) | 1.0 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 318 mg | 1.5 |
| 1,2-Dichloroethane (DCE), anhydrous | - | 10 mL | - |
| Acetic Acid (optional, for ketones) | 60.05 | 6 µL (6 mg) | 0.1 |
Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen/argon inlet (optional), standard glassware for workup and purification.
Safety Precautions
-
Naphthalen-1-ylmethanamine: Causes skin and serious eye irritation. May cause respiratory irritation. [5]* 1,2-Dichloroethane (DCE): Is a suspected carcinogen and is flammable.
-
Sodium Triacetoxyborohydride (STAB): Reacts with water to release flammable gas. Handle in a dry environment.
-
General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (194 mg, 1.0 mmol) and the selected aldehyde or ketone (1.0-1.2 mmol).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (10 mL). Stir the resulting suspension at room temperature.
-
Free Amine Liberation: Add triethylamine (140 µL, 1.0 mmol) to the suspension. Stir for 15-30 minutes. The mixture should become more homogeneous as the free amine is formed.
-
Imine Formation (Optional Additive): If using a ketone, catalytic acetic acid (6 µL, 0.1 mmol) can be added at this stage to facilitate imine formation.
-
Reduction: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture in portions over 5 minutes. A slight effervescence may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with aldehydes are typically complete within 2-4 hours, while ketones may require longer (4-16 hours).
-
Work-up: Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure secondary amine.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction Stalls / Low Conversion | 1. Incomplete liberation of the free amine. 2. STAB has degraded due to moisture. 3. Sterically hindered or deactivated carbonyl. | 1. Add an additional 0.1-0.2 eq. of Et₃N. 2. Use fresh, high-quality STAB and ensure anhydrous conditions. 3. Add catalytic acetic acid; increase reaction time or gently warm to 40°C. |
| Formation of Alcohol Byproduct | The starting carbonyl was reduced. This is rare with STAB. | Ensure the reducing agent is indeed STAB and not a more reactive hydride like NaBH₄. |
| Overalkylation (Tertiary Amine Formation) | The product secondary amine reacts with another equivalent of the aldehyde. | This is more common with unhindered aldehydes. Ensure stoichiometry is no more than 1.0-1.1 eq. of the aldehyde. A stepwise procedure can also be used. [6] |
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Myers, A. C–N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry Handout. [Link]
- Google Patents. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
Wikipedia. Reductive amination. [Link]
-
Reddit r/OrganicChemistry. (2021). Reductive amination NaB(AcO)3. [Link]
-
YouTube. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. [Link]
-
PubChem. 1-Naphthalenemethanamine. [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]
-
Chemistry LibreTexts. (2019). 23.4: Preparation of Amines via Reductive Amination. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. 1-Naphthalenemethanamine | C11H11N | CID 8355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
application of Naphthalen-1-ylmethanamine hydrochloride in agrochemical synthesis
As a Senior Application Scientist, this guide provides an in-depth exploration of Naphthalen-1-ylmethanamine hydrochloride and its derivatives, particularly N-Methyl-1-(naphthalen-1-yl)methanamine hydrochloride, as pivotal intermediates in the synthesis of agrochemical compounds, with a primary focus on allylamine fungicides. While these fungicides, such as Naftifine and Terbinafine, are well-known in pharmaceuticals, their mechanism of action against fungal pathogens makes this class of compounds highly relevant to the development of agricultural fungicides.[1] This document will detail the synthetic pathways, experimental protocols, and the chemical principles that underpin their application.
Introduction: The Naphthalene Moiety in Agrochemicals
The naphthalene scaffold is a versatile structural motif in the design of bioactive molecules. In the agrochemical sector, naphthalene-based compounds have been utilized for various applications, from plant growth regulators to pest control agents.[2][3] The introduction of an aminomethyl group to the naphthalene ring, as in Naphthalen-1-ylmethanamine and its N-methyl derivative, creates a valuable building block for constructing more complex and potent agrochemicals. Specifically, N-Methyl-1-(naphthalen-1-yl)methanamine is a crucial precursor for the synthesis of allylamine antifungals, a class of compounds that inhibit the enzyme squalene epoxidase, thereby disrupting fungal cell membrane biosynthesis.[1] This mode of action is effective against a broad spectrum of fungi, making it a target for agricultural applications.
Core Intermediate: Synthesis of N-Methyl-1-(naphthalen-1-yl)methanamine Hydrochloride
The primary application of compounds related to this compound in fine chemical synthesis is the production of N-Methyl-1-(naphthalen-1-yl)methanamine. This intermediate is central to the synthesis of Naftifine, Terbinafine, and their analogues.[4][5][6][7][8][9] The hydrochloride salt is often the stable, crystalline form that is isolated and stored.[10][11][12]
The most common synthetic route starts from 1-chloromethylnaphthalene, which is then reacted with methylamine.[5][13][14] This reaction is a nucleophilic substitution where the amine nitrogen attacks the electrophilic benzylic carbon of 1-chloromethylnaphthalene.
Experimental Protocol: Synthesis of N-Methyl-1-(naphthalen-1-yl)methanamine
This protocol is a synthesis of established methods found in the patent literature.[4][13]
Objective: To synthesize N-Methyl-1-(naphthalen-1-yl)methanamine from 1-chloromethylnaphthalene and methylamine.
Materials:
-
1-Chloromethylnaphthalene (98%)
-
Methylamine (40% solution in water or methanol)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (or other suitable base)
-
Tetrabutylammonium bromide (as a phase transfer catalyst, optional)[5]
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Hydrochloric acid (for salt formation)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 1-chloromethylnaphthalene (1 equivalent) in THF.
-
Amine Addition: Slowly add an excess of methylamine solution (2-3 equivalents) to the reaction mixture via the dropping funnel at room temperature (20-30°C).[13] The use of excess methylamine helps to minimize the formation of the bis-alkylated tertiary amine impurity.
-
Reaction: Stir the mixture vigorously for 10-20 hours at room temperature.[13] The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 1-chloromethylnaphthalene spot.
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess methylamine.
-
Extraction: Dissolve the residue in water and a suitable organic solvent like diethyl ether. Add a base, such as sodium hydroxide, to neutralize any hydrochloride salts and deprotonate the secondary amine, making it more soluble in the organic layer. Extract the aqueous layer multiple times with the organic solvent.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude N-Methyl-1-(naphthalen-1-yl)methanamine as an oil.
-
Purification (Optional): The crude product can be purified by column chromatography on silica gel.[13]
-
Hydrochloride Salt Formation: For isolation as the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., acetone or diethyl ether) and add a solution of HCl in the same solvent.[5] The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried.
Causality and Insights:
-
The choice of a polar aprotic solvent like THF facilitates the SN2 reaction between the amine and the alkyl halide.
-
The use of a phase transfer catalyst like tetrabutylammonium bromide can be beneficial when using an aqueous solution of methylamine with an organic solvent, as it helps to bring the amine into the organic phase to react.[5]
-
The formation of the hydrochloride salt is a critical step for purification and handling, as it converts the oily free base into a stable, crystalline solid that is easier to purify by recrystallization.[10][12]
Application in Agrochemical Synthesis: The Allylamine Fungicide Scaffold
N-Methyl-1-(naphthalen-1-yl)methanamine is the cornerstone for building the allylamine structure characteristic of fungicides like Naftifine. The synthesis involves the N-alkylation of this secondary amine with a suitable cinnamyl derivative.
Experimental Protocol: Synthesis of Naftifine Hydrochloride
This protocol is adapted from published synthetic routes.[4]
Objective: To synthesize Naftifine hydrochloride from N-Methyl-1-(naphthalen-1-yl)methanamine and cinnamyl chloride.
Materials:
-
N-Methyl-1-(naphthalen-1-yl)methanamine
-
Cinnamyl chloride (or cinnamyl bromide)
-
Potassium carbonate or another suitable inorganic base
-
Acetonitrile or Dimethylformamide (DMF)
-
Ethyl acetate (for extraction)
-
Hydrochloric acid (for salt formation)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-Methyl-1-(naphthalen-1-yl)methanamine (1 equivalent) in acetonitrile.
-
Base and Alkylating Agent Addition: Add potassium carbonate (1.5-2 equivalents) to the solution. Then, add cinnamyl chloride (1.1 equivalents) dropwise while stirring.
-
Reaction: Heat the reaction mixture to reflux (around 80°C) and maintain for several hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and DMF if used.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Naftifine free base.
-
Hydrochloride Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) and add a concentrated solution of hydrochloric acid dropwise until the pH is acidic. The Naftifine hydrochloride will precipitate.
-
Purification: The precipitate can be collected by filtration and recrystallized from a suitable solvent system like ethanol/water to obtain the pure product.
Data Summary: Reaction Parameters for Naftifine Synthesis
| Parameter | Condition | Rationale |
| Solvent | Acetonitrile, DMF | Polar aprotic solvents that facilitate the N-alkylation reaction. |
| Base | K₂CO₃, Na₂CO₃ | Mild inorganic base to neutralize the HCl formed during the reaction. |
| Temperature | 80-85°C | Provides sufficient energy to overcome the activation barrier of the reaction.[4] |
| Reactant Ratio | Slight excess of cinnamyl chloride | To ensure complete consumption of the more valuable amine intermediate. |
Visualization of the Synthetic Workflow
Caption: Potential applications of the core intermediate in agrochemical R&D.
Conclusion
N-Methyl-1-(naphthalen-1-yl)methanamine hydrochloride is a well-established and critical intermediate in the synthesis of allylamine antifungals. The protocols for its synthesis and subsequent conversion to Naftifine-like molecules are robust and scalable. For the agrochemical industry, this compound represents a valuable starting point for the development of new fungicides based on the squalene epoxidase inhibition mechanism. The synthetic versatility of the naphthalen-1-ylmethanamine core offers a promising platform for creating novel active ingredients to address the ongoing challenges in crop protection.
References
- CN1324790A - Naftifine hydrochloride synthesizing process - Google Patents.
-
PROCESS FOR THE PREPARATION OF TERBINAFINE INTERMEDIATE - Technical Disclosure Commons. Available at: [Link]
-
Synthesis of Naphthalene Based Quinoxaline Derivatives using Surfactant and their Biological Applications as Drug - Oriental Journal of Chemistry. Available at: [Link]
- CN104055756A - Derivatives of naftifine hydrochloride as well as preparation method and application thereof - Google Patents.
- CN103641732A - Glycine betaine type plant growth regulator containing naphthalene acetamide groups - Google Patents.
-
Naftifine: a review - PubMed. Available at: [Link]
-
CAS No : 65473-13-4 | Product Name : N-Methyl-1-(naphthalen-1-yl)methanamine Hydrochloride | Pharmaffiliates. Available at: [Link]
-
Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - ResearchGate. Available at: [Link]
- US5668184A - Method of controlling soil and plant pests with a naphthalene containing composition - Google Patents.
- ES2389446T3 - Agrochemical compositions containing naphthalene sulfonate derivatives and nitrogen-containing surfactants - Google Patents.
- WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents.
-
N-Methyl-N-naphthylmethylamine hydrochloride | C12H14ClN | CID 16211748 - PubChem. Available at: [Link]
-
Understanding Naphthalen-1-yl Carbonochloridate: A Vital Agrochemical Intermediate. Available at: [Link]
- CN105503614A - Synthetic method of naftifine drug intermediate N-methyl-1-naphthalene - Google Patents.
-
WO/2004/080945 PROCESS FOR THE PREPARATION OF N-METHYL-1-NAPHTHALENEMETHANAMINE - WIPO Patentscope. Available at: [Link]
-
Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents - PubMed Central. Available at: [Link]
-
(PDF) Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents - ResearchGate. Available at: [Link]
Sources
- 1. Naftifine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103641732A - Glycine betaine type plant growth regulator containing naphthalene acetamide groups - Google Patents [patents.google.com]
- 3. US5668184A - Method of controlling soil and plant pests with a naphthalene containing composition - Google Patents [patents.google.com]
- 4. CN1324790A - Naftifine hydrochloride synthesizing process - Google Patents [patents.google.com]
- 5. tdcommons.org [tdcommons.org]
- 6. CN105503614A - Synthetic method of naftifine drug intermediate N-methyl-1-naphthalene - Google Patents [patents.google.com]
- 7. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [chemicalbook.com]
- 8. Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [amp.chemicalbook.com]
- 11. N-Methyl-N-naphthylmethylamine hydrochloride | C12H14ClN | CID 16211748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. N-Methyl-1-naphthalenemethylamine hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 13. CN104055756A - Derivatives of naftifine hydrochloride as well as preparation method and application thereof - Google Patents [patents.google.com]
- 14. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
Application Note: Ultrasensitive Detection of Airborne Isocyanates using N-Methyl-1-Naphthalenemethanamine HCl as a Pre-column Derivatizing Reagent
Abstract
This document provides a comprehensive guide for the detection and quantification of airborne isocyanates, such as toluene diisocyanate (TDI), methylene diphenyl diisocyanate (MDI), and hexamethylene diisocyanate (HDI), in workplace and environmental settings. The methodology is centered on the use of N-methyl-1-naphthalenemethanamine hydrochloride (MNMA HCl), a highly reactive and stable secondary amine, as a pre-column derivatizing agent. This method offers significant advantages in sensitivity and specificity by converting volatile and highly reactive isocyanates into stable, non-volatile urea derivatives. These derivatives possess strong ultraviolet (UV) absorbance and native fluorescence, enabling ultrasensitive quantification by High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detectors. This application note details the underlying chemical principles, provides step-by-step protocols for sampling, derivatization, and analysis, and discusses the validation and quality control measures necessary to ensure data integrity.
Introduction: The Analytical Challenge of Isocyanate Monitoring
Isocyanates are a class of highly reactive, low molecular weight compounds widely used in the production of polyurethanes, which are found in foams, adhesives, coatings, and elastomers.[1] The high reactivity of the isocyanate group (-N=C=O) makes these compounds potent respiratory and dermal sensitizers, capable of causing occupational asthma, contact dermatitis, and other adverse health effects at extremely low concentrations.[2] Consequently, regulatory bodies worldwide have established stringent occupational exposure limits (OELs), necessitating highly sensitive and specific analytical methods for workplace air monitoring.
The inherent reactivity and volatility of isocyanates pose a significant analytical challenge. Direct measurement is often impractical. The most robust and widely accepted strategy involves immediate derivatization at the point of collection.[3] This process converts the isocyanate into a stable, non-volatile derivative, effectively "trapping" it for subsequent, accurate analysis in a laboratory setting.
N-methyl-1-naphthalenemethanamine (MNMA), typically used as its hydrochloride salt for stability and ease of handling, has emerged as a superior derivatizing reagent. As a secondary amine, it was developed to overcome the limitations of earlier primary amine reagents, such as 1-naphthalenemethylamine (NMA), which were prone to side reactions that could compromise analytical accuracy.[4] MNMA reacts swiftly and stoichiometrically with both aliphatic and aromatic isocyanates to form highly fluorescent and UV-active urea derivatives, providing the basis for a versatile and ultrasensitive analytical method.[4]
Principle of the Method: Derivatization Chemistry
The core of this analytical method is the nucleophilic addition reaction between the secondary amine group of N-methyl-1-naphthalenemethanamine (MNMA) and the electrophilic carbon atom of the isocyanate group (-NCO). This reaction forms a stable N,N'-disubstituted urea derivative. The naphthalene moiety of the MNMA reagent acts as a powerful chromophore and fluorophore, imparting strong UV-absorptivity and fluorescence to the resulting urea derivative. This allows for highly sensitive detection using standard HPLC detectors.
The reaction proceeds as follows:
Caption: Reaction of an isocyanate with MNMA to form a stable urea derivative.
This derivatization is typically performed by bubbling air through an impinger containing a solution of MNMA HCl in an appropriate solvent. The reaction is rapid and quantitative, ensuring that airborne isocyanates are efficiently captured and stabilized.
Materials and Reagents
Reagents and Chemicals
-
N-methyl-1-naphthalenemethanamine hydrochloride (MNMA HCl), ≥98% purity[3][5]
-
Toluene, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade or deionized (18 MΩ·cm)
-
Isocyanate standards (e.g., 2,4-TDI, 2,6-TDI, MDI, HDI)
-
Nitrogen gas, high purity
Equipment
-
Personal air sampling pumps
-
Midget impingers (25 mL)
-
Glass vials (20 mL) with PTFE-lined caps
-
Rotary evaporator or nitrogen blow-down apparatus
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE)
-
HPLC system equipped with:
-
Gradient pump
-
Autosampler
-
Column oven
-
UV/Vis Diode Array Detector (DAD) or variable wavelength detector
-
Fluorescence Detector (FLD)
-
Experimental Protocols
The overall workflow for isocyanate analysis using MNMA derivatization involves three main stages: Air Sampling and Derivatization, Sample Preparation, and HPLC Analysis.
Caption: General experimental workflow for isocyanate analysis.
Protocol 1: Preparation of Derivatizing Solution
Causality: The concentration of the derivatizing agent must be in sufficient excess to ensure rapid and complete reaction with all isocyanate molecules drawn into the impinger. Toluene is a common solvent as it effectively dissolves the reagent and has a suitable volatility for later removal.
-
Accurately weigh approximately 21 mg of N-methyl-1-naphthalenemethanamine hydrochloride (MNMA HCl).
-
Dissolve the MNMA HCl in 100 mL of HPLC-grade toluene in a volumetric flask. This yields a solution with a concentration of approximately 1 x 10⁻³ M.
-
Store this solution in a tightly sealed amber glass bottle, protected from light. The solution is stable for several weeks when stored at 4°C.
Protocol 2: Air Sampling and Sample Collection
Causality: Air is bubbled through the derivatizing solution to maximize the contact time between airborne isocyanates and the MNMA reagent, ensuring efficient capture. The flow rate and sampling time are chosen to collect a representative air volume while staying within the capacity of the sampling medium.
-
Pipette 15 mL of the MNMA HCl absorbing solution into a clean midget impinger.
-
Connect the impinger to a calibrated personal sampling pump using flexible tubing.
-
Position the impinger in the breathing zone of the worker or the desired sampling area.
-
Sample the air at a constant, known flow rate, typically between 0.5 and 1.0 L/min.
-
A total sample volume of 15 to 100 liters is recommended to achieve desired detection limits.
-
After sampling, disconnect the impinger. Carefully transfer the contents to a 20 mL glass vial.
-
Rinse the impinger stem and body with 2-3 mL of clean toluene and add the rinsate to the vial to ensure quantitative transfer.
-
Seal the vial, label it, and store it refrigerated (approx. 4°C) and protected from light until analysis.[6]
Protocol 3: Sample Preparation for HPLC Analysis
Causality: The toluene used for sampling is not always compatible with reversed-phase HPLC systems. Therefore, it is evaporated, and the residue (containing the stable urea derivatives) is redissolved in a solvent, like acetonitrile, that is compatible with the HPLC mobile phase.[6]
-
Transfer the sample from the vial to a concentrator tube.
-
Gently evaporate the toluene to dryness at approximately 40-50°C under a gentle stream of high-purity nitrogen.
-
Once dry, reconstitute the residue in a precise volume (e.g., 2.0 mL) of acetonitrile.
-
Vortex the tube for 30 seconds to ensure complete dissolution of the urea derivatives.
-
Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an HPLC autosampler vial.
-
The sample is now ready for HPLC analysis.
HPLC Analysis and Quantification
Causality: Reversed-phase HPLC separates the different isocyanate-MNMA urea derivatives based on their polarity. The dual-detector system (UV and Fluorescence) provides both robust quantification and a high degree of specificity. The naphthalene group has a strong UV absorbance around 254 nm and a characteristic fluorescence profile, allowing for sensitive detection and confirmation.[7]
HPLC Operating Conditions
The following table outlines typical starting conditions for the HPLC analysis. Method optimization may be required depending on the specific isocyanates of interest and the HPLC system used.
| Parameter | Recommended Setting |
| HPLC Column | Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 50% B to 100% B over 15 minutes, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detector | Wavelength: 254 nm[7] |
| Fluorescence Detector | Excitation: 281 nm, Emission: 339 nm[1] |
Calibration and Quantification
-
Prepare Standards: Synthesize urea derivative standards by reacting known amounts of isocyanate standards (e.g., TDI, MDI) with an excess of the MNMA reagent solution. After reaction, process these standards in the same manner as the air samples (evaporation and reconstitution).
-
Calibration Curve: Prepare a series of calibration standards by diluting the synthesized derivative stock solution. A typical calibration range is 0.05 to 5.0 µg/mL.
-
Analysis: Inject the calibration standards and bracket the sample injections with check standards.
-
Calculation: Construct a calibration curve by plotting the peak area against the concentration of the isocyanate derivative. Determine the concentration in the samples from this curve and calculate the original airborne concentration of the isocyanate using the following formula:
Cair (µg/m³) = (Csoln × Vsoln) / Vair
Where:
-
Cair = Airborne concentration of the isocyanate
-
Csoln = Concentration of the isocyanate in the final solution (µg/mL)
-
Vsoln = Final volume of the reconstituted sample (mL)
-
Vair = Volume of air sampled (m³)
-
Performance Characteristics
This method provides excellent sensitivity, suitable for monitoring isocyanates at or below their stringent occupational exposure limits.
| Parameter | Typical Value | Reference |
| Target Analytes | TDI, MDI, HDI, Phenyl Isocyanate, etc. | [4] |
| Detection Limit | 0.001–0.015 mg/m³ for a 1 L air sample | [4] |
| Quantification Range | ~0.05 - 5.0 µg/mL (in solution) | N/A |
| Precision (RSD) | < 10% | N/A |
| Reagent Stability | Stable for weeks at 4°C, protected from light | N/A |
| Derivative Stability | Stable for extended periods at 4°C | N/A |
Conclusion and Self-Validating System
The use of N-methyl-1-naphthalenemethanamine HCl as a derivatizing agent provides a robust, sensitive, and specific method for the determination of airborne isocyanates. The protocol is built on a self-validating system. The stability of the MNMA-urea derivatives ensures sample integrity from the field to the laboratory. The use of dual UV and fluorescence detection provides an extra layer of analytical confirmation; the ratio of the UV to fluorescence response should be constant for a given derivative, helping to distinguish it from potential interferences. By adhering to the detailed protocols for reagent preparation, sampling, sample work-up, and HPLC analysis, laboratories can achieve reliable and accurate quantification of hazardous isocyanates, ensuring a safer working environment.
References
-
Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. (2022). RSC Advances. [Link]
- Process for the preparation of n-methyl-1-naphthalenemethanamine. (2004).
- Isocyanate derivatizing agent and methods of production and use. (1999).
-
HPLC-UV and HPLC-ESI+-MS/MS analysis of free monomeric methylene diphenyl diisocyanate in polyurethane foams and prepolymers after stabilization with NBMA a new derivatizating agent. (2015). Analytical Methods. [Link]
-
Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. (2022). RSC Publishing. [Link]
-
Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. (n.d.). EPA. [Link]
- Process for the preparation of n-methyl-1-naphthalenemethanamine. (2004).
-
Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. (2022). RSC Publishing. [Link]
-
HPLC-UV and HPLC-ESI+-MS/MS analysis of free monomeric methylene diphenyl diisocyanate in Polyurethane Foams and Prepolymers after stabilization with NBMA a new derivatizating agent. (2015). Request PDF. [Link]
-
Examples of chromatograms of positive isocyanate exposure samples from... (n.d.). ResearchGate. [Link]
-
Normalised fluorescence emission spectra of selected naphthalimides.... (n.d.). ResearchGate. [Link]
-
N-Methyl-N-naphthylmethylamine | C12H13N | CID 84474. (n.d.). PubChem. [Link]
-
Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. (n.d.). MDPI. [Link]
Sources
- 1. Spectrum [1-Methyl Naphthalene] | AAT Bioquest [aatbio.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. N-甲基-1-萘甲胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 5. Page loading... [wap.guidechem.com]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
synthesis of butenafine hydrochloride from Naphthalen-1-ylmethanamine hydrochloride
An In-Depth Guide to the Synthesis of Butenafine Hydrochloride from Naphthalen-1-ylmethanamine Hydrochloride
Authored by a Senior Application Scientist
This document provides a comprehensive, research-grade protocol for the synthesis of the antifungal agent Butenafine Hydrochloride. The outlined synthetic strategy commences with this compound, a readily available primary amine, and proceeds through a two-step sequence involving N-methylation followed by N-benzylation to yield the target tertiary amine, which is subsequently converted to its stable hydrochloride salt.
This guide is intended for an audience of researchers, medicinal chemists, and drug development professionals. It emphasizes not only the procedural steps but also the underlying chemical principles, reaction mechanisms, and critical parameters that govern the success of the synthesis, ensuring both reproducibility and a deep understanding of the process.
Introduction and Strategic Overview
Butenafine is a potent benzylamine antifungal agent, structurally and mechanistically related to the allylamine class of antifungals[1]. It functions by inhibiting the enzyme squalene epoxidase, a critical component in the fungal ergosterol biosynthesis pathway[2][3]. This inhibition disrupts the fungal cell membrane's integrity, leading to cell death, which makes butenafine a fungicidal agent rather than merely fungistatic[3].
The synthesis described herein is a logical and efficient pathway that builds the complex tertiary amine structure of butenafine in a stepwise manner. The overall transformation can be dissected into three primary stages:
-
Preparation of the Starting Amine: Neutralization of this compound to its free base form.
-
Synthesis of the Key Intermediate: N-methylation of the primary amine to form N-methyl-1-naphthylmethylamine.
-
Final Assembly and Salt Formation: N-benzylation of the secondary amine intermediate with 4-tert-butylbenzyl chloride, followed by conversion to Butenafine Hydrochloride.
This approach allows for the purification and characterization of the key intermediate, ensuring high purity in the final active pharmaceutical ingredient (API).
Overall Synthetic Pathway
Figure 1: Overall reaction scheme for the synthesis of Butenafine Hydrochloride.
Materials and Reagents
Successful synthesis requires high-purity reagents. The following table summarizes the key materials for this protocol.
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Naphthalen-1-ylmethanamine HCl | 65473-13-4 | C₁₂H₁₄ClN | 207.70 | Starting material[4][5]. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | Used for neutralization. |
| Formaldehyde (37% solution in H₂O) | 50-00-0 | CH₂O | 30.03 | Methyl source for reductive amination. |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | NaBH₄ | 37.83 | Reducing agent for imine reduction. |
| N-methyl-1-naphthylmethylamine | 14489-75-9 | C₁₂H₁₃N | 171.24 | Key intermediate[6]. |
| 4-tert-Butylbenzyl chloride | 877-53-2 | C₁₁H₁₅Cl | 182.69 | Benzylating agent. |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | K₂CO₃ | 138.21 | Base for N-benzylation reaction. |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | C₃H₇NO | 73.09 | Reaction solvent. |
| Hydrochloric Acid (HCl), solution in solvent | 7647-01-0 | HCl | 36.46 | For hydrochloride salt formation[7]. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Extraction solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction and crystallization solvent. |
| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 | Reaction and crystallization solvent. |
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.
Part 1: Synthesis of N-methyl-1-naphthylmethylamine (Intermediate)
This step involves the reductive amination of Naphthalen-1-ylmethanamine with formaldehyde. The primary amine first reacts with formaldehyde to form an intermediate imine (or its equivalent), which is then reduced in situ by sodium borohydride to yield the desired secondary amine.
Protocol:
-
Neutralization: In a 250 mL round-bottom flask, dissolve this compound (10.4 g, 50 mmol) in 100 mL of deionized water. While stirring, slowly add 10% aqueous sodium hydroxide solution until the pH of the solution reaches 10-11, precipitating the free amine.
-
Extraction: Extract the aqueous suspension with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure to obtain Naphthalen-1-ylmethanamine as an oil.
-
Reductive Amination Setup: Dissolve the obtained oil in 100 mL of methanol in a 500 mL flask equipped with a magnetic stirrer and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: To the cooled solution, add formaldehyde (4.5 mL of a 37% aqueous solution, ~60 mmol) dropwise, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C.
-
Reduction: Add sodium borohydride (2.8 g, 75 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 15 °C. Vigorous gas evolution (hydrogen) will be observed.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly adding 50 mL of water. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Final Extraction: Extract the aqueous residue with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield crude N-methyl-1-naphthylmethylamine. The product can be purified by vacuum distillation or column chromatography on silica gel if necessary. The pure product should be a clear oil[6].
Part 2: Synthesis of Butenafine Free Base
This stage involves a bimolecular nucleophilic substitution (SN2) reaction. The secondary amine intermediate, N-methyl-1-naphthylmethylamine, acts as a nucleophile, displacing the chloride from 4-tert-butylbenzyl chloride to form the tertiary amine, butenafine[8].
Figure 2: Experimental workflow for the N-benzylation step to form Butenafine.
Protocol:
-
Reaction Setup: In a 250 mL three-neck flask fitted with a condenser and a thermometer, combine N-methyl-1-naphthylmethylamine (8.55 g, 50 mmol), anhydrous potassium carbonate (10.4 g, 75 mmol), and 100 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Addition of Electrophile: While stirring, add 4-tert-butylbenzyl chloride (9.6 g, 52.5 mmol) to the mixture.
-
Heating: Heat the reaction mixture to 70-80 °C and maintain this temperature for 6-12 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Follow the disappearance of the starting amine using TLC (e.g., with a mobile phase of 10% ethyl acetate in hexanes).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into 400 mL of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic extracts and wash them thoroughly with water (2 x 100 mL) to remove residual DMF, followed by a wash with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude butenafine free base as a viscous oil.
Part 3: Preparation and Purification of Butenafine Hydrochloride
The final step is the conversion of the purified tertiary amine free base into its more stable and handleable hydrochloride salt. This is achieved by treating a solution of the base with hydrochloric acid[7].
Protocol:
-
Dissolution: Dissolve the crude butenafine free base obtained from Part 2 in 150 mL of ethyl acetate.
-
Acidification: While stirring vigorously, slowly add a 2M solution of HCl in isopropanol or ethyl acetate dropwise until the solution becomes acidic (test with pH paper). A white precipitate of butenafine hydrochloride will form immediately.
-
Crystallization: Continue stirring the suspension at room temperature for 2-3 hours to ensure complete precipitation and crystallization[7]. Cooling the mixture in an ice bath can further improve the yield.
-
Filtration: Collect the white solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold ethyl acetate or diethyl ether to remove any soluble impurities.
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight. The final product should be a white to off-white crystalline powder[1].
Characterization
To ensure the identity and purity of the synthesized product, the following analytical techniques are recommended:
-
Melting Point: The reported melting point for butenafine hydrochloride is in the range of 210-214 °C[1].
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the intermediate and final product. The spectra should be compared with literature data or reference standards[8].
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A purity of >99% is typically required for pharmaceutical applications[7].
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Part 1 (N-methylation) | Incomplete initial neutralization; Inefficient reduction; Degradation of NaBH₄. | Ensure pH is >10 for free base extraction. Add NaBH₄ slowly at low temperature. Use fresh, high-quality NaBH₄. |
| Incomplete reaction in Part 2 (N-benzylation) | Insufficient heating or reaction time; Inactive base; Non-anhydrous conditions. | Increase reaction temperature or time, monitoring by TLC. Use freshly dried, powdered K₂CO₃. Ensure the use of anhydrous DMF and an inert atmosphere. |
| Formation of quaternary ammonium salt impurity | Reaction temperature is too high or excess alkylating agent is used in Part 2[7]. | Maintain the recommended reaction temperature. Use a molar ratio of the benzyl chloride close to stoichiometric (e.g., 1.05 equivalents). |
| Product oils out during crystallization | Presence of impurities; Incorrect solvent for crystallization. | Purify the crude free base by column chromatography before salt formation. Test different solvent systems for crystallization (e.g., isopropanol, ethanol/ether mixtures). |
Conclusion
This guide details a robust and reproducible three-stage . By carefully controlling reaction conditions and implementing the purification protocols described, researchers can obtain high-purity butenafine hydrochloride suitable for further study and development. The principles of reductive amination and nucleophilic substitution at the core of this synthesis are fundamental in medicinal chemistry, and their application here provides a practical framework for the preparation of this important antifungal agent.
References
-
Kaduk, J. A., et al. (2023). Crystal structure of butenafine hydrochloride, C23H28NCl. ResearchGate. Available at: [Link]
- Google Patents (2021). CN113493388A - Synthesis method of butenafine hydrochloride.
-
Pingaew, R., et al. (2018). Butenafine and analogues: An expeditious synthesis and cytotoxicity and antifungal activities. PMC, NIH. Available at: [Link]
-
Patsnap Synapse (2024). What is the mechanism of Butenafine Hydrochloride? Available at: [Link]
-
ResearchGate (n.d.). Chemical structure of Butenafine hydrochloride. Available at: [Link]
-
PubChem, NIH (n.d.). Butenafine Hydrochloride. Available at: [Link]
-
PubChem, NIH (n.d.). Butenafine. Available at: [Link]
- Google Patents (2007). CN101077858A - Method for preparing butenafine hydrochloride.
- Google Patents (2018). CN108047057B - Synthesis method of butenafine.
-
Wikipedia (n.d.). Butenafine. Available at: [Link]
-
PharmaCompass (n.d.). N-Methyl-1-Naphthyl methyl amine hydrochloride. Available at: [Link]
-
PubChem, NIH (n.d.). N-Methyl-N-naphthylmethylamine hydrochloride. Available at: [Link]
-
SciSpace (2018). Synthesis and Characterization of a Butenafine Analogue. Available at: [Link]
-
Pharmaffiliates (n.d.). N-(4-(Tert-butyl)benzyl)-N-methyl-1-(naphthalen-2-yl)methanamine Hydrochloride. Available at: [Link]
-
Mol-Instincts (n.d.). Synthesis of Production of N-methyl-N-(4'-isopropylbenzyl)-1-naphthylmethylamine. Available at: [Link]
- Google Patents (2013). US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase.
-
Bähn, S., et al. (2018). Simple ruthenium-catalyzed reductive amination enables the synthesis of a broad range of primary amines. PMC, PubMed Central. Available at: [Link]
-
Indian Journal of Chemistry (2001). Short Communication. Available at: [Link]
-
Xiamen Equation Chemical Co., Ltd (n.d.). N-Methyl-N-(naphthalen-1-ylmethyl)-1-(4-tert-butylphenyl)methanamine. Available at: [Link]
- Google Patents (2004). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
Molbank (2021). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Available at: [Link]
-
Indian Academy of Sciences (2019). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Available at: [Link]
-
MDPI (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available at: [Link]
-
Scribd (n.d.). Reductive Amination of Benzaldehyde. Available at: [Link]
-
PubChem, NIH (n.d.). N-Methyl-N-naphthylmethylamine. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What is the mechanism of Butenafine Hydrochloride? [synapse.patsnap.com]
- 3. Butenafine - Wikipedia [en.wikipedia.org]
- 4. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [chemicalbook.com]
- 5. N-Methyl-N-naphthylmethylamine hydrochloride | C12H14ClN | CID 16211748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Methyl-N-naphthylmethylamine | C12H13N | CID 84474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN113493388A - Synthesis method of butenafine hydrochloride - Google Patents [patents.google.com]
- 8. Butenafine and analogues: An expeditious synthesis and cytotoxicity and antifungal activities - PMC [pmc.ncbi.nlm.nih.gov]
laboratory scale synthesis of N-methyl-1-naphthalenemethanamine HCl
An Application Note for the Laboratory Scale Synthesis of N-methyl-1-naphthalenemethanamine HCl
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of N-methyl-1-naphthalenemethanamine Hydrochloride (CAS: 65473-13-4), a critical intermediate in the production of several antifungal agents, notably Terbinafine.[1][2] We present a detailed, two-step synthetic protocol starting from 1-chloromethylnaphthalene, which is designed to be efficient, high-yielding, and minimize the formation of common impurities. The narrative emphasizes the chemical principles behind the procedural choices, ensuring that researchers can not only replicate the synthesis but also understand its underlying mechanics. This guide includes a comparative analysis of synthetic strategies, a step-by-step experimental protocol, methods for purification and characterization, and essential safety information.
Introduction and Strategic Overview
N-methyl-1-naphthalenemethanamine is a secondary amine that serves as a pivotal building block in medicinal chemistry. Its hydrochloride salt is often the preferred form for handling and stability. While several pathways to this molecule exist, direct N-alkylation of methylamine with 1-halomethylnaphthalene is notoriously problematic, often leading to significant amounts of the bis-alkylated tertiary amine impurity.[3] This side-reaction complicates purification and reduces the yield of the desired secondary amine.
An alternative approach, reductive amination of 1-naphthaldehyde with methylamine, offers better control over mono-alkylation.[4] However, the synthesis of the starting aldehyde from naphthalene is a multi-step and often low-yielding process, making it less economically viable for routine laboratory scale-up.[3]
The most robust and efficient strategy, which will be the focus of this guide, involves a two-step process:
-
N-formylation: Reaction of 1-chloromethylnaphthalene with the anion of N-methylformamide to produce an N-formyl intermediate, N-methyl-N-(1-naphthylmethyl)-formamide. This step elegantly circumvents the issue of over-alkylation as the formamide nitrogen is significantly less nucleophilic than a secondary amine.
-
Hydrolysis: Acidic or basic hydrolysis of the formamide intermediate to yield the target N-methyl-1-naphthalenemethanamine, which is subsequently purified and converted to its hydrochloride salt.
This method is recognized for its simplicity, high overall yield (up to 85%), and avoidance of expensive reagents or specialized equipment like high-pressure hydrogenators.[3]
Recommended Synthesis Protocol: The Formamide Route
This protocol is adapted from established industrial processes and optimized for a laboratory setting.[3][5] It is divided into three main stages: synthesis of the formamide intermediate, hydrolysis to the free amine with purification, and final conversion to the hydrochloride salt.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| 1-Chloromethylnaphthalene | C₁₁H₉Cl | 176.64 | 86-52-2 | Starting material. Corrosive, handle with care. |
| N-Methylformamide | C₂H₅NO | 59.07 | 123-39-7 | Reagent. |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 7646-69-7 | Strong base. Reacts violently with water. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous solvent. |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous solvent for reaction and extraction. |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 7664-93-9 | For hydrolysis. Corrosive. |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | For hydrolysis and basification. Corrosive. |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | For salt formation and workup. Corrosive. |
| Diethyl Ether or MTBE | - | - | - | For precipitation/washing of the final salt. |
| Activated Carbon | C | 12.01 | 7440-44-0 | For decolorization. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent. |
Experimental Workflow Visualization
Sources
- 1. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. echemi.com [echemi.com]
analytical methods for quantifying Naphthalen-1-ylmethanamine hydrochloride
An authoritative guide to the quantitative analysis of Naphthalen-1-ylmethanamine hydrochloride, presenting validated methodologies for researchers in pharmaceutical development and quality control. This document provides a detailed examination of two robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for specific, sensitive quantification, and a classic non-aqueous potentiometric titration for accurate bulk material assay.
Introduction
This compound is an organic compound featuring a naphthalene core linked to a methanamine group. As a primary amine hydrochloride, its chemical properties make it a subject of interest in synthetic chemistry and as a potential intermediate in pharmaceutical manufacturing. Accurate and precise quantification of this compound is critical for quality control, stability studies, and formulation development. This application note details two distinct, validated methods for its determination, catering to different analytical needs from high-sensitivity trace analysis to high-accuracy bulk purity assessment.
The naphthalene moiety provides a strong chromophore, making it highly suitable for UV-based detection methods. The primary amine group, being basic, allows for straightforward acid-base titration. This guide provides the scientific rationale behind method selection, detailed step-by-step protocols, and expected performance data.
Method 1: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle
This method employs reverse-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. The compound is separated from potential impurities on a non-polar stationary phase (C18) using a polar mobile phase. The naphthalene ring in the molecule exhibits strong UV absorbance, allowing for sensitive and specific detection. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a certified reference standard. This method is ideal for determining the concentration of this compound in solutions and for assessing its purity by separating it from degradation products or synthesis-related impurities.
Experimental Workflow: HPLC Method
Caption: Workflow for the quantification of this compound by HPLC.
Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid).
-
Gradient: A gradient elution may be used to separate impurities, for example: 0-10 min (30% to 70% Acetonitrile), 10-12 min (70% to 30% Acetonitrile), 12-15 min (30% Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 285 nm, selected based on the UV absorbance of the naphthalene group.[1]
-
Injection Volume: 10 µL.
2. Reagent and Solution Preparation:
-
Mobile Phase A: 20 mM Potassium Phosphate buffer. Dissolve 2.72 g of KH2PO4 in 1 L of HPLC-grade water and adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase (premixed at initial conditions, e.g., 30% Acetonitrile).
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh a quantity of the sample, dissolve in the mobile phase, and dilute to a final concentration within the calibration range.
3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase) to ensure no system contamination.
-
Inject the working standard solutions in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the sample solution(s).
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Data Presentation: Typical HPLC Method Performance
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Method 2: Assay by Non-Aqueous Potentiometric Titration
Principle
This method is a classic acid-base titration suitable for determining the purity of the bulk this compound substance.[2] The hydrochloride salt of a weak base behaves as a weak acid in a non-aqueous, aprotic solvent like glacial acetic acid. It can be accurately titrated with a strong acid, such as perchloric acid in acetic acid. The endpoint of the titration, where all the amine hydrochloride has reacted, is determined by monitoring the potential change with a pH electrode. This sharp change in potential corresponds to the equivalence point.[3][4]
Experimental Workflow: Titration Method
Caption: Workflow for the assay of this compound by potentiometric titration.
Protocol
1. Instrumentation and Reagents:
-
Titrator: Automatic potentiometric titrator or a manual setup with a high-impedance voltmeter and a burette.
-
Electrode: Combination glass pH electrode suitable for non-aqueous titrations.
-
Reagents:
-
Glacial Acetic Acid (AR grade)
-
Perchloric Acid (70%, AR grade)
-
Acetic Anhydride (AR grade)
-
Potassium Hydrogen Phthalate (KHP), primary standard, dried at 120°C for 2 hours.
-
2. Reagent Preparation:
-
0.1 M Perchloric Acid in Acetic Acid: To 900 mL of glacial acetic acid, add 8.5 mL of 70% perchloric acid. Add 20 mL of acetic anhydride, mix, and allow to stand for 24 hours. The acetic anhydride reacts with the water present in the perchloric acid and solvent.
-
Standardization of 0.1 M Perchloric Acid:
-
Accurately weigh about 150 mg of dried KHP and dissolve it in 50 mL of glacial acetic acid.
-
Titrate with the prepared 0.1 M perchloric acid solution, determining the endpoint potentiometrically.
-
Calculate the molarity (M) of the perchloric acid titrant. Each 204.22 mg of KHP is equivalent to 1 mmol of HClO4.
-
3. Analysis Procedure:
-
Accurately weigh approximately 150 mg of this compound into a 100 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Immerse the electrode in the solution and start stirring.
-
Titrate the solution with the standardized 0.1 M perchloric acid, recording the potential (mV) as a function of the titrant volume.
-
The endpoint is the point of maximum inflection on the titration curve.
-
Perform a blank titration using 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.
Calculation of Purity
The percentage purity of this compound is calculated using the following formula:
% Purity = ( (V_sample - V_blank) × M_HClO4 × MW ) / ( W_sample × 10 )
Where:
-
V_sample: Volume of perchloric acid consumed by the sample (mL).
-
V_blank: Volume of perchloric acid consumed by the blank (mL).
-
M_HClO4: Molarity of the standardized perchloric acid titrant (mol/L).
-
MW: Molecular weight of this compound (193.68 g/mol ).
-
W_sample: Weight of the sample taken (mg).
Conclusion
The two methods presented provide a comprehensive analytical toolkit for the quantification of this compound. The RP-HPLC method offers high sensitivity and specificity, making it ideal for analyzing low-concentration samples and for purity testing where separation of related substances is required. The non-aqueous potentiometric titration serves as a reliable, cost-effective, and highly accurate method for the assay of the bulk substance, in line with standard pharmacopeial practices for amine salts. The choice of method should be guided by the specific analytical requirements, such as the sample matrix, expected concentration range, and the need for impurity profiling versus bulk purity assessment.
References
-
A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology.
-
N-Methyl-1-Naphthalene Methylamine. ChemBK.
-
Sensitive and Rapid Determination of Polycyclic Aromatic Hydrocarbons in Tap Water. Thermo Fisher Scientific.
-
Quantification of primary amine groups available for subsequent biofunctionalization of polymer surfaces. PubMed.
-
HPLC separation of genotoxic derivatives of naphthalene. ResearchGate.
-
Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Nanoscale Advances.
-
AMINES METHOD 1. Lovibond.
-
Separation and identification of naphthalene, acenaphthylene, pyrene, benz{a} anthracene and 1,3,2,4-dibenzanthracene. Iraqi National Journal of Chemistry.
-
Efficient quantification of primary amine functions grafted onto apatite ceramics by using two UV-Vis spectrophotometric methods. ResearchGate.
-
Naphthalen-1-yl(phenyl)methanamine hydrochloride. Smolecule.
-
N-Methyl-1-naphthalenemethylamine hydrochloride wiki. Guidechem.
-
UV-visible and HPLC determination of synthetic compound 1-phenyl naphthalene. ResearchGate.
-
Acid Value and Free Amine Value of Fatty Quaternary Ammonium Chlorides. AOCS.
-
N-Methyl-N-naphthylmethylamine hydrochloride. PubChem.
-
N-Methyl-1-naphthalenemethylamine hydrochloride. ChemicalBook.
-
Titrimetric Methods. Chemistry LibreTexts.
-
Development of a novel method for the enrichment of unsubstituted naphthalene and phenanthrene from crude oils for compound-specific stable isotope analysis. RSC Publishing.
-
Amine Titration. Scribd.
-
N-Methyl-1-naphthalenemethylamine hydrochloride. Sigma-Aldrich.
-
Titration curves of excess secondary amine with a 1 M HCl solution in... ResearchGate.
Sources
Application Notes & Protocols: Investigating Naphthalen-1-ylmethanamine Hydrochloride as a Novel Neuroprotective Agent
Introduction: The Rationale for Investigation
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and ischemic stroke represent a significant and growing global health burden. A common pathological feature across these conditions is the progressive loss of neuronal structure and function, often driven by complex multifactorial insults including oxidative stress, excitotoxicity, and apoptosis. The development of effective neuroprotective agents that can mitigate or halt these degenerative processes is a critical objective in modern pharmacology.
Naphthalen-1-ylmethanamine hydrochloride is an aromatic amine whose potential in neuropharmacology remains largely unexplored. However, its structural motifs are present in compounds with demonstrated biological activity.[1][2][3][4] For instance, related azetidine derivatives incorporating a naphthalene group have shown significant neuroprotective effects in preclinical models of brain ischemia/reperfusion injury by reducing apoptosis, inflammation, and oxidative stress.[5] This suggests that the naphthalene moiety may be a valuable pharmacophore for CNS-targeted therapies.[1]
These application notes provide a comprehensive framework for the systematic evaluation of this compound as a potential neuroprotective agent. The protocols herein are designed for researchers in drug development and neuroscience, offering a tiered approach from initial in vitro screening to mechanistic elucidation.
Preliminary Steps: Compound Handling and Preparation
This compound should be handled with appropriate laboratory precautions. As with many aromatic amines, it may possess mild toxicity, and appropriate personal protective equipment should be used.[1]
Protocol 2.1: Stock Solution Preparation
-
Compound Source: this compound (Molecular Formula: C₁₁H₁₂ClN).
-
Solvent Selection: Due to its hydrochloride salt form, the compound is expected to have moderate aqueous solubility. However, for cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for initial stock preparation to ensure complete dissolution.
-
Preparation:
-
Prepare a high-concentration primary stock solution (e.g., 100 mM) in 100% DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
-
Working Solutions:
-
Prepare working solutions by diluting the primary stock in a suitable cell culture medium.
-
Critical: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically maintained at or below 0.1%.
-
Tier 1: In Vitro Screening for Neuroprotective Efficacy
The initial phase of investigation focuses on determining whether this compound can protect neuronal cells from a toxic insult. A common and effective model involves inducing oxidative stress-mediated cell death, a key factor in many neurodegenerative pathologies.[6]
Model System:
-
Cell Line: SH-SY5Y (human neuroblastoma cell line) or primary cortical neurons are recommended. SH-SY5Y cells are a robust and widely used model for neuroprotective studies.[7]
-
Neurotoxic Insult: Hydrogen peroxide (H₂O₂) or glutamate are commonly used to induce oxidative stress and excitotoxicity, respectively.[6][7]
3.1 Foundational Assay: Assessment of Cell Viability via MTT
The MTT assay is a colorimetric method that measures the metabolic activity of mitochondrial dehydrogenases, serving as a reliable indicator of cell viability.[8][9] Living, metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of viable cells.[8][9][10]
Table 1: Reagents and Recommended Concentrations for MTT Assay
| Reagent | Stock Concentration | Working Concentration | Purpose |
| Naphthalen-1-ylmethanamine HCl | 100 mM in DMSO | 0.1, 1, 10, 50, 100 µM (or other desired range) | Test Compound |
| Hydrogen Peroxide (H₂O₂) | 1 M | 100-500 µM (concentration should be optimized for cell type) | Inducer of Oxidative Stress / Neurotoxicity |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | 5 mg/mL in PBS | 0.5 mg/mL in serum-free medium | Cell Viability Reagent |
| Solubilization Solution | N/A | 100% DMSO or 10% SDS in 0.01 M HCl | Dissolves formazan crystals |
Protocol 3.1.1: MTT Assay for Neuroprotection
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[7]
-
Compound Pre-treatment: Remove the culture medium and replace it with a fresh medium containing various concentrations of this compound. Incubate for 2-24 hours.
-
Induction of Neurotoxicity: Introduce the neurotoxic agent (e.g., H₂O₂) to the wells containing the test compound. Include appropriate controls:
-
Vehicle Control: Cells treated with medium and vehicle (DMSO) only.
-
Toxin-Only Control: Cells treated with H₂O₂ and vehicle.
-
Compound-Only Controls: Cells treated with each concentration of the test compound without H₂O₂ to assess baseline toxicity.
-
-
Incubation: Incubate the plate for an additional 24 hours.
-
MTT Incubation: Remove the treatment media and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[10]
-
Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[7][8]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[9] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[9]
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control group.
dot
Caption: Workflow for the MTT-based neuroprotection assay.
Tier 2: Elucidating the Mechanism of Action
If this compound demonstrates significant neuroprotective activity in the primary screen, the next logical step is to investigate its underlying mechanism. Based on the actions of related compounds, key pathways to investigate are the inhibition of apoptosis and the reduction of intracellular oxidative stress.[5]
4.1 Assessment of Apoptosis: Caspase-3 Activity Assay
Caspase-3 is a critical executioner caspase in the apoptotic pathway.[11] Its activation leads to the cleavage of key cellular proteins and ultimately, cell death. Measuring its activity provides a direct assessment of apoptosis. The assay uses a peptide substrate (e.g., DEVD-pNA) that releases a colored product (pNA) upon cleavage by active caspase-3.[11][12]
Protocol 4.1.1: Colorimetric Caspase-3 Activity Assay
-
Cell Treatment: Seed and treat cells in 6-well plates as described in the MTT protocol (Steps 1-4).
-
Cell Lysis: After treatment, harvest the cells and pellet them by centrifugation (e.g., 600 x g for 5 minutes).[13] Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10-20 minutes.[11][12][13]
-
Prepare Lysate: Centrifuge the lysed cells at high speed (e.g., 10,000 x g) for 1-15 minutes at 4°C to pellet cellular debris.[11][12][13] Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay) to ensure equal protein loading in the assay.[11]
-
Assay Reaction: In a 96-well plate, add 50 µL of lysate (containing 50-200 µg of protein) to each well.
-
Add 50 µL of 2x Reaction Buffer (containing DTT) to each sample.[12]
-
Substrate Addition: Initiate the reaction by adding 5 µL of the Caspase-3 substrate (DEVD-pNA, 4 mM stock) to each well.[12]
-
Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light.[11][14]
-
Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.[11][13]
-
Data Analysis: Subtract background readings and compare the absorbance of treated samples to the toxin-only control to determine the fold-change in caspase-3 activity.[11]
4.2 Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFDA/H2DCFDA assay is used to measure hydroxyl, peroxyl, and other reactive oxygen species (ROS) within the cell.[15] The cell-permeant H2DCFDA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15][16][17]
Protocol 4.2.1: DCFDA Cellular ROS Assay
-
Cell Seeding and Treatment: Seed cells on a black, clear-bottom 96-well plate. Treat with the test compound and neurotoxin as previously described.[18]
-
DCFDA Staining: Remove the treatment media and wash the cells gently with a buffer (e.g., PBS).
-
Add DCFDA working solution (typically 10-20 µM in pre-warmed serum-free medium or buffer) to each well.[18][19]
-
Incubate the plate at 37°C for 30-45 minutes, protected from light.[15][17][18]
-
Wash: Remove the DCFDA solution and wash the cells again to remove any extracellular probe.[17][19]
-
Fluorescence Measurement: Add buffer (e.g., PBS) to the wells and measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of approximately 485/535 nm.[15][17][19]
-
Data Analysis: Normalize the fluorescence intensity to cell number if necessary and express ROS levels as a percentage relative to the toxin-only control.
dot
Caption: Hypothesized neuroprotective signaling pathways.
Tier 3: Validation in In Vivo Models
Positive and well-characterized in vitro results should be followed by validation in animal models of neurodegeneration.[20] The choice of model depends on the therapeutic area of interest.
Table 2: Examples of In Vivo Models for Neuroprotection Studies
| Disease Model | Animal | Method of Induction | Key Endpoints |
| Parkinson's Disease | Mouse / Rat | 6-hydroxydopamine (6-OHDA) or MPTP administration to induce dopaminergic neuron loss.[21] | Behavioral tests (rotational behavior), dopamine levels, neuron counts. |
| Alzheimer's Disease | Mouse | Transgenic models expressing human mutant genes (e.g., APP, Tau).[21][22][23] | Cognitive tests (e.g., Morris water maze), amyloid plaque/tau tangle load. |
| Ischemic Stroke | Mouse / Rat | Middle cerebral artery occlusion (MCAO) to model ischemia/reperfusion injury. | Neurological deficit scores, infarct volume, brain edema.[5] |
| General Screening | Zebrafish | Chemical induction of neurodegeneration (e.g., MTZ) with high-content imaging of dopaminergic neurons.[24] | Quantification of neuron loss, behavioral analysis. |
| Toxicity Screening | C. elegans | Models expressing human Tau or Aβ to screen for compounds that reduce toxicity phenotypes.[25] | Paralysis assays, lifespan analysis. |
The administration route, dosage, and treatment regimen for this compound would need to be determined through pharmacokinetic and dose-ranging studies. The endpoints listed above provide a quantitative measure of the compound's ability to confer neuroprotection in a complex biological system.
Conclusion and Future Directions
This document outlines a systematic, multi-tiered approach to evaluate the neuroprotective potential of this compound. The provided protocols for in vitro assays of cell viability, apoptosis, and oxidative stress form the foundation of this investigation. Positive findings from these studies would provide a strong rationale for advancing the compound into more complex in vivo models of neurodegenerative disease. Further investigation could also explore its effects on inflammatory pathways, mitochondrial integrity, and other relevant cell signaling cascades to build a comprehensive profile of its neuropharmacological activity.
References
- Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA).
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Cosmo Bio USA. (n.d.). Caspase-3 Colorimetric Assay Kit.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- Abcam. (n.d.). DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851).
- Abcam. (n.d.). MTT assay protocol.
- Hello Bio. (n.d.). DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol.
- JoVE. (2019). Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining.
- Horton, T. (1994). MTT Cell Assay Protocol.
- Sigma-Aldrich. (n.d.). Caspase 3 Assay Kit, Colorimetric.
- National Institutes of Health. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining.
- Abcam. (n.d.). Caspase-3 Assay Kit (Colorimetric) (ab39401).
- Springer Nature Experiments. (n.d.). Cell-Based Assays to Assess Neuroprotective Activity.
- Thermo Fisher Scientific. (n.d.). Caspase-3 Colorimetric Assay Kit Protocol.
- National Institutes of Health. (n.d.). Cell death assays for neurodegenerative disease drug discovery.
- National Institutes of Health. (n.d.). Animal Models of Neurodegenerative Diseases.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B.
- GenScript. (n.d.). Caspase-3 Colorimetric Assay Kit.
- Axion BioSystems. (2021). Multiplexed cell based assay of neuronal structure function for neurotoxicity and disease modeling.
- Auctores. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease.
- Frontiers. (n.d.). Stem cell-based approaches for developmental neurotoxicity testing.
- WuXi Biology. (n.d.). CNS Disease Models and Safety Pharmacology Testing.
- InVivo Biosystems. (n.d.). Neurodegenerative Disease Models.
- OUCI. (n.d.). Cell-Based Assays for Neurotoxins.
- BenchChem. (n.d.). Application Notes and Protocols for Testing the Neuroprotective Effects of Compound 3d.
- PubMed. (n.d.). Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity.
- Smolecule. (n.d.). Buy Naphthalen-1-yl(phenyl)methanamine hydrochloride.
- National Institutes of Health. (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.
- ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIFUNGAL ACTIVITY OF 1-NAPHTHYLMETHYLAMINE DERIVATIVES.
- Xia & He Publishing Inc. (n.d.). Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety.
- National Institutes of Health. (2024). Protocol for image-based small-molecule screen to identify neuroprotective compounds for dopaminergic neurons in zebrafish.
- National Institutes of Health. (n.d.). Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives.
- ResearchGate. (2025). Synthesis and biological evaluation of some new naphthyl derivatives as anti-microbial activity.
- MDPI. (n.d.). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model.
- Semantic Scholar. (n.d.). Synthesis and biological activity of naphthalene analogues of phenstatins: naphthylphenstatins.
- PubMed. (2017). Neuroprotective Effect of 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride on Brain Ischaemia/Reperfusion Injury.
- PharmaCompass. (n.d.). N-Methyl-1-Naphthyl methyl amine hydrochloride.
Sources
- 1. Buy Naphthalen-1-yl(phenyl)methanamine hydrochloride | 5267-53-8 [smolecule.com]
- 2. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Neuroprotective Effect of 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride on Brain Ischaemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. clyte.tech [clyte.tech]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. genscript.com [genscript.com]
- 15. doc.abcam.com [doc.abcam.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 19. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 20. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 23. wuxibiology.com [wuxibiology.com]
- 24. Protocol for image-based small-molecule screen to identify neuroprotective compounds for dopaminergic neurons in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Naphthalen-1-ylmethanamine Hydrochloride
Welcome to the technical support center for the synthesis of Naphthalen-1-ylmethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. Our approach is rooted in a deep understanding of the underlying chemical principles to provide practical and actionable solutions.
Introduction to Synthetic Strategies
The synthesis of Naphthalen-1-ylmethanamine is most commonly achieved through three primary routes, each with its own set of advantages and challenges. The choice of method often depends on the available starting materials, scale of the reaction, and desired purity of the final product. The hydrochloride salt is typically prepared in the final step by treating the free amine with hydrochloric acid.
The three main synthetic pathways are:
-
Reductive Amination of 1-Naphthaldehyde: This is a widely used method that involves the reaction of 1-naphthaldehyde with an amine source (such as ammonia or methylamine) to form an imine intermediate, which is then reduced to the desired amine.[1][2]
-
Nucleophilic Substitution of 1-Chloromethylnaphthalene: This route involves the reaction of 1-chloromethylnaphthalene with an amine source. A key challenge is controlling the degree of alkylation to prevent the formation of secondary and tertiary amine byproducts.[3][4]
-
The Leuckart Reaction: A classic method for reductive amination where a carbonyl compound is heated with formamide or ammonium formate to produce the corresponding amine.[5][6][7]
This guide will provide a detailed breakdown of each method, followed by a comprehensive troubleshooting section in a question-and-answer format to address specific issues you may encounter.
Method 1: Reductive Amination of 1-Naphthaldehyde
This is often the preferred method due to its versatility and the commercial availability of 1-naphthaldehyde. The general scheme involves the formation of an imine from 1-naphthaldehyde and an amine, followed by in-situ reduction.
Experimental Workflow
Caption: Reductive Amination Workflow
Troubleshooting Guide: Reductive Amination
Q1: My reaction yield is very low. What are the likely causes?
A1: Low yields in the reductive amination of 1-naphthaldehyde can be attributed to several factors:
-
Incomplete Imine Formation: The equilibrium between the aldehyde/ketone and the imine might not favor the imine. This can be addressed by:
-
pH Control: Imine formation is often catalyzed by mild acid (pH 4-5).[8] However, highly acidic conditions will protonate the amine, rendering it non-nucleophilic.[2] You can add a catalytic amount of acetic acid.
-
Water Removal: The formation of an imine produces water. Removing this water can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.
-
-
Premature Reduction of the Aldehyde: The reducing agent might be too reactive and reduce the starting aldehyde to 1-naphthalenemethanol before it can form the imine.
-
Choice of Reducing Agent: Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are known to selectively reduce imines over aldehydes.[2][9]
-
Stepwise Addition: If using a stronger reducing agent like sodium borohydride (NaBH₄), allow sufficient time for the imine to form before adding the reducing agent.[2][9]
-
-
Instability of 1-Naphthaldehyde: Aromatic aldehydes can be susceptible to oxidation or other side reactions under certain conditions. Ensure you are using a pure starting material.
Q2: I am observing the formation of a significant amount of 1-naphthalenemethanol as a byproduct. How can I prevent this?
A2: The formation of the corresponding alcohol is a clear indication that the reduction of the aldehyde is competing with the reduction of the imine. To mitigate this:
-
Use a Milder Reducing Agent: As mentioned above, switching to NaBH(OAc)₃ or NaBH₃CN is highly recommended.[2][9]
-
Optimize Reaction Conditions:
-
Temperature: Perform the reaction at a lower temperature to favor the more selective reduction of the imine.
-
Addition of Reducing Agent: Add the reducing agent slowly to the reaction mixture to maintain a low concentration at any given time.
-
-
Stepwise Procedure: First, ensure the complete formation of the imine (monitor by TLC or NMR if possible), and then add the reducing agent.
Q3: My product is contaminated with a secondary amine, di(naphthalen-1-ylmethyl)amine. How can I avoid this?
A3: The formation of the secondary amine is a common side reaction, especially when using ammonia as the nitrogen source. The initially formed primary amine can react with another molecule of 1-naphthaldehyde to form a new imine, which is then reduced.
-
Excess Amine Source: Use a large excess of the ammonia source (e.g., ammonium chloride) to statistically favor the reaction of the aldehyde with ammonia over the newly formed primary amine.
-
Controlled Stoichiometry: If possible, use a controlled amount of the aldehyde as the limiting reagent.
Quantitative Data Summary
| Parameter | Recommended Conditions | Rationale |
| pH | 4-5 | Catalyzes imine formation without fully protonating the amine.[8] |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN | Selectively reduces the imine in the presence of the aldehyde.[2][9] |
| Solvent | Methanol, 1,2-Dichloroethane (DCE) | Common solvents for reductive amination. |
| Temperature | Room Temperature to 0°C | Lower temperatures can improve selectivity. |
Method 2: Nucleophilic Substitution of 1-Chloromethylnaphthalene
This method is a straightforward approach if 1-chloromethylnaphthalene is readily available. The primary challenge is to prevent over-alkylation of the amine.
Experimental Workflow
Caption: Nucleophilic Substitution Workflow
Troubleshooting Guide: Nucleophilic Substitution
Q1: My main product is the tertiary amine, and I am getting very little of the desired primary or secondary amine. How can I improve the selectivity?
A1: The formation of tertiary amines and even quaternary ammonium salts is a significant issue due to the high reactivity of the primary and secondary amine products.
-
Use a Large Excess of the Amine Source: Employing a significant excess of ammonia or methylamine will increase the probability of 1-chloromethylnaphthalene reacting with the initial amine source rather than the product amine.
-
N-Formylation Strategy: A more controlled approach is to first react 1-chloromethylnaphthalene with N-methylformamide to form N-methyl-N-(1-naphthylmethyl)formamide. This intermediate cannot be further alkylated. The desired N-methyl-1-naphthalenemethanamine is then obtained by hydrolysis of the formamide group. This method effectively prevents the formation of the tertiary amine byproduct.[3]
Q2: The reaction is sluggish, and I have a lot of unreacted 1-chloromethylnaphthalene.
A2: Incomplete reaction can be due to several factors:
-
Reaction Temperature: Ensure the reaction is heated sufficiently. Refluxing in a suitable solvent like ethanol is often necessary.
-
Base: If using an amine salt (e.g., methylamine hydrochloride), a base (e.g., potassium carbonate) is required to liberate the free amine for the nucleophilic attack.
-
Phase Transfer Catalyst: In a two-phase system (e.g., toluene and an aqueous solution of the amine), a phase transfer catalyst like tetrabutylammonium bromide can significantly enhance the reaction rate.[3]
Q3: I am observing the formation of di-1-naphthylmethane as a byproduct.
A3: Di-1-naphthylmethane can form from the self-condensation of 1-chloromethylnaphthalene, especially in the presence of Lewis acids or under harsh acidic conditions. The residue after distillation of 1-chloromethylnaphthalene often contains this and bis-(chloromethyl)naphthalene.[10]
-
Purity of Starting Material: Ensure your 1-chloromethylnaphthalene is free from acidic impurities.
-
Reaction Conditions: Avoid strongly acidic conditions during the reaction.
Protocol for N-Formylation Route
-
Formamide Formation: React 1-chloromethylnaphthalene with N-methylformamide in the presence of a base (e.g., potassium hydroxide) and optionally a phase transfer catalyst (e.g., tetra-n-butylammonium bromide).[3]
-
Hydrolysis: Hydrolyze the resulting N-methyl-N-(1-naphthylmethyl)formamide using either acidic (e.g., aqueous sulfuric acid) or basic (e.g., aqueous sodium hydroxide) conditions to yield N-methyl-1-naphthalenemethanamine.[3]
-
Purification: Purify the free amine by acid-base extraction followed by distillation under reduced pressure.[3]
Method 3: The Leuckart Reaction
The Leuckart reaction is a one-pot method for the reductive amination of aldehydes or ketones using formic acid or its derivatives as the reducing agent.[5][6][7]
Experimental Workflow
Caption: Leuckart Reaction Workflow
Troubleshooting Guide: Leuckart Reaction
Q1: The reaction is giving a low yield, and I observe significant decomposition of the starting material.
A1: The high temperatures required for the Leuckart reaction can lead to thermal decomposition.
-
Temperature Control: The optimal temperature is crucial. For many ketones, temperatures between 160-170°C give better yields than higher temperatures (190-200°C), although the reaction time might be longer.[11]
-
Reaction Time: Prolonged heating at high temperatures can decrease the yield.[11] It is advisable to monitor the reaction progress by TLC to determine the optimal reaction time.
Q2: The product is mainly the N-formyl derivative, and the hydrolysis to the free amine is incomplete.
A2: The Leuckart reaction often yields the N-formyl amine, which requires a separate hydrolysis step.
-
Hydrolysis Conditions: For complete hydrolysis, refluxing with a strong acid like concentrated hydrochloric acid directly in the reaction mixture is often effective.[11]
-
Monitoring Hydrolysis: Monitor the hydrolysis step by TLC to ensure the complete disappearance of the formyl intermediate.
Q3: I am having difficulty synthesizing the primary amine using the Leuckart reaction.
A3: The synthesis of primary amines via the Leuckart reaction can be challenging due to the potential for further alkylation to secondary and tertiary amines.[6][7]
-
Excess Ammonium Formate: Using a large excess of ammonium formate can help to favor the formation of the primary amine.
-
Alternative Methods: For the synthesis of primary amines, reductive amination with other reducing agents might be a more suitable choice.
Quantitative Data Summary
| Parameter | Recommended Conditions | Rationale |
| Temperature | 160-170°C | Optimal temperature to balance reaction rate and minimize thermal decomposition.[11] |
| Reagent | Ammonium formate or Formamide | Acts as both the amine source and the reducing agent. |
| Hydrolysis | Concentrated HCl, reflux | Effective for the cleavage of the N-formyl intermediate.[11] |
Purification and Salt Formation
Q: How do I effectively purify the crude naphthalen-1-ylmethanamine and form the hydrochloride salt?
A: The purification of the free amine and subsequent salt formation are critical steps to obtain a high-purity final product.
Purification of the Free Amine
-
Acid-Base Extraction:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Extract with an aqueous acid solution (e.g., 1M HCl). The amine will move to the aqueous layer as the ammonium salt, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH, K₂CO₃) to a pH > 10 to regenerate the free amine.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
-
Distillation or Chromatography: For further purification, the free amine can be distilled under high vacuum or purified by column chromatography on silica gel.
Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified free amine in a suitable anhydrous solvent. Common choices include diethyl ether, isopropanol, or ethanol.
-
Precipitation: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether, concentrated HCl if using an alcohol as the solvent) to the stirred solution of the amine. The hydrochloride salt should precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Troubleshooting Crystallization:
-
No Precipitation: If the salt does not precipitate, the solution may be too dilute. Try concentrating the solution or adding a less polar co-solvent to decrease the solubility of the salt. Cooling the solution in an ice bath can also induce crystallization.
-
Oily Product: If the salt oils out instead of crystallizing, try scratching the inside of the flask with a glass rod to induce nucleation. Seeding with a small crystal of the product can also be effective. Alternatively, redissolve the oil in a minimal amount of a polar solvent and then add a less polar solvent until turbidity is observed, then allow it to stand and crystallize.
References
-
Sciforum. (n.d.). Direct reductive amination of aldehydes using lithium-arene(cat.) as reducing system. A simple one-pot. [Link]
-
ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Reddit. (2023). Reductive amination NaB(AcO)3. [Link]
-
Reddit. (2025). I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH?[Link]
-
YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
- Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
-
Chemistry LibreTexts. (2023). The Leuckart Reaction. [Link]
-
Scribd. (n.d.). STUDIES ON THE LEUCKART REACTION. [Link]
-
PubMed. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. [Link]
-
Organic Syntheses. (n.d.). Naphthalene, 1-chloromethyl-. [Link]
-
Reddit. (2025). Question about reductive amination reaction procedure. [Link]
-
Grokipedia. (n.d.). Leuckart reaction. [Link]
- Google Patents. (n.d.).
-
MDPI. (n.d.). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. [Link]
-
ResearchGate. (2025). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. [Link]
-
Der Pharma Chemica. (2011). Derivatives of 1-chloromethyl naphthalene: Synthesis and microbiological evaluation as potential antifungal agents. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). EP0058063A1 - Process for removing an n-formyl group.
-
ResearchGate. (2025). Application of microscale-preparative multidimensional gas chromatography with nuclear magnetic resonance spectroscopy for identification of pure methylnaphthalenes from crude oil. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 65473-13-4 | Product Name : N-Methyl-1-(naphthalen-1-yl)methanamine Hydrochloride. [Link]
-
PubMed. (2025). NMR Based Methods for Metabolites Analysis. [Link]
-
PubChem. (n.d.). N-Methyl-N-naphthylmethylamine hydrochloride. [Link]
-
ResearchGate. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy: Metabolic profiling of medicinal plants and their products. [Link]
-
Quick Company. (n.d.). An Improved And Novel Process For The Preparation Of N Methyl 1 Naphthalenemethanamine. [Link]
-
MDPI. (1989). NMR Spectroscopy for Metabolomics Research. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 4. An Improved And Novel Process For The Preparation Of N Methyl 1 [quickcompany.in]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. scribd.com [scribd.com]
Technical Support Center: Purification of Crude N-methyl-1-naphthalenemethanamine HCl
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Version: 1.0
Introduction
Welcome to the technical support center for the purification of crude N-methyl-1-naphthalenemethanamine HCl. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate, notably in the synthesis of antifungal agents like Terbinafine.[1][2][3] The purity of N-methyl-1-naphthalenemethanamine HCl is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this secondary amine hydrochloride. We will explore the underlying chemical principles of various purification techniques and offer practical, field-proven solutions to overcome common obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude N-methyl-1-naphthalenemethanamine HCl?
A1: Crude N-methyl-1-naphthalenemethanamine HCl can contain a variety of impurities depending on the synthetic route. Common impurities include unreacted starting materials such as 1-chloromethylnaphthalene, residual solvents, and byproducts from side reactions.[2][4] A significant process-related impurity can be the bis-alkylated product, a tertiary amine, formed from the reaction of the product with another molecule of the starting halide.[4] Additionally, degradation products may be present, especially if the reaction or work-up was performed at elevated temperatures.
Q2: What are the primary methods for purifying crude N-methyl-1-naphthalenemethanamine HCl?
A2: The most common and effective purification techniques for N-methyl-1-naphthalenemethanamine HCl and similar amine salts are:
-
Recrystallization: This is a highly effective method for purifying solid compounds.[5] The hydrochloride salt form of N-methyl-1-naphthalenemethanamine is a crystalline solid, making it a good candidate for this technique.[1][6]
-
Acid-Base Extraction: This liquid-liquid extraction technique is particularly useful for separating the amine from non-basic impurities.[7][8][9] The amine can be converted to its free base form, extracted into an organic solvent, and then converted back to the hydrochloride salt.
-
Column Chromatography: While often more laborious for large-scale purifications, column chromatography offers excellent separation of closely related impurities.[5] Special considerations are needed when using silica gel for amines.[5][10]
Q3: What is the appearance and melting point of pure N-methyl-1-naphthalenemethanamine HCl?
A3: Pure N-methyl-1-naphthalenemethanamine HCl is typically a white to off-white crystalline powder.[1] Its reported melting point is in the range of 191-193 °C.[6][11] A broad or depressed melting point is a common indicator of impurities.
Troubleshooting Guides
Recrystallization Issues
Recrystallization is a powerful technique, but several issues can arise. Below is a troubleshooting guide for common problems encountered during the recrystallization of N-methyl-1-naphthalenemethanamine HCl.
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, preventing the solution from reaching saturation. 2. The solution is supersaturated.[12] | 1. Carefully evaporate some of the solvent to increase the concentration and re-cool.[13][14] 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[12] |
| The compound "oils out" instead of crystallizing. | The compound's melting point is lower than the boiling point of the solvent, causing it to melt in the hot solution and separate as an oil upon cooling.[13] | 1. Use a lower-boiling point solvent or a solvent mixture. 2. Add slightly more solvent and allow the solution to cool more slowly to a temperature where the solid crystallizes directly.[13] |
| Low recovery of purified product. | 1. Too much solvent was used, leaving a significant amount of product dissolved in the mother liquor.[12] 2. The crystals were washed with solvent that was not sufficiently cold, leading to redissolving of the product.[12] | 1. Use the minimum amount of hot solvent necessary to fully dissolve the crude material.[12] 2. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[12] |
| The purified product is still colored. | Colored impurities are not effectively removed by the chosen solvent. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[15][16] Use with caution as it can also adsorb some of the desired product. |
-
Solvent Selection: Conduct small-scale solubility tests to find a suitable solvent or solvent system. For amine hydrochlorides, polar solvents like ethanol, methanol, or isopropanol, or mixtures with less polar solvents like ethyl acetate or toluene, can be effective.[14]
-
Dissolution: In a flask, add the crude N-methyl-1-naphthalenemethanamine HCl and the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved. Add the solvent in small portions to ensure a minimum amount is used.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Caption: Recrystallization workflow for N-methyl-1-naphthalenemethanamine HCl.
Acid-Base Extraction Issues
Acid-base extraction is a robust method for separating amines from neutral or acidic impurities.
| Problem | Possible Cause(s) | Solution(s) |
| Formation of an emulsion during extraction. | 1. Vigorous shaking of the separatory funnel. 2. High concentration of the amine salt. | 1. Gently invert the separatory funnel instead of shaking vigorously. 2. Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
| Low recovery of the free amine after basification. | 1. Incomplete basification of the aqueous layer. 2. The free amine has some solubility in the aqueous layer. | 1. Check the pH of the aqueous layer with pH paper to ensure it is sufficiently basic (pH > 10) to deprotonate the amine hydrochloride.[15][16] 2. Perform multiple extractions with the organic solvent to ensure complete removal of the free amine from the aqueous layer. |
| The final HCl salt is oily or non-crystalline. | Residual organic solvent or water is present. | Ensure the organic solution of the free amine is thoroughly dried (e.g., with anhydrous sodium sulfate or magnesium sulfate) before adding the HCl source. Use a stoichiometric amount of HCl. |
-
Dissolution: Dissolve the crude N-methyl-1-naphthalenemethanamine HCl in water.
-
Basification: Slowly add a base (e.g., 1M NaOH or saturated NaHCO3 solution) while stirring until the solution is basic (pH > 10). The free amine will precipitate or form an oily layer.
-
Extraction of Free Amine: Transfer the mixture to a separatory funnel and extract the free amine into an organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) multiple times.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filtration: Filter off the drying agent.
-
Salt Formation: To the dried organic solution, slowly add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) with stirring. The N-methyl-1-naphthalenemethanamine HCl will precipitate.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of cold organic solvent, and dry under vacuum.
Caption: Acid-base extraction workflow for purifying N-methyl-1-naphthalenemethanamine HCl.
Column Chromatography Issues
While less common for the purification of a salt, chromatography of the free amine can be performed, followed by conversion to the HCl salt.
| Problem | Possible Cause(s) | Solution(s) |
| Peak tailing or streaking of the amine on a silica gel column. | The basic amine interacts strongly with the acidic silanol groups on the surface of the silica gel.[5][10] | 1. Add a small amount of a competing base, such as triethylamine (Et3N) or ammonia, to the eluent (typically 0.1-1%).[5][17] 2. Use a deactivated stationary phase, such as basic alumina or amine-functionalized silica.[5][10][17] |
| Poor separation of the desired amine from impurities. | The polarity of the mobile phase is not optimized. | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation before running the column. |
| Irreversible adsorption of the amine onto the column. | Strong acid-base interaction between the amine and the silica gel. | In addition to the solutions for peak tailing, consider reverse-phase chromatography as an alternative.[5][17] |
References
- Technical Support Center: Overcoming Challenges in Secondary Amine Purification - Benchchem. (n.d.).
- N-Methyl-1-naphthalenemethylamine hydrochloride 65473-13-4 wiki - Guidechem. (n.d.).
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- N-Methyl-1-naphthalenemethylamine hydrochloride - ChemBK. (n.d.).
- Reddit. (2024, March 12). Amine workup : r/Chempros.
- Wikipedia. (n.d.). Acid–base extraction.
- Engineering Ideas Clinic - Confluence. (n.d.). What is an Acid and Base Extraction?.
- Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
- PubChem. (n.d.). N-Methyl-N-naphthylmethylamine hydrochloride.
- PharmaCompass.com. (n.d.). N-Methyl-1-Naphthyl methyl amine hydrochloride.
- Fisher Scientific. (n.d.). N-Methyl-1-naphthalenemethylamine hydrochloride, 98%.
- ECHEMI. (n.d.). 14489-75-9, N-Methyl-1-naphthalenemethanamine Formula.
- Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
- ChemicalBook. (n.d.). N-Methyl-1-naphthalenemethylamine hydrochloride.
- WIPO Patentscope. (n.d.). WO/2004/080945 PROCESS FOR THE PREPARATION OF N-METHYL-1-NAPHTHALENEMETHANAMINE.
- Chemsigma International Co., Ltd. (n.d.). Buy 1-Methyl-aminomethyl Naphthalene HCL.
- (n.d.). Recrystallization.
- Biocyclopedia. (n.d.). Problems in recrystallization.
- Benchchem. (n.d.). Technical Support Center: Recrystallization of 1-Allyl-1h-indol-5-amine.
- Clearsynth. (n.d.). N-Methyl-1-Naphthyl methyl amine hydrochloride.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
- Sigma-Aldrich. (n.d.). N-Methyl-1-naphthalenemethylamine 98 65473-13-4.
Sources
- 1. Page loading... [guidechem.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. clearsynth.com [clearsynth.com]
- 4. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chembk.com [chembk.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 10. biotage.com [biotage.com]
- 11. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [chemicalbook.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 14. benchchem.com [benchchem.com]
- 15. echemi.com [echemi.com]
- 16. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 17. reddit.com [reddit.com]
Technical Support Center: Synthesis of Naphthalen-1-ylmethanamine Hydrochloride
Welcome to the technical support center for the synthesis of Naphthalen-1-ylmethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format, grounded in chemical principles and practical experience.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, focusing on impurity profiles and actionable solutions.
Issue 1: My final product is an oily substance instead of a crystalline solid, and the yield is low.
Question: I performed a reductive amination of 1-naphthaldehyde with methylamine using sodium borohydride, but after workup and attempted hydrochloride salt formation, I obtained a sticky oil with a low yield of the desired product. What could be the cause and how can I fix it?
Answer:
This is a common issue in reductive aminations and typically points to the presence of multiple impurities that hinder crystallization and represent mass loss from your target molecule. The most likely culprits are unreacted starting material, by-products from side reactions, and residual solvent.
Root Cause Analysis:
-
Unreacted 1-Naphthaldehyde: If the reaction did not go to completion, the remaining aldehyde will be present in your crude product. Aldehydes are oily and can prevent the crystallization of the amine salt.
-
Formation of 1-Naphthalenemethanol: Sodium borohydride (NaBH₄) is a potent reducing agent that can reduce both the intermediate imine and the starting aldehyde.[1][2] If the rate of aldehyde reduction is competitive with imine formation and reduction, a significant amount of 1-naphthalenemethanol will be formed, contributing to the oily nature of the product.
-
Incomplete Imine Formation: The formation of the imine from 1-naphthaldehyde and methylamine is an equilibrium-driven process. Insufficient reaction time, incorrect pH, or the presence of excess water can lead to a low concentration of the imine intermediate, resulting in a poor yield of the final amine.
-
Improper Hydrochloride Salt Formation: The use of aqueous HCl can introduce excess water, which may prevent the precipitation of the hydrochloride salt, especially if the product concentration is low or other impurities are present.
Troubleshooting Protocol:
-
Optimize the Reaction Conditions:
-
Choice of Reducing Agent: Consider using a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1] These reagents are more selective for the reduction of the iminium ion over the aldehyde, thus minimizing the formation of 1-naphthalenemethanol.[1]
-
Stepwise Addition: To favor imine formation, first, stir the 1-naphthaldehyde and methylamine together in a suitable solvent (e.g., methanol) for a period (e.g., 1-2 hours) before adding the reducing agent.[3][4] This allows the imine concentration to build up.
-
pH Control: Imine formation is often catalyzed by mild acid.[4] The addition of a small amount of acetic acid can be beneficial.
-
-
Refine the Work-up and Purification:
-
Anhydrous HCl: For the salt formation, use a solution of anhydrous HCl in a solvent like diethyl ether or isopropanol. This will avoid introducing water and promote the crystallization of the hydrochloride salt.
-
Solvent Trituration/Recrystallization: If an oily product is obtained, attempt to triturate it with a non-polar solvent like hexanes or diethyl ether to induce crystallization. If that fails, a careful recrystallization from a solvent system like isopropanol/diethyl ether can be effective in purifying the product.
-
Issue 2: My product is contaminated with a higher molecular weight impurity that is difficult to remove.
Question: I've synthesized this compound, but my analytical data (e.g., LC-MS or NMR) shows a significant impurity with a mass corresponding to a di-naphthylmethyl derivative. What is this impurity and how can I prevent its formation?
Answer:
This high molecular weight impurity is almost certainly the tertiary amine, N,N-bis(naphthalen-1-ylmethyl)amine (from the reaction with ammonia if present as an impurity in methylamine) or more likely N-methyl-N,N-bis(naphthalen-1-ylmethyl)amine if starting from methylamine. This is a common byproduct in both the reductive amination and the alkylation routes.
Root Cause Analysis:
-
In Reductive Amination: The newly formed primary amine (Naphthalen-1-ylmethanamine) can act as a nucleophile and react with another molecule of 1-naphthaldehyde to form a new iminium ion. Subsequent reduction of this new iminium ion leads to the formation of the tertiary amine impurity.
-
In Nucleophilic Substitution (from 1-chloromethylnaphthalene): The desired product, Naphthalen-1-ylmethanamine, can act as a nucleophile and react with the starting material, 1-chloromethylnaphthalene, in an Sₙ2 reaction to form the tertiary amine.[5][6]
Prevention and Mitigation Strategy:
-
Control Stoichiometry:
-
Excess Amine: In the nucleophilic substitution route, using a large excess of methylamine can help to minimize the secondary reaction of the product amine with the starting halide.[6]
-
In Reductive Amination: While a large excess of the amine can also be used here, careful control of the stoichiometry of the aldehyde is key.
-
-
Reaction Conditions:
-
Slow Addition: In both synthetic routes, the slow addition of the electrophile (1-naphthaldehyde or 1-chloromethylnaphthalene) to the solution of methylamine can help to maintain a high concentration of the primary amine relative to the electrophile, thus favoring the desired reaction over the formation of the tertiary amine.
-
-
Purification:
-
Acid-Base Extraction: The basicity of the primary and tertiary amines may be different enough to allow for some separation by careful pH-controlled extraction, though this can be challenging.
-
Recrystallization: The hydrochloride salt of the desired primary amine often has different solubility properties compared to the salt of the tertiary amine impurity. A carefully chosen recrystallization solvent can effectively remove the tertiary amine.
-
Column Chromatography: If other methods fail, purification of the free base by column chromatography on silica gel before forming the hydrochloride salt is a reliable method to remove the tertiary amine impurity.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are two primary and widely used synthetic routes:
-
Reductive Amination of 1-Naphthaldehyde: This is a one-pot reaction where 1-naphthaldehyde is reacted with methylamine in the presence of a reducing agent to form the desired amine.[7]
-
Nucleophilic Substitution of 1-Halomethylnaphthalene: This method involves the reaction of 1-chloromethylnaphthalene or 1-bromomethylnaphthalene with methylamine.[5][6]
Q2: What are the key impurities I should look for in my starting materials?
-
1-Naphthaldehyde: May contain 1-naphthoic acid through oxidation or unreacted starting materials from its own synthesis. Purity should be checked by GC or HPLC.
-
1-Chloromethylnaphthalene: Often contains residual naphthalene , and isomers like 2-chloromethylnaphthalene and 1,4-bis(chloromethyl)naphthalene .[8][9] These can lead to corresponding amine impurities.
Q3: Which analytical techniques are best for assessing the purity of my this compound?
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is excellent for quantifying the main component and detecting non-volatile impurities like the tertiary amine and starting materials.[10][11]
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) is well-suited for detecting volatile impurities, including residual solvents and unreacted 1-naphthaldehyde.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural confirmation and can be used to identify and quantify impurities if their signals do not overlap significantly with the product signals.
-
Mass Spectrometry (MS): Coupled with LC or GC, MS is essential for identifying the molecular weights of unknown impurities.
Q4: How can I best purify my final this compound product?
The most common and effective purification method is recrystallization .
General Recrystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of a hot polar solvent, such as isopropanol or ethanol.
-
If the solution is colored, you may add a small amount of activated carbon and hot filter it.
-
Slowly add a less polar co-solvent (an anti-solvent) like diethyl ether or hexane at an elevated temperature until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.
Section 3: Visualized Reaction Pathways and Impurity Formation
Reductive Amination Pathway
Caption: Reductive amination pathway and common side reactions.
Nucleophilic Substitution Pathway
Caption: Nucleophilic substitution pathway and byproduct formation.
Section 4: Summary of Common Impurities
| Impurity Name | Source/Synthetic Route | Reason for Formation | Recommended Analytical Method |
| 1-Naphthaldehyde | Reductive Amination | Incomplete reaction | GC, HPLC |
| 1-Naphthalenemethanol | Reductive Amination | Reduction of starting aldehyde by a strong reducing agent (e.g., NaBH₄) | GC, HPLC |
| N-methyl-N,N-bis(naphthalen-1-ylmethyl)amine | Reductive Amination & Nucleophilic Substitution | Reaction of the product amine with the starting electrophile (over-alkylation/bis-alkylation) | HPLC, LC-MS |
| 1-Chloromethylnaphthalene | Nucleophilic Substitution | Incomplete reaction | GC, HPLC |
| Naphthalene | Both (from starting materials) | Impurity in starting materials (e.g., 1-chloromethylnaphthalene) | GC |
References
- E. Podyacheva, O. I. Afanasyev, A. A. Tsygankov, M. Makarova, D. Chusov. Hitchhiker's guide to reductive amination. Org. Biomol. Chem., 2019, 17, 6135-6146.
- WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
- A. F. Abdel-Magid, K. G. Carson, B. D. Harris, C. A. Maryanoff, R. D. Shah. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem., 1996, 61 (11), 3849–3862.
-
What's wrong with my reductive amination? I barely got any product. Reddit. [Link]
- S. Sato, T. Sakamoto, E. Miyazawa, Y. Kikugawa. α-Picoline-borane as a new reducing agent for the reductive amination of aldehydes and ketones. Tetrahedron, 2004, 60 (36), 7899-7906.
- A. V. Ivannikov, et al. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- M. K. Saroj, et al. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Heliyon, 2020, 6(11), e05420.
-
An Improved And Novel Process For The Preparation Of N Methyl 1 Naphthalenemethanamine. Quick Company. [Link]
-
Aldehyde not reacting in reductive amination reaction, thoughts?. ResearchGate. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Reductive Amination. Organic Chemistry Tutor. [Link]
-
What are the byproducts of reduction with borohydride?. Reddit. [Link]
-
Naphthalene, 1-chloromethyl-. Organic Syntheses Procedure. [Link]
- CN113999086B - Preparation method of 1-chloromethyl naphthalene.
- Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresour Technol., 2015, 196, 403-9.
-
Naphthalene Purity Determination. Regulations.gov. [Link]
- US2615058A - Method of purifying naphthalene by crystallization.
-
Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]
- M. K. Saroj, et al. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Heliyon, 2020, 6(11), e05420.
-
N-Methyl-N-naphthylmethylamine hydrochloride. PubChem. [Link]
-
Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]
- Y. Anjaneyulu, R. Marayya, D. Linga Rao, P. Krishna Rao. Determination of Naphthalene Content by Gas Chromatography. Asian Journal of Chemistry, 2006, 18(4), 2737-2741.
-
19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Organic Chemistry. [Link]
-
Short Communication. [Link]
-
CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]
-
N-Methyl-N-naphthylmethylamine. PubChem. [Link]
-
N-Methyl-1-Naphthyl methyl amine hydrochloride. PharmaCompass.com. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 6. An Improved And Novel Process For The Preparation Of N Methyl 1 [quickcompany.in]
- 7. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites | MDPI [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN113999086B - Preparation method of 1-chloromethyl naphthalene - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
Technical Support Center: A Guide to the Stability and Storage of N-methyl-1-naphthalenemethanamine HCl
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing N-methyl-1-naphthalenemethanamine HCl (CAS No. 65473-13-4). Adherence to proper storage and handling protocols is paramount for ensuring the chemical integrity of this compound, thereby safeguarding the validity and reproducibility of your experimental data. This document provides in-depth answers to frequently asked questions and offers troubleshooting guidance for common laboratory scenarios.
Core Stability and Storage FAQs
Q1: What are the definitive storage conditions to ensure the long-term stability of N-methyl-1-naphthalenemethanamine HCl?
A1: For optimal long-term stability, N-methyl-1-naphthalenemethanamine HCl should be stored in a refrigerator at 2-8°C.[1] The compound should be kept in a tightly sealed container to minimize exposure to moisture and atmospheric oxygen.[2][3] While some suppliers indicate that storage at room temperature under an inert atmosphere is acceptable, refrigeration is the recommended best practice to decelerate any potential degradation pathways over extended periods.[4][5] The storage area should be dry, well-ventilated, and shielded from direct sunlight.[5]
Q2: My sample of N-methyl-1-naphthalenemethanamine HCl has developed a slight off-white or yellowish tint. What does this signify and can I still use it?
A2: The appearance of an off-white to light yellow color in a sample that was initially a white powder can be an indicator of chemical degradation or the presence of impurities.[4][6] This discoloration can be precipitated by prolonged exposure to light, air (oxidation), or elevated temperatures.
Before proceeding with its use in critical applications, a purity assessment is strongly advised. A simple preliminary check is to determine the melting point; a significant deviation from the literature value of 191-193°C suggests diminished purity.[2][7] For a more definitive and quantitative analysis, techniques such as High-Performance Liquid Chromatography (HPLC) are recommended to identify and quantify any degradation products or impurities.[8] If the purity is compromised, utilizing a fresh, high-purity batch is the most prudent course of action to ensure experimental accuracy.
Q3: I have some N-methyl-1-naphthalenemethanamine HCl that has been stored at ambient room temperature for a considerable time. How can I determine if it's still suitable for my research?
A3: While this compound exhibits a degree of stability at room temperature, extended storage under such conditions can lead to a gradual loss of purity.[4][5] The rate of this degradation is influenced by environmental factors including humidity, light exposure, and the frequency of container access.
To ascertain its viability, a purity verification is essential. As mentioned previously, melting point determination and HPLC analysis are effective methods. If your experimental system is particularly sensitive to the impurity profile of the starting material, it is always best to err on the side of caution and procure a fresh supply.
Troubleshooting Common Experimental Issues
Scenario 1: Inconsistent Experimental Outcomes or Lack of Reproducibility
A common challenge in research is the inability to reproduce results, which can sometimes be traced back to the quality of the reagents. If you are experiencing such issues, the integrity of your N-methyl-1-naphthalenemethanamine HCl should be a primary point of investigation.
Troubleshooting Workflow Diagram:
Caption: A logical workflow for diagnosing and resolving inconsistent experimental results.
Detailed Protocol for Purity Assessment via HPLC:
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, such as a gradient mixture of acetonitrile and water containing a modifier like 0.1% trifluoroacetic acid (TFA).
-
Standard Solution: Accurately prepare a standard solution of high-purity N-methyl-1-naphthalenemethanamine HCl at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Sample Solution: Prepare your sample in the same solvent and at the same concentration as the standard.
-
Chromatographic Analysis: Inject both the standard and sample solutions into an HPLC system equipped with a C18 column and a UV detector set to an appropriate wavelength (e.g., 220 nm).
-
Data Interpretation: Compare the chromatogram of your sample to that of the standard. The presence of additional peaks or a reduction in the area of the main peak in your sample is indicative of impurities or degradation.
Scenario 2: Difficulties with Dissolution
You are encountering problems with dissolving N-methyl-1-naphthalenemethanamine HCl, or your resulting solution is turbid.
Potential Causes and Remedial Actions:
-
Inappropriate Solvent Choice: While soluble in water, its solubility can be influenced by pH.[4] It is also soluble in solvents like DMSO and methanol.[7] Ensure your chosen solvent is appropriate for your experimental conditions.
-
Degradation-Derived Impurities: The presence of insoluble impurities resulting from degradation can lead to cloudiness.
-
Low Temperature of Solvent: If you are attempting to dissolve the compound in a cold solvent, gentle warming and sonication can facilitate the process.
Protocol for Stock Solution Preparation:
-
Allow the container of N-methyl-1-naphthalenemethanamine HCl to equilibrate to room temperature before opening. This prevents the condensation of atmospheric moisture onto the cold powder.
-
Accurately weigh the required mass of the compound.
-
Add the solvent incrementally while mixing. The use of a vortex mixer can be beneficial.
-
If necessary, sonicate the solution for a brief period to ensure complete dissolution.
-
For long-term storage, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.
Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated)[1] | To minimize the rate of chemical degradation. |
| Atmosphere | Tightly sealed container; inert atmosphere (e.g., argon) for maximum stability.[2][4] | To prevent oxidation and hydrolysis. |
| Light Exposure | Store in the dark or in an amber vial.[5] | To prevent photochemical degradation. |
| Moisture | Store in a dry, desiccated environment.[2][3] | The hydrochloride salt can be hygroscopic. |
References
- ChemicalBook.
- Fisher Scientific. SAFETY DATA SHEET: N-Methyl-1-naphthalenemethylaminehydrochloride. (22-Dec-2025).
- Guidechem. N-Methyl-1-naphthalenemethylamine hydrochloride 65473-13-4 wiki.
- Guidechem. N-Methyl-1-naphthalenemethylamine hydrochloride (cas 65473-13-4) SDS/MSDS download.
- FUJIFILM Wako. SAFETY DATA SHEET: N-Methyl-1-naphthalenemethylamine Hydrochloride.
- Pharmaffiliates. N-Methyl-1-(naphthalen-1-yl)methanamine Hydrochloride.
- AK Scientific. 14489-75-9 N-Methyl-1-naphthylmethylamine.
- PubChem. N-Methyl-N-naphthylmethylamine hydrochloride.
- ChemicalBook. 1-Methyl-aminomethyl naphthalene | 14489-75-9.
- Nanjing Finechem. N-Methyl1-Naphthalene Methylamine.
- Ruifu Chemical. N-Methyl-1-Naphthylmethylamine CAS 14489-75-9.
- PubChem. N-Methyl-N-naphthylmethylamine.
- TCI Chemicals. N-Methyl-1-naphthylmethylamine Hydrochloride 65473-13-4.
- Google Patents. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
- PharmaCompass. N-Methyl-1-Naphthyl methyl amine hydrochloride.
- ECHEMI. 14489-75-9, N-Methyl-1-naphthalenemethanamine Formula.
- BLDpharm. 65473-13-4|N-Methyl-1-(naphthalen-1-yl)methanamine hydrochloride.
- ChemicalBook. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [guidechem.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. N-Methyl-1-naphthylmethylamine Hydrochloride | 65473-13-4 | TCI AMERICA [tcichemicals.com]
- 7. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [amp.chemicalbook.com]
- 8. 65473-13-4|N-Methyl-1-(naphthalen-1-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
Technical Support Center: Optimizing Reaction Conditions for the Reductive Amination of Naphthalene-1-carboxaldehyde
As Senior Application Scientists, we understand that the synthesis of substituted amines via reductive amination is a cornerstone of modern drug discovery and development. Naphthalene-1-carboxaldehyde presents a unique substrate whose steric and electronic properties demand careful optimization for high-yield, clean reactions. This guide provides in-depth, field-proven insights into troubleshooting and optimizing this critical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of reductive amination, and how does it apply to naphthalene-1-carboxaldehyde?
Reductive amination is a robust method for forming C-N bonds by converting a carbonyl group to an amine through an imine intermediate.[1] The process involves two key stages:
-
Imine/Iminium Ion Formation: The amine nucleophile attacks the carbonyl carbon of naphthalene-1-carboxaldehyde to form a hemiaminal intermediate. This intermediate then reversibly dehydrates to form an imine (if a primary amine is used) or an iminium ion (if a secondary amine is used).[1][2] This step is typically the rate-limiting step and is often catalyzed by mild acid.[3]
-
Reduction: The C=N double bond of the imine or iminium ion is then selectively reduced by a hydride-based reducing agent to yield the final amine product.[4]
The entire process can be visualized as follows:
Caption: The two-stage mechanism of reductive amination.
Q2: How do I choose the optimal reducing agent for my reaction?
The choice of reducing agent is paramount as it dictates the reaction's selectivity and whether it can be performed in a single step ("direct") or requires pre-formation of the imine ("indirect").[5]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for one-pot reductive aminations.[6][7] Its mildness and steric bulk allow it to selectively reduce the protonated iminium ion much faster than the starting aldehyde, minimizing the formation of 1-naphthalenemethanol as a byproduct.[5][7] It is less toxic than sodium cyanoborohydride.[6]
-
Sodium Cyanoborohydride (NaBH₃CN): Another mild and selective agent, NaBH₃CN is particularly effective under mildly acidic conditions (pH 4-5), where the rate of iminium ion reduction is significantly faster than aldehyde reduction.[4][8] However, its high toxicity and the potential to generate highly toxic hydrogen cyanide (HCN) gas are significant drawbacks that require careful handling.[9]
-
Sodium Borohydride (NaBH₄): A powerful, cost-effective reducing agent, NaBH₄ is less selective and can readily reduce both the imine and the starting naphthalene-1-carboxaldehyde.[4][6] To achieve high yields of the desired amine, a two-step (indirect) procedure is necessary: first, form the imine, and only then add NaBH₄.[2][10]
The table below summarizes the key characteristics of these common reducing agents.
| Reducing Agent | Selectivity (Imine vs. Aldehyde) | Common Solvents | Procedure Type | Key Considerations |
| NaBH(OAc)₃ (STAB) | High | DCE, THF, DCM[5][11] | One-Pot (Direct) | Reagent of choice; mild, high yields, sensitive to water.[2][11] |
| NaBH₃CN | High (at pH 4-5)[8] | Methanol, Ethanol[11] | One-Pot (Direct) | Highly effective but toxic; requires pH control.[6][9] |
| NaBH₄ | Low | Methanol, Ethanol[11] | Two-Step (Indirect) | Potent and inexpensive; requires imine pre-formation to avoid aldehyde reduction.[6][10] |
| H₂ / Metal Catalyst | High | Various (see note) | One-Pot (Direct) | "Green" option, but catalyst can be deactivated; side reactions possible with alcohol solvents.[1][12] |
Q3: What role does the solvent play, and which one should I select?
Solvent choice is critical and is often dictated by the chosen reducing agent.
-
For NaBH(OAc)₃ (STAB) , which is moisture-sensitive, anhydrous aprotic solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM) are preferred.[5][11] Recent studies have shown that more environmentally friendly solvents like ethyl acetate (EtOAc) can be excellent substitutes for chlorinated solvents.[13][14]
-
For NaBH₃CN and NaBH₄ , protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used.[11] Methanol, in particular, has been identified as an excellent solvent for promoting the formation of the imine/Schiff base intermediate.[15]
-
For catalytic hydrogenation , avoid reactive alcohols (like methanol) which can be oxidized by the catalyst to form aldehyde impurities, leading to unwanted N-alkylation byproducts.[12]
Troubleshooting Guide
Q4: My reaction yield is very low. What are the likely causes and how can I fix it?
Low yield is the most common issue and can usually be traced back to inefficient imine formation or unintended side reactions. Use the following decision tree to diagnose the problem.
Caption: Troubleshooting flowchart for low-yield reductive aminations.
Q5: I'm observing significant formation of 1-naphthalenemethanol. How can I prevent this?
The formation of the corresponding alcohol is a classic sign that your reducing agent is not selective enough and is reducing the starting aldehyde.[8]
-
Immediate Solution: If you are using NaBH₄ in a one-pot procedure, switch to a two-step (indirect) method. Allow the aldehyde and amine to stir for 1-2 hours (with catalytic acid if necessary) to form the imine before adding the NaBH₄.[16]
-
Best Practice: Switch to a milder, more selective reducing agent like NaBH(OAc)₃ (STAB) .[2][17] Its primary function is to reduce the iminium ion, leaving the aldehyde starting material largely untouched, which is ideal for a one-pot reaction.[7]
Q6: My product is a secondary amine, but I'm seeing evidence of a tertiary amine (over-alkylation). How do I suppress this?
This occurs when the newly formed secondary amine product acts as a nucleophile, reacting with another molecule of naphthalene-1-carboxaldehyde to form a new iminium ion, which is then reduced.[17][18]
-
Stoichiometry Control: Use a slight excess of the primary amine (e.g., 1.1-1.2 equivalents) relative to the aldehyde. This ensures the aldehyde is consumed before it can react with the product.[17] Avoid using an excess of the aldehyde.
-
Procedural Change: A stepwise procedure can also help. First, form the imine, then add the reducing agent. This can give greater control compared to a one-pot reaction where all components are present simultaneously.[5]
Q7: How should I purify my final amine product?
Purification challenges often arise due to the similar polarities of the product and unreacted starting amine.
-
Acid-Base Extraction: This is a highly effective method. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM). Wash with a basic aqueous solution (e.g., saturated NaHCO₃) to remove any acidic catalysts or byproducts.[19] Then, extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, leaving non-basic impurities (like unreacted aldehyde or alcohol byproduct) in the organic layer. Finally, basify the acidic aqueous layer (e.g., with 3N NaOH) and re-extract your purified amine back into an organic solvent.[19]
-
Column Chromatography: If extraction is insufficient, flash column chromatography is the definitive method.[6] For basic amines, using silica gel treated with a small amount of triethylamine (e.g., 1% in the eluent) or using NH-silica gel can prevent product tailing and lead to better separation.
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This procedure is recommended for its high selectivity, operational simplicity, and broad applicability.[5]
Caption: General workflow for a one-pot reductive amination using STAB.
Detailed Steps:
-
To a solution of naphthalene-1-carboxaldehyde (1.0 equiv) in 1,2-dichloroethane (DCE) or ethyl acetate (EtOAc), add the desired amine (1.1-1.2 equiv).[14]
-
Stir the mixture at room temperature for approximately 30 minutes to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (1.3-1.6 equiv) portion-wise.[6]
-
Stir the reaction at room temperature and monitor its completion by TLC or LC-MS (typically 3-24 hours).
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[14]
-
Separate the organic layer, and extract the aqueous phase with additional solvent (e.g., EtOAc).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude amine by flash column chromatography.[6]
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)
This procedure is a cost-effective alternative, particularly on a larger scale, but requires careful sequencing to maintain selectivity.[10]
Step 1: Imine Formation
-
Dissolve naphthalene-1-carboxaldehyde (1.0 equiv) and the primary amine (1.0 equiv) in methanol (MeOH).[6]
-
If desired, add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to drive the equilibrium.[17]
-
Stir the mixture at room temperature for 1-3 hours until TLC analysis shows complete consumption of the aldehyde and formation of a new, less polar spot corresponding to the imine.
Step 2: Reduction 4. Cool the reaction mixture to 0 °C in an ice bath. 5. Slowly add sodium borohydride (NaBH₄) (1.0-1.5 equiv) in small portions, ensuring the temperature remains low.[6] 6. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. 7. Quench the reaction by slowly adding water. 8. Remove the methanol under reduced pressure. 9. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to yield the crude product for purification as described in Protocol 1.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
The University of Sheffield. (n.d.). Reductive Amination - Common Conditions. [Link]
-
ResearchGate. (n.d.). A remarkable solvent effect on reductive amination of ketones. [Link]
-
ACS Publications. (2009). Solvent and Temperature Effects on the Reduction and Amination Reactions of Electrophiles by Lithium Dialkylaminoborohydrides. The Journal of Organic Chemistry. [Link]
-
PubMed. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. [Link]
-
Chem-Station. (2014). Borch Reductive Amination. [Link]
-
The University of Sheffield. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. [Link]
-
ACS Publications. (2004). pH-Dependent Chemoselective Synthesis of α-Amino Acids. Reductive Amination of α-Keto Acids with Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. [Link]
-
Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
-
ACS Green Chemistry Institute. (n.d.). Reductive Amination. [Link]
-
ResearchGate. (2013). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. [Link]
-
SciSpace. (2019). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. [Link]
-
Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]
-
Reddit. (2022). Question about reductive amination reaction procedure. [Link]
-
Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
-
Reddit. (2022). What's wrong with my reductive amination? I barely got any product. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 10. reddit.com [reddit.com]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 19. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
handling and safety precautions for N-methyl-1-naphthalenemethanamine HCl
Welcome to the comprehensive technical support guide for N-methyl-1-naphthalenemethanamine hydrochloride (CAS: 65473-13-4). This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling of this compound in a laboratory setting. Here, we address common challenges and frequently asked questions, moving beyond standard safety data to provide practical, field-proven insights.
I. Core Safety & Handling Protocols
N-methyl-1-naphthalenemethanamine HCl is a key intermediate in the synthesis of various pharmaceuticals, notably the antifungal agent Terbinafine.[1][2] While stable under recommended conditions, its safe handling is paramount due to its irritant properties.[3][4]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6] Adherence to proper PPE protocols is non-negotiable.
Table 1: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against airborne particles and accidental splashes that can cause serious eye irritation. |
| Hand | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can lead to irritation. |
| Respiratory | Dust mask (e.g., N95) or use in a fume hood. | Minimizes the risk of inhaling the powder, which can irritate the respiratory system.[2] |
| Body | Laboratory coat. | Protects skin and clothing from contamination. |
Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water. If skin irritation occurs, seek medical advice.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[8]
II. Troubleshooting Experimental Challenges
This section addresses specific issues that researchers may encounter during the use of N-methyl-1-naphthalenemethanamine HCl.
Diagram: Troubleshooting Workflow
Caption: A workflow diagram illustrating common issues and troubleshooting paths.
Issue: The compound has clumped and is difficult to weigh accurately.
-
Probable Cause: N-methyl-1-naphthalenemethanamine HCl is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] This can lead to the formation of clumps, making accurate weighing challenging and potentially impacting reaction stoichiometry.
-
Solution:
-
Pre-handling: Before opening, allow the container to equilibrate to room temperature to prevent condensation.
-
Controlled Environment: Whenever possible, handle the compound in a glove box with a dry atmosphere. If a glove box is not available, minimize the time the container is open to the air.
-
Drying: If clumping is observed, the material can be dried in a vacuum oven at a low temperature (e.g., 40-50°C) before use.
-
Storage: Always store the compound in a tightly sealed container inside a desiccator with a suitable drying agent.[7]
-
Issue: The compound is not dissolving completely in my chosen solvent.
-
Probable Cause: The solubility of N-methyl-1-naphthalenemethanamine HCl is limited in many solvents. It is sparingly soluble in water and has slight solubility in methanol and DMSO.[3][4] Its solubility in non-polar organic solvents is generally low.
-
Solution:
-
Solvent Selection: For reactions, consider using a solvent system where the free base form of the amine would be more soluble, such as toluene, after neutralization.[9] For stock solutions, DMSO or methanol are common choices, but be mindful of their compatibility with subsequent reaction steps.
-
Gentle Heating: Gentle warming and sonication can aid in dissolution. However, avoid excessive heat, which could potentially degrade the compound.[8]
-
pH Adjustment: In aqueous systems, the solubility is pH-dependent. As a hydrochloride salt, it is more soluble in acidic to neutral aqueous solutions.
-
Issue: My reaction yield is lower than expected, and I suspect an issue with the starting material.
-
Probable Cause: The purity of N-methyl-1-naphthalenemethanamine HCl is critical for successful downstream reactions like the synthesis of Terbinafine. Impurities can compete in the reaction, leading to lower yields of the desired product.
-
Common Impurities: During the synthesis of N-methyl-1-naphthalenemethanamine HCl from naphthalene and formaldehyde, impurities such as 1,4- and 1,5-bis(N-methylaminomethyl) naphthalene hydrochloride can form.[1] These diamine impurities can lead to the formation of dimeric byproducts in subsequent steps.[1] Another potential impurity is the bis-alkylated product from the reaction of 1-chloromethylnaphthalene with methylamine.[9]
-
Solution:
-
Purity Check: Before use, it is advisable to check the purity of the compound by an appropriate analytical method, such as HPLC or NMR.
-
Purification Protocol: If impurities are suspected, the compound can be purified by an acid-base extraction. This typically involves dissolving the compound in a suitable solvent, basifying the solution to generate the free amine, extracting the free amine into an organic solvent, washing, and then re-forming the hydrochloride salt by adding HCl.[9][10] Decolorizing with activated carbon during this process can also remove colored impurities.[9]
-
III. Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for N-methyl-1-naphthalenemethanamine HCl?
-
Q2: What are the hazardous decomposition products?
-
Q3: How should I dispose of waste containing this compound?
-
Q4: Can I use this compound directly after receiving it?
-
A4: While the compound is typically supplied with a certificate of analysis indicating its purity, its hygroscopic nature means it may have absorbed moisture during shipping or previous storage. For reactions sensitive to water, it is best practice to dry the compound before use as described in the troubleshooting section.
-
IV. Step-by-Step Experimental Protocols
Protocol 1: Weighing and Dissolving for Reaction
-
Bring the sealed container of N-methyl-1-naphthalenemethanamine HCl to room temperature inside a desiccator.
-
In a fume hood, quickly weigh the desired amount of the solid into a clean, dry flask.
-
Immediately reseal the main container and return it to the desiccator for storage.
-
Add the chosen solvent (e.g., methanol, DMSO for a stock solution, or a reaction solvent) to the flask.
-
If dissolution is slow, gently warm the mixture or place it in an ultrasonic bath.
-
Once fully dissolved, proceed with your experiment.
Diagram: Safe Weighing Protocol
Caption: Protocol for safely weighing hygroscopic N-methyl-1-naphthalenemethanamine HCl.
V. References
-
Journal of Chemical Health Risks. Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. [Link]
-
Sanghavi, N. M., & Samarth, M. M. (1994). An improved synthesis of naftifine using phase transfer catalysis. Indian Journal of Chemical Technology, 1, 245-247.
-
Technical Disclosure Commons. (2020). PROCESS FOR THE PREPARATION OF TERBINAFINE INTERMEDIATE. [Link]
-
Google Patents. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
ChemBK. N-Methyl-1-naphthalenemethylamine hydrochloride. [Link]
-
Pharmaffiliates. CAS No : 65473-13-4 | Product Name : N-Methyl-1-(naphthalen-1-yl)methanamine Hydrochloride. [Link]
-
Asian Journal of Research in Chemistry. Forced degradation study of Terbinafine HCl by HPLC with PDA detector. [Link]
-
PubChem. Terbinafine Hydrochloride. [Link]
-
Google Patents. US7838704B2 - Process for the synthesis of terbinafine and derivatives thereof.
-
Google Patents. WO2007096904A2 - Improved process for the preparation of terbinafine hydrochloride and novel crystalline form of terbinafine.
-
PubChem. N-Methyl-N-naphthylmethylamine hydrochloride. [Link]
-
PubChem. N-Methyl-N-naphthylmethylamine. [Link]
-
PharmaCompass. N-Methyl-1-Naphthyl methyl amine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
-
Ruifu Chemical. N-Methyl-1-Naphthylmethylamine CAS 14489-75-9 Purity >98.0% (GC) Terbinafine Hydrochloride Intermediate. [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. N-Methyl-1-naphthalenemethylamine 98 65473-13-4 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. Page loading... [guidechem.com]
- 5. N-Methyl-N-naphthylmethylamine hydrochloride | C12H14ClN | CID 16211748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Methyl-1-naphthalenemethylamine hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. N-Methyl-1-naphthalenemethylamine hydrochloride - Safety Data Sheet [chemicalbook.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 10. echemi.com [echemi.com]
Technical Support Center: A Guide to Resolving Solubility Issues with Naphthalen-1-ylmethanamine Hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Naphthalen-1-ylmethanamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges associated with this compound. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in your experiments.
Section 1: Understanding the Molecule: Core Physicochemical Properties
This compound possesses a dual nature: a large, hydrophobic naphthalene ring and a hydrophilic primary amine hydrochloride salt. This amphipathic character is the primary source of solubility challenges. Understanding its properties is the first step to mastering its use.
| Property | Value | Source / Note |
| Chemical Name | This compound | IUPAC |
| Molecular Formula | C₁₁H₁₂ClN | - |
| Molecular Weight | 193.68 g/mol | Calculated from free base[1] |
| Appearance | White to light yellow crystalline powder | Based on similar compounds[2][3] |
| Structure | A primary amine salt | - |
| Key Feature | Highly pH-dependent aqueous solubility | [4][5][6] |
Section 2: The Critical Role of pH in Aqueous Solubility
The most common point of failure when dissolving this compound is overlooking the importance of pH. As an amine salt, it exists in a delicate, pH-dependent equilibrium in aqueous solutions.
The amine group (—NH₂) is basic and reacts with hydrochloric acid to form the hydrochloride salt (—NH₃⁺Cl⁻).[4][7] This salt form is ionic and thus, significantly more soluble in polar solvents like water than its neutral "free base" form.[5]
The equilibrium is as follows:
R-NH₃⁺Cl⁻ (Soluble Salt) ⇌ R-NH₂ (Insoluble Free Base) + H⁺ + Cl⁻
-
In Acidic Conditions (Low pH): An excess of protons (H⁺) in the solution drives the equilibrium to the left, favoring the charged, water-soluble ammonium salt form.
-
In Neutral or Basic Conditions (Higher pH): A lack of protons allows the equilibrium to shift to the right. The amine is deprotonated, forming the neutral, water-insoluble free base, which will often precipitate out of solution.[4][8] This is why dissolving this compound in neutral buffers like PBS (pH ~7.4) frequently results in a cloudy suspension or immediate precipitation.
Section 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered in the lab in a direct question-and-answer format.
Q1: I tried to dissolve the compound in pure water or a standard phosphate-buffered saline (PBS), and it turned cloudy. What went wrong?
A: This is the most common issue and is almost always pH-related. The pH of neutral, deionized water can be anywhere from 5.5 to 7. PBS is typically buffered to a physiological pH of ~7.4. At these pH values, the hydrochloride salt is deprotonated to its free base form, Naphthalen-1-ylmethanamine. This free base is poorly soluble in water due to the large naphthalene structure and precipitates out, causing the cloudiness you observe.[4][5]
Q2: What is the best solvent to use for preparing a stock solution?
A: The choice depends on your downstream application.
-
For Aqueous Applications: The best approach is to use slightly acidified water. Start with deionized water and adjust the pH to 3-4 with a small amount of dilute HCl before adding the compound. This ensures the amine remains protonated and soluble.
-
For High Concentrations or Organic Chemistry Applications: Dimethyl sulfoxide (DMSO) is a common choice. A related compound shows slight solubility in DMSO and methanol.[3] DMSO can dissolve both the salt and, to some extent, the free base, making it a robust solvent. However, be aware of potential issues when diluting a DMSO stock into an aqueous buffer (see Q5).
Q3: My protocol requires a high concentration stock (>10 mM). How can I achieve this?
A: For high concentrations, an organic solvent is recommended. DMSO is the preferred starting point.
Recommended Protocol for High-Concentration DMSO Stock:
-
Weigh the required amount of this compound into a sterile vial.
-
Add a small volume of anhydrous DMSO (water in DMSO can reduce solubility for hydrophobic compounds).[9]
-
Vortex vigorously for 1-2 minutes.
-
If undissolved solid remains, gently warm the solution in a water bath at 40-50°C for 5-10 minutes.[10]
-
Alternate between vortexing and warming until the solid is fully dissolved. Sonication can also be used to accelerate dissolution.[9]
-
Once dissolved, store the stock solution appropriately, protected from moisture.
Q4: Can I use heat to dissolve my compound? Are there risks?
A: Yes, gentle heating is an effective technique, but it must be done with caution.
-
Benefits: Heating increases the kinetic energy of the solvent and solute molecules, overcoming the lattice energy of the crystal and accelerating dissolution.
-
Risks: Excessive heat can lead to the chemical degradation of your compound.
-
Best Practice: Use a water bath set to a moderate temperature (e.g., 40-60°C). Avoid aggressive heating on a hot plate, which can create localized hot spots. Always use a sealed vial to prevent solvent evaporation.
Q5: I successfully dissolved my compound in DMSO, but it crashed out of solution when I diluted it into my cell culture media (or aqueous buffer). Why?
A: This is a classic solubility trap. Two factors are at play:
-
pH Shift: Your cell culture medium is buffered at a physiological pH (typically 7.2-7.4). When you introduce the compound from your unbuffered DMSO stock, the medium's buffer system deprotonates the amine, converting the soluble salt into the insoluble free base.
-
Solvent Polarity Change: The compound was stable in the highly polar, aprotic DMSO. Diluting it into a highly aqueous environment drastically changes the solvent properties, and the aqueous medium may not be able to accommodate the hydrophobic naphthalene moiety at that concentration, even if the pH were ideal.
Solution: To mitigate this, try a serial dilution approach or prepare an intermediate dilution in an acidified aqueous solution before the final dilution into your experimental medium.
Section 4: Experimental Protocols & Decision Workflows
Protocol 1: Small-Scale Solubility Test
Before committing a large amount of your valuable compound, perform this small-scale test.
-
Aliquot ~1-2 mg of the compound into several separate, small glass vials.
-
To each vial, add 100 µL of a different test solvent (e.g., deionized water, 0.01M HCl, PBS pH 7.4, DMSO, Ethanol).
-
Vortex each vial for 2 minutes at room temperature.
-
Observe and record the results (e.g., "fully dissolved," "partially dissolved," "insoluble suspension").
-
For any vials where the compound did not dissolve, warm them to 40°C for 5 minutes and vortex again. Record any changes. This will quickly identify the most promising solvent system for your needs.
Diagram 1: Solvent Selection Workflow
This flowchart guides the user through the process of choosing an appropriate solvent system.
Caption: A decision tree for selecting the optimal solvent.
Diagram 2: Troubleshooting Precipitation
This workflow provides steps to diagnose and solve precipitation issues during experiments.
Caption: A workflow for troubleshooting precipitation events.
Section 5: References
-
Sciencemadness Online Community. (2011). Solubility of organic amine salts. [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]
-
PharmaCompass. (n.d.). N-Methyl-1-Naphthyl methyl amine hydrochloride | Drug Information. [Link]
-
ChemBK. (n.d.). N-Methyl-1-naphthalenemethylamine hydrochloride. [Link]
-
Quora. (2017). Why do amines dissolve in hydrochloric acid?. [Link]
-
PubChem, National Center for Biotechnology Information. (n.d.). N-Methyl-N-naphthylmethylamine hydrochloride. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
Chemistry LibreTexts. (2022). Chemical Properties of Amines: Bases and Salt Formation. [Link]
-
PubChem, National Center for Biotechnology Information. (n.d.). 1-Naphthalenemethanamine. [Link]
-
ViziScience. (2025). How pH Affects Solubility of Salts. YouTube. [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]
-
ResearchGate. (2017). Is there a relationship between solubility of material and its PH level?. [Link]
-
Wikipedia. (n.d.). Isoelectric point. [Link]
-
Biotage. (n.d.). Can Strong Solvents Like DMSO and DMF be Used as Injection Solvents in Reversed-Phase Flash Chromatography?. [Link]
-
ResearchGate. (2019). Can anybody help me to dissolve a chemical?. [Link]
-
Reddit. (2017). Tips on dissolving Napthalene crystals in DMSO. [Link]
-
ResearchGate. (2016). Naphthalene n B(a)P are not dissolving in DMSO as mention in the literature. [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. [Link]
Sources
- 1. 1-Naphthalenemethanamine | C11H11N | CID 8355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [chemicalbook.com]
- 4. Isolation (Recovery) [chem.ualberta.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 7. quora.com [quora.com]
- 8. Before you continue to YouTube [consent.youtube.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Naphthalen-1-ylmethanamine Hydrochloride Production
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Naphthalen-1-ylmethanamine hydrochloride. As a key intermediate in the synthesis of various pharmaceuticals, such as Terbinafine and Butenafine, robust and scalable production is critical.[1][2] This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process safety.
The transition from a laboratory-scale reaction to a pilot or commercial-scale process is rarely a linear increase in reactant volumes.[3] It introduces new challenges related to mass transfer, heat control, and safety that must be systematically addressed.[3][4] This guide will help you navigate these complexities.
Troubleshooting Guide: From Benchtop to Reactor
This section addresses specific issues that may arise during the scale-up of this compound synthesis. The solutions provided are based on fundamental principles of process chemistry and are designed to be self-validating.
Issue 1: Decreased Yield and Purity on Scale-Up
You've successfully synthesized the target compound with >95% purity in a 1L flask, but upon scaling to a 100L reactor, the yield has dropped to 60% and multiple new impurities are detected by HPLC.
-
Potential Cause 1: Inefficient Mixing and Mass Transfer. In a large reactor, achieving the same level of homogenous mixing as in a small flask is challenging.[5] This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. For instance, in the common synthesis route involving the reaction of 1-chloromethylnaphthalene with methylamine, poor mixing can favor the formation of the bis-alkylated impurity.[6]
-
Solution:
-
Characterize Mixing Dynamics: Evaluate the reactor's mixing efficiency. The choice of impeller (e.g., pitched-blade turbine, anchor) and agitation speed are critical. Consider performing a mixing study with a non-reactive tracer.
-
Optimize Addition Rates: Instead of adding reactants all at once, implement a controlled, slow addition of the limiting reagent (e.g., 1-chloromethylnaphthalene) to the stirred solution of the excess reagent (e.g., methylamine). This maintains a low concentration of the electrophile, minimizing side reactions.
-
Re-evaluate Solvent Volume: Increasing the solvent volume can sometimes improve mixing and help dissipate heat, though this may impact downstream processing costs.
-
-
Potential Cause 2: Heat Transfer Limitations. Exothermic reactions that are easily managed in a lab flask with a large surface-area-to-volume ratio can become problematic in a large reactor.[4][7] Inadequate heat removal can cause the internal temperature to rise, leading to thermal decomposition of reactants or products and the formation of temperature-dependent impurities.
-
Solution:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to determine the reaction's heat flow and adiabatic temperature rise. This data is crucial for safe reactor design and operation.[5]
-
Jacket Temperature Control: Ensure the reactor's heating/cooling jacket is responsive and can handle the thermal load. A "ramped" addition of reactants can be coupled with jacket temperature control to maintain a stable internal temperature.
-
Consider a Semi-Batch Process: A semi-batch process, where one reactant is added over time, allows for better control over the rate of heat generation.
-
Issue 2: Exothermic Runaway and Pressure Build-up
During the reaction, a sudden and rapid increase in temperature and pressure is observed, tripping the safety relief systems.
-
Potential Cause 1: Thermal Runaway. This is a critical safety issue, often resulting from a failure in the cooling system or an addition rate that is too fast for the available heat removal capacity. The reaction rate increases with temperature, which in turn generates more heat, creating a dangerous feedback loop.[4]
-
Solution:
-
Immediate Action: In the event of a runaway, emergency cooling should be activated, and if necessary, the reaction should be quenched by adding a pre-determined quenching agent.
-
Prevention through Process Design: The primary solution is prevention. Use calorimetry data to define a safe operating window for temperature and addition rates.
-
Engineered Controls: Implement automated control systems that link reactant addition pumps to internal temperature probes. If the temperature exceeds a set limit, the addition is automatically stopped.
-
-
Potential Cause 2: Gas Evolution. Some reaction pathways or side reactions may produce gaseous byproducts. For example, if a strong, non-nucleophilic base is used in excess with certain solvents, elimination reactions can occur, potentially generating gas.
-
Solution:
-
Thorough Process Understanding: Fully characterize the reaction stoichiometry and identify any potential gas-evolving side reactions through literature review and small-scale experiments.
-
Adequate Venting and Off-Gas Handling: Ensure the reactor is equipped with a properly sized vent and that any off-gas is safely scrubbed or directed to a thermal oxidizer, in compliance with environmental health and safety (EHS) guidelines.
-
Issue 3: Product Isolation and Purification Challenges
The crude product is an oil that is difficult to crystallize, or the final hydrochloride salt is hygroscopic and clumpy.
-
Potential Cause 1: Residual Impurities. The presence of unreacted starting materials or side products can act as crystallization inhibitors. The bis-alkylated impurity, being more non-polar, can be particularly problematic.[6]
-
Solution:
-
Acid-Base Extraction: Before crystallization, perform an aqueous acid/base workup. Dissolve the crude product in a suitable organic solvent (e.g., toluene) and wash with a dilute acid (e.g., HCl) to extract the amine products into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and extract the purified free-base back into an organic solvent.[6]
-
Chromatography: While not always ideal for large-scale production, column chromatography can be used to remove stubborn impurities. Alternatively, a slurry wash of the crude solid with a solvent that selectively dissolves the impurity can be effective.
-
-
Potential Cause 2: Incorrect Solvent for Crystallization/Precipitation. The choice of solvent is critical for obtaining a crystalline solid. For the hydrochloride salt, a common method is to dissolve the purified free-base in a solvent like isopropanol or ethyl acetate and then add a solution of HCl in the same solvent or bubble dry HCl gas through the solution.
-
Solution:
-
Solvent Screening: Perform a systematic solvent screen on a small scale to identify the optimal solvent or solvent/anti-solvent system that yields a stable, non-hygroscopic crystalline form.
-
Control of Precipitation: Control the rate of salt formation. A slow, controlled addition of the HCl solution at a specific temperature can promote the growth of larger, more easily filterable crystals.
-
Drying Conditions: Dry the final product under vacuum at a controlled temperature to remove residual solvents and moisture. The product should be stored in a tightly sealed container in a dry environment.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound at an industrial scale?
There are two primary routes described in the literature:
-
Alkylation of Methylamine: This involves the direct reaction of 1-chloromethylnaphthalene with an excess of methylamine. This method is straightforward but requires careful control to minimize the formation of the dialkylated secondary amine impurity.[6]
-
Reductive Amination: This route starts with 1-naphthaldehyde, which is reacted with methylamine to form an intermediate imine. The imine is then reduced in situ to the desired product.[6] Common reducing agents include sodium borohydride (NaBH₄) or catalytic hydrogenation.[6] While this route may involve more steps for preparing the starting aldehyde, it often provides higher selectivity and avoids the formation of dialkylated impurities.[6]
| Parameter | Alkylation of Methylamine | Reductive Amination |
| Starting Materials | 1-chloromethylnaphthalene, Methylamine | 1-naphthaldehyde, Methylamine |
| Key Challenge | Formation of dialkylated impurity | Preparation of 1-naphthaldehyde |
| Selectivity | Moderate to Good | High |
| Safety Concern | Handling of 1-chloromethylnaphthalene (lachrymator) | Handling of borohydrides or high-pressure hydrogen |
Q2: What are the critical safety precautions when handling the reagents and the final product?
Safety is paramount. Always handle chemicals in accordance with the Safety Data Sheet (SDS).
-
Reagents:
-
1-Chloromethylnaphthalene: Is a lachrymator and irritant. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Methylamine: Is a flammable and corrosive gas/liquid. Use in a closed system or a well-ventilated area.
-
Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. Store in a dry environment and handle away from sources of ignition.
-
-
Product (this compound):
Q3: How should the final this compound product be stored to ensure stability?
The hydrochloride salt can be hygroscopic (absorb moisture from the air).[1] To ensure long-term stability:
-
Keep the container in a cool, dry, and well-ventilated place.[1][8][12]
-
Store away from strong oxidizing agents, as they are incompatible.[8][12]
Q4: What analytical methods are recommended for in-process control and final product release?
A robust analytical package is essential for process control and quality assurance.
-
In-Process Controls (IPCs):
-
Thin Layer Chromatography (TLC): A quick method to qualitatively monitor reaction completion.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantitatively tracking the disappearance of starting materials and the formation of the product and impurities.
-
-
Final Product Release:
-
HPLC: To determine purity and quantify any impurities.
-
Melting Point: A sharp melting point range (typically 191-193 °C) is an indicator of purity.[2][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Titration: An assay based on chloride content can be used to determine the potency of the hydrochloride salt.[14]
-
Visualized Workflows and Pathways
General Scale-Up Workflow
This diagram outlines the logical progression from laboratory development to full-scale production, emphasizing the iterative nature of process optimization and safety assessment.
Caption: A phased approach to scaling up chemical synthesis.
Reductive Amination Synthesis Pathway
This diagram illustrates the key steps in synthesizing Naphthalen-1-ylmethanamine via the reductive amination of 1-naphthaldehyde.
Caption: Reductive amination pathway for synthesis.
References
-
Problems needing attention in synthesis process scaling up. (2021, January 6). SHANDONG LOOK CHEMICAL. Retrieved January 22, 2026, from [Link]
-
What are issues/things to consider when scaling up reactions from the lab to a factory? (2021, October 27). Reddit. Retrieved January 22, 2026, from [Link]
- Process for the preparation of n-methyl-1-naphthalenemethanamine. (n.d.). Google Patents.
-
A New and Simplified Process for Preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine and a Telescoped Process for the Synthesis of (1S-cis)-4-(3,4-Dichlorophenol)-1,2,3,4-tetrahydro-N-. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Large-scale reductive amination and synthesis applications. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
How to Scale Up a New Synthesis Reaction. (2022, October 21). Lab Manager. Retrieved January 22, 2026, from [Link]
-
Reductive aminations by imine reductases: from milligrams to tons. (n.d.). PMC - NIH. Retrieved January 22, 2026, from [Link]
-
N-Methyl-1-naphthalenemethylamine hydrochloride. (n.d.). ChemBK. Retrieved January 22, 2026, from [Link]
-
Challenges of scaling up chemical processes (based on real life experiences). (n.d.). Retrieved January 22, 2026, from [Link]
-
1-NAPHTHYLAMINE HYDROCHLORIDE For Synthesis MSDS. (2015, April 9). Loba Chemie. Retrieved January 22, 2026, from [Link]
-
N-Methyl-N-naphthylmethylamine hydrochloride. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Short Communication. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
CAS No : 65473-13-4 | Product Name : N-Methyl-1-(naphthalen-1-yl)methanamine Hydrochloride. (n.d.). Pharmaffiliates. Retrieved January 22, 2026, from [Link]
-
This compound, min 98%, 1 gram. (n.d.). Retrieved January 22, 2026, from [Link]
-
N-Methyl-1-Naphthyl methyl amine hydrochloride. (n.d.). PharmaCompass.com. Retrieved January 22, 2026, from [Link]
-
1-Naphthalenemethanamine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
1-Naphthalenamine, hydrochloride (1:1). (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 4. reddit.com [reddit.com]
- 5. sdlookchem.com [sdlookchem.com]
- 6. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 7. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 8. N-Methyl-1-naphthalenemethylamine hydrochloride - Safety Data Sheet [chemicalbook.com]
- 9. N-Methyl-1-naphthalenemethylamine hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 10. N-Methyl-N-naphthylmethylamine hydrochloride | C12H14ClN | CID 16211748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [chemicalbook.com]
- 14. N-Methyl-1-naphthalenemethylamine hydrochloride, 98% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of N-methyl-1-naphthalenemethanamine HCl: A Focus on qNMR Superiority
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but the bedrock of safety and efficacy. N-methyl-1-naphthalenemethanamine, a key intermediate in the synthesis of antifungal agents like Terbinafine, requires rigorous quantitative analysis to ensure the purity and consistency of the final drug product.[1] This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of N-methyl-1-naphthalenemethanamine HCl, with a primary focus on the principles, practical application, and distinct advantages of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Analytical Challenge: Beyond Simple Quantification
N-methyl-1-naphthalenemethanamine HCl (Molecular Formula: C₁₂H₁₄ClN, Molecular Weight: 207.70 g/mol ) is a secondary amine hydrochloride salt.[2][3] Its analysis demands a technique that is not only precise and accurate but also specific enough to distinguish the target analyte from potential process-related impurities or degradation products. While traditional chromatographic and titrimetric methods have long been the workhorses of analytical chemistry, they present inherent limitations that can be overcome by the fundamental principles of qNMR.
Quantitative NMR (qNMR): A Primary Ratio Method of Unparalleled Accuracy
Quantitative NMR stands apart from most other analytical techniques because it is a primary ratio method.[4] This means the intensity of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[5] This fundamental relationship, described by the equation I = kN (where I is the integral, N is the number of nuclei, and k is a spectrometer constant), allows for the determination of the quantity of an analyte relative to a certified internal standard without the need for a substance-specific calibration curve.[5] This attribute is of immense value in pharmaceutical settings, where obtaining a highly purified reference standard of the analyte itself can be a significant challenge.
The Causality Behind qNMR's Robustness
The power of qNMR lies in its ability to provide both structural and quantitative information simultaneously. Every proton in a unique chemical environment within the N-methyl-1-naphthalenemethanamine molecule will produce a distinct signal in the ¹H NMR spectrum. By integrating a signal unique to the analyte and comparing it to the integral of a signal from a known amount of an internal standard, we can calculate the analyte's purity with exceptional accuracy.
This approach is self-validating; the NMR spectrum itself confirms the identity and integrity of the analyte being quantified, a feature not offered by techniques like HPLC or titration, which provide less structural information.
Comparative Analysis: qNMR vs. Alternative Techniques
While qNMR offers significant advantages, a comprehensive understanding requires a comparison with established alternatives like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Acid-Base Titration.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Acid-Base Titration |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Differential partitioning between mobile and stationary phases. | Differential partitioning between a carrier gas and a stationary phase. | Neutralization reaction between an acid and a base. |
| Specificity | Very High (based on unique chemical shifts). | High (based on retention time), but susceptible to co-elution. | High (based on retention time), but may require derivatization for non-volatile salts. | Low (quantifies total acidity/basicity, not specific compounds). |
| Reference Standard | Requires a certified internal standard of a different, stable compound. | Requires a certified reference standard of the specific analyte (N-methyl-1-naphthalenemethanamine HCl). | Requires a certified reference standard of the specific analyte. | Requires a standardized titrant (e.g., NaOH). |
| Sample Preparation | Simple dissolution of accurately weighed sample and internal standard. | Mobile phase preparation, sample dissolution, and filtration. | Sample dissolution; may require derivatization to increase volatility. | Simple dissolution of the sample. |
| Analysis Time | Moderate (typically 5-15 minutes per sample for data acquisition). | Moderate to Long (dependent on chromatographic runtime). | Moderate (dependent on temperature program). | Fast (typically a few minutes per sample). |
| Structural Info | Yes (provides full structural confirmation). | No. | No (though can be coupled with MS). | No. |
| Sample Consumption | Non-destructive. | Destructive. | Destructive. | Destructive. |
| Precision | High (<1% RSD is achievable). | High (<1% RSD is achievable). | High (<2% RSD is common). | Moderate (can be affected by endpoint determination). |
Experimental Protocols
Protocol 1: Quantitative ¹H NMR Analysis of N-methyl-1-naphthalenemethanamine HCl
This protocol is designed to provide a robust and self-validating system for determining the purity of N-methyl-1-naphthalenemethanamine HCl.
1. Rationale for Component Selection:
-
Analyte: N-methyl-1-naphthalenemethanamine HCl.
-
Internal Standard (IS): Maleic acid. Causality: Maleic acid is chosen for its high purity, stability, non-hygroscopic nature, and simple ¹H NMR spectrum (a single sharp singlet for its two equivalent olefinic protons) that appears in a region (around 6.3 ppm) unlikely to overlap with the analyte's signals.[4] Its solubility in DMSO-d₆ is also excellent.
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆). Causality: DMSO-d₆ is selected for its ability to dissolve both the amine salt (analyte) and the acidic internal standard. Its residual proton signal does not interfere with the key signals of the analyte or the IS.
2. Step-by-Step Methodology:
-
Preparation: Accurately weigh approximately 20 mg of N-methyl-1-naphthalenemethanamine HCl into a clean, dry vial using a calibrated analytical balance. Record the weight precisely.
-
Internal Standard Addition: Accurately weigh approximately 10 mg of certified maleic acid internal standard into the same vial. Record the weight precisely.
-
Dissolution: Add approximately 0.75 mL of DMSO-d₆ to the vial. Vortex or sonicate gently until both the analyte and the internal standard are fully dissolved.
-
Sample Transfer: Transfer the solution to a high-quality 5 mm NMR tube.
-
NMR Data Acquisition (on a ≥400 MHz Spectrometer):
-
Pulse Program: A standard 90° pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): Set to at least 30 seconds. Causality: This is the most critical parameter for quantification. A long delay (at least 5-7 times the longest spin-lattice relaxation time, T₁, of any proton being integrated) is essential to ensure complete relaxation of all protons back to thermal equilibrium before the next pulse. Failure to do so will result in signals with shorter T₁ values being over-represented, leading to inaccurate integrals.
-
Number of Scans (ns): Set to 16 or 32. Causality: Multiple scans are averaged to improve the signal-to-noise ratio (S/N), which is crucial for accurate integration. A minimum S/N of 250:1 is recommended for precision better than 1%.[5]
-
Acquisition Time (aq): Set to at least 3 seconds to ensure the Free Induction Decay (FID) has fully decayed, preventing truncation artifacts.
-
-
Data Processing:
-
Apply Fourier transformation to the FID.
-
Perform careful phase correction and baseline correction across the entire spectrum.
-
Integrate the well-resolved singlet from the maleic acid (IS, ~6.3 ppm, corresponding to 2 protons).
-
Integrate a well-resolved, non-exchangeable proton signal from the N-methyl-1-naphthalenemethanamine HCl. The N-methyl singlet (around 2.5-3.0 ppm, 3 protons) or the methylene protons (around 4.5 ppm, 2 protons) are suitable candidates.
-
-
Purity Calculation:
Purity (% w/w) = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
Purity_IS = Purity of the certified internal standard
-
Protocol 2: Comparative HPLC-UV Analysis (Outline)
-
System: HPLC with a UV detector (e.g., at 280 nm).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer).
-
Standard Preparation: Prepare a stock solution of N-methyl-1-naphthalenemethanamine HCl reference standard of known purity and concentration. Create a calibration curve with at least five concentration levels.
-
Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase, and filter it.
-
Analysis: Inject the standards and sample, and determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.
Diagrams and Visualizations
Conclusion and Recommendation
For the quantitative analysis of N-methyl-1-naphthalenemethanamine HCl, qNMR emerges as a superior technique, particularly within the regulated environment of pharmaceutical development. Its status as a primary method eliminates the need for a specific, highly purified reference standard of the analyte, which is a significant advantage in early-stage development. The ability to simultaneously confirm the chemical structure while determining purity provides an unparalleled level of confidence and data integrity.
While HPLC remains a valuable tool for impurity profiling and quality control, it is fundamentally a comparative method. Titration, though simple, lacks the specificity required for reliable purity assessment in the presence of other acidic or basic species. Therefore, for definitive purity assignment and as a primary analytical tool, qNMR is the recommended method, offering a self-validating system that embodies the principles of accuracy, specificity, and scientific rigor.
References
- Title: Process for the preparation of n-methyl-1-naphthalenemethanamine. Source: Google Patents.
-
Title: N-Methyl-N-naphthylmethylamine hydrochloride | C12H14ClN | CID 16211748. Source: PubChem. URL: [Link]
-
Title: N-Methyl-1-Naphthyl methyl amine hydrochloride | Drug Information. Source: PharmaCompass.com. URL: [Link]
-
Title: Stimuli Article (qNMR). Source: US Pharmacopeia (USP). URL: [Link]
-
Title: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Source: Patsnap Eureka. URL: [Link]
-
Title: A Guide to Quantitative NMR (qNMR). Source: Emery Pharma. URL: [Link]
-
Title: N-Methyl-N-naphthylmethylamine | C12H13N | CID 84474. Source: PubChem. URL: [Link]
-
Title: A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Source: National Center for Biotechnology Information. URL: [Link]
Sources
- 1. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 2. N-Methyl-N-naphthylmethylamine hydrochloride | C12H14ClN | CID 16211748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methyl-1-Naphthyl methyl amine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. emerypharma.com [emerypharma.com]
A Comparative Guide to Purity Assessment of Naphthalen-1-ylmethanamine Hydrochloride: GC vs. HPLC
For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. Naphthalen-1-ylmethanamine hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides an in-depth technical comparison of two primary chromatographic techniques for its purity assessment: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into the mechanistic basis for methodological choices, present detailed experimental protocols, and offer data-driven insights to guide your analytical strategy.
The Analytical Challenge: Unmasking the Amine
This compound is a salt, rendering it non-volatile and thermally labile. This fundamental property presents a significant hurdle for direct analysis by Gas Chromatography, a technique that relies on the volatilization of the analyte. Therefore, a critical sample preparation step is required to convert the hydrochloride salt to its free base, Naphthalen-1-ylmethanamine, which is amenable to GC analysis. This conversion is the pivotal first step in developing a robust GC method and a key point of differentiation from HPLC, which can often analyze the salt form directly.
Gas Chromatography: A Viable Option with a Prerequisite
Gas chromatography offers high resolution and sensitivity, particularly with a Flame Ionization Detector (FID), which is highly responsive to hydrocarbon-containing organic molecules. However, as previously stated, direct injection of the hydrochloride salt is not feasible. The primary analytical strategy involves an in-situ or prior conversion of the salt to its volatile free base.
The Causality Behind Experimental Choices in GC
The successful GC analysis of Naphthalen-1-ylmethanamine hinges on two critical aspects: the quantitative conversion of the hydrochloride salt to the free base and the chromatographic conditions that ensure sharp peaks and good separation from potential impurities.
One effective approach is Headspace GC. In this technique, the non-volatile salt is dissolved in a high-boiling point solvent containing a strong, non-volatile base. Upon heating, the volatile free amine is partitioned into the headspace of the vial and an aliquot of the vapor phase is injected into the GC. This elegant solution avoids the introduction of non-volatile salts onto the GC column, which can lead to contamination and degradation of column performance.
An alternative, more traditional approach involves a liquid-liquid extraction. The aqueous solution of the amine salt is basified, and the liberated free base is extracted into an immiscible organic solvent. The organic layer is then injected into the GC. While effective, this multi-step process can be more time-consuming and susceptible to variability.
The choice of the GC column is also critical. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, typically provides a good balance of interactions to achieve separation from potential impurities.
Potential Impurities to Consider
A thorough purity assessment must be able to separate and quantify potential process-related impurities. Based on common synthetic routes for Naphthalen-1-ylmethanamine, key impurities may include:
-
Starting materials: Unreacted 1-chloromethylnaphthalene or naphthalene-1-carboxaldehyde.
-
Side-products: Bis-alkylated impurities, where a second naphthylmethyl group is attached to the amine.[1]
-
Degradation products: Potential products from oxidation or other degradation pathways.
The developed GC method must demonstrate specificity for the main component in the presence of these potential impurities.
High-Performance Liquid Chromatography: The Direct Approach
High-Performance Liquid Chromatography (HPLC) is often the preferred method for the analysis of salts and non-volatile compounds.[2] It offers versatility in column chemistries and mobile phases, allowing for the direct analysis of this compound without the need for conversion to the free base.
The Rationale for HPLC Method Parameters
A reversed-phase HPLC method is typically the most suitable for a compound of this nature. A C18 column is a common first choice, providing a hydrophobic stationary phase that retains the analyte based on its partitioning between the mobile and stationary phases.
The mobile phase composition is a critical parameter to optimize. A mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol, is standard. The buffer controls the pH, which in turn influences the ionization state of the amine and its retention on the column. For amine analysis, a slightly acidic to neutral pH is often employed to ensure good peak shape. The organic modifier content is adjusted to achieve the desired retention time and separation from impurities.
Detection is typically performed using a UV detector, as the naphthalene moiety provides a strong chromophore.
Comparative Analysis: GC vs. HPLC
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Sample Preparation | Requires conversion of the hydrochloride salt to the free base (e.g., via headspace with a base or liquid-liquid extraction). | Direct analysis of the hydrochloride salt is typically possible. |
| Volatility Requirement | Analyte must be volatile and thermally stable. | No volatility requirement, suitable for non-volatile and thermally labile compounds.[3] |
| Instrumentation | Simpler and often lower cost for basic setups (GC-FID). | More complex instrumentation with high-pressure pumps and a wider range of detectors. |
| Throughput | Can be high with headspace autosamplers. | Can be high with modern autosamplers. |
| Sensitivity | High sensitivity with FID for organic analytes. | High sensitivity with UV and other detectors. |
| Resolution | Excellent resolving power with capillary columns. | Excellent resolving power with a wide variety of column chemistries. |
| Environmental Impact | Uses gases as the mobile phase, which can be less of a disposal issue than organic solvents. | Generates significant volumes of organic solvent waste. |
Experimental Protocols
Gas Chromatography (Headspace GC-FID Method)
This protocol describes a headspace GC method for the purity assessment of Naphthalen-1-ylmethanamine, generated in-situ from the hydrochloride salt.
1. Sample Preparation:
- Accurately weigh approximately 50 mg of this compound into a 20 mL headspace vial.
- Add 5 mL of dimethyl sulfoxide (DMSO).
- Add approximately 100 mg of imidazole (or another suitable non-volatile strong base).
- Immediately seal the vial with a septum and crimp cap.
- Prepare a blank sample containing only DMSO and imidazole.
2. GC-FID Conditions:
- Column: DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness (or equivalent).
- Oven Temperature Program:
- Initial temperature: 150°C, hold for 2 minutes.
- Ramp: 10°C/min to 250°C, hold for 5 minutes.
- Injector Temperature: 250°C.
- Detector Temperature (FID): 280°C.
- Carrier Gas: Helium, constant flow of 1.5 mL/min.
- Headspace Sampler Conditions:
- Vial Equilibration Temperature: 120°C.
- Vial Equilibration Time: 15 minutes.
- Injection Volume: 1 mL of headspace vapor.
3. Data Analysis:
- Calculate the purity by area percent, assuming all components have a similar response factor with the FID.
- Identify and quantify any impurities relative to the main peak.
High-Performance Liquid Chromatography (RP-HPLC-UV Method)
This protocol outlines a reversed-phase HPLC method for the direct purity assessment of this compound.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.
- Dissolve and dilute to volume with a 50:50 mixture of mobile phase A and mobile phase B.
- Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
- Mobile Phase A: 0.1% Trifluoroacetic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient Program:
- 0-2 min: 20% B
- 2-15 min: 20% to 80% B
- 15-17 min: 80% B
- 17-18 min: 80% to 20% B
- 18-25 min: 20% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detection: UV at 280 nm.
3. Data Analysis:
- Calculate the purity by area percent.
- Identify and quantify any impurities relative to the main peak.
Visualizing the Workflow
Caption: Workflow for GC Purity Assessment of Naphthalen-1-ylmethanamine HCl.
Caption: Workflow for HPLC Purity Assessment of Naphthalen-1-ylmethanamine HCl.
Conclusion and Recommendations
Both GC and HPLC are powerful and reliable techniques for the purity assessment of this compound. The choice between them should be guided by the specific needs of the laboratory and the sample matrix.
-
HPLC is recommended for routine quality control due to its direct analysis capabilities, which simplifies sample preparation and reduces potential sources of error. Its versatility makes it suitable for a wide range of potential impurities.
-
GC, particularly with a headspace sampler, is a strong alternative, especially in laboratories where GC expertise and instrumentation are readily available. It can be a very sensitive and high-throughput technique once the sample preparation method is optimized and validated.
Ultimately, the selected method must be validated according to ICH guidelines to ensure it is fit for its intended purpose, providing accurate and reproducible purity data that is essential for the advancement of research and drug development.
References
- Google Patents. (n.d.). Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
VTechWorks. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-N-naphthylmethylamine hydrochloride. Retrieved from [Link]
-
Veeprho. (n.d.). N,N-Dimethyl-1-(naphthalen-1-yl)methanamine. Retrieved from [Link]
-
ResearchGate. (2015, September 30). How analyze an amine chlorhydrate by GC ?. Retrieved from [Link]
-
PMC - NIH. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
-
Asian Journal of Chemistry. (2006). Determination of Naphthalene Content by Gas Chromatography. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N-Methyl-1-(naphthalen-1-yl)methanamine Hydrochloride. Retrieved from [Link]
-
Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
ResearchGate. (2014, October 15). Would HPLC or GC-MS be a better way to measure the quantity of biogenic amines in brine left after the sauerkraut production?. Retrieved from [Link]
-
PharmaCompass.com. (n.d.). N-Methyl-1-Naphthyl methyl amine hydrochloride. Retrieved from [Link]
-
NIST WebBook. (n.d.). Naphthalene, 1-methyl-. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Determination of naphthalene content by gas chromatography. Retrieved from [Link]
-
Shimadzu. (n.d.). GC-MS. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Retrieved from [Link]
-
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
Regulations.gov. (2011, March 4). Naphthalene Purity Determination. Retrieved from [Link]
Sources
A Comparative Guide to the Synthesis of N-methyl-1-naphthalenemethanamine HCl for Researchers and Drug Development Professionals
N-methyl-1-naphthalenemethanamine hydrochloride is a key starting material and intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the allylamine class of antifungal agents such as naftifine and terbinafine.[1][2][3] The efficiency, scalability, and cost-effectiveness of the synthesis of this intermediate are critical factors in the overall drug development and manufacturing process. This guide provides an in-depth comparison of the most common and recently developed synthetic routes to N-methyl-1-naphthalenemethanamine HCl, offering insights into the underlying chemical principles and practical considerations for each approach.
Overview of Synthetic Strategies
The synthesis of N-methyl-1-naphthalenemethanamine fundamentally involves the formation of a C-N bond between a methylamino group and a naphthalen-1-ylmethyl moiety. The primary strategies to achieve this transformation can be broadly categorized as:
-
Reductive Amination: A direct and often high-yielding approach that forms the C-N bond and reduces an imine intermediate in a single conceptual step.
-
Nucleophilic Substitution: A classic method involving the displacement of a leaving group on the naphthalene methyl group by methylamine.
-
Two-Step Synthesis via an N-formyl Intermediate: An indirect approach that aims to improve selectivity and reduce by-products compared to direct nucleophilic substitution.
-
Reduction of an Amide: A less common but viable route starting from a carboxylic acid derivative.
This guide will now delve into a detailed analysis of each of these synthetic pathways.
Route 1: Reductive Amination of 1-Naphthaldehyde
Reductive amination is a powerful and widely used method for the synthesis of amines.[4] In the context of N-methyl-1-naphthalenemethanamine synthesis, this approach typically involves the reaction of 1-naphthaldehyde with methylamine to form an intermediate imine (a Schiff base), which is then reduced in situ to the desired secondary amine.[5][6][7][8][9]
Reaction Scheme
Caption: Reductive amination of 1-naphthaldehyde with methylamine.
Mechanistic Rationale and Advantages
This one-pot reaction is often preferred for its efficiency and atom economy. The initial condensation of the aldehyde and amine is typically reversible, and the subsequent reduction of the imine drives the reaction to completion. A noteworthy advancement in this area is the use of chlorodimethylsilane (Me₂SiHCl) as both a reductant and an activator.[10] This protocol with N-Boc-N-methylamine allows for the in situ generation of HCl, which facilitates both the reductive amination and the final precipitation of the product as its hydrochloride salt, resulting in high yield and purity.[10]
Experimental Protocol: Reductive Amination using Me₂SiHCl
A novel protocol for the synthesis of secondary N-methylamines via reductive amination of aldehydes with N-Boc-N-methylamine has been developed, using Me₂SiHCl as the reductant.[10] The reaction proceeds through the formation of Boc-protected secondary N-methylamines, which undergo in situ Boc-deprotection facilitated by HCl generated during the initial reductive amination.[10]
Step-by-step methodology:
-
To a solution of 1-naphthaldehyde in a suitable aprotic solvent (e.g., dichloromethane), add N-Boc-N-methylamine.
-
Cool the mixture in an ice bath and add chlorodimethylsilane (Me₂SiHCl) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration, washed with a cold solvent, and dried.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 96% | [10] |
| Purity | High (isolated by filtration) | [10] |
| Reaction Time | Not specified, but likely several hours | [10] |
| Temperature | 0 °C to room temperature | [10] |
Trustworthiness and Field-Proven Insights
This method is highly reliable due to the direct formation of the stable hydrochloride salt, which often crystallizes from the reaction mixture, simplifying purification. The use of Me₂SiHCl is a clever strategy to avoid the handling of gaseous HCl. This route is particularly attractive for laboratory-scale synthesis due to its high yield and clean reaction profile.
Route 2: Nucleophilic Substitution of 1-Halomethylnaphthalenes
This classical approach involves the reaction of a 1-halomethylnaphthalene (typically chloro- or bromo-) with methylamine.[11] The methylamine acts as a nucleophile, displacing the halide to form the desired product.
Reaction Scheme
Caption: Nucleophilic substitution of 1-chloromethylnaphthalene.
Mechanistic Rationale and Challenges
This SN2 reaction is straightforward but can be plagued by the formation of by-products. The primary amine product is itself a nucleophile and can react with another molecule of the starting halide to form a tertiary amine impurity. To minimize this, a large excess of methylamine is often used. The reaction is typically carried out in a polar solvent to facilitate the reaction between the polar methylamine and the less polar haloalkane.[11]
Experimental Protocol: From 1-Chloromethylnaphthalene
A process for synthesizing naftifine hydrochloride includes the synthesis of N-methyl-1-naphthyl methylamine from 1-chloromethylnaphthalene crude product and methylamine.[12] A specific laboratory preparation is as follows:
Step-by-step methodology: [13]
-
A solution of 1-chloromethylnaphthalene (17.6 g) in absolute ethanol (40 ml) is added dropwise to a 33% solution of methylamine in absolute ethanol (100 ml) at 0-5 °C.[13]
-
The mixture is allowed to stand overnight and then evaporated.[13]
-
The residue is taken up in chloroform and washed with 1 N sodium hydroxide solution and water.[13]
-
The organic phase is dried and evaporated. The crude product is then distilled under vacuum to yield the pure free base.[13]
-
The hydrochloride salt is prepared by dissolving the free base in a suitable solvent and adding a solution of HCl.
Quantitative Data
| Parameter | Value | Reference |
| Yield | Not explicitly stated for the HCl salt, but the free base is obtained as the main fraction after distillation. | [13] |
| Purity | Requires purification by distillation. | [13] |
| Reaction Time | Overnight | [13] |
| Temperature | 0-5 °C initially, then room temperature. | [13] |
Trustworthiness and Field-Proven Insights
While conceptually simple, this route's practicality is diminished by the potential for over-alkylation, leading to the formation of a tertiary amine impurity. The use of a large excess of methylamine and careful control of reaction conditions are crucial for achieving good selectivity. This method is often employed in industrial settings where the cost of raw materials is a significant consideration.[11][12]
Route 3: Two-Step Synthesis via N-formyl Intermediate
To circumvent the issue of over-alkylation seen in direct nucleophilic substitution, a two-step process involving the formation and subsequent hydrolysis of an N-formyl intermediate has been developed.[14][15][16]
Reaction Scheme
Caption: Two-step synthesis via an N-formyl intermediate.
Mechanistic Rationale and Advantages
In this route, 1-chloromethylnaphthalene is first reacted with N-methylformamide in the presence of a base. The resulting N-formyl derivative is then hydrolyzed under acidic or basic conditions to yield the desired secondary amine.[14] This method is advantageous because the formamide is not nucleophilic enough to react further with the starting halide, thus preventing the formation of tertiary amine impurities.[14] This leads to a cleaner product that is easier to purify.
Experimental Protocol: From 1-Chloromethylnaphthalene and N-methylformamide
An improved and impurity-free process for the preparation of N-methyl-1-naphthalenemethanamine starts from 1-chloromethylnaphthalene.[14]
Step-by-step methodology: [14][17]
-
Formation of the N-formyl intermediate: N-methylformamide is reacted with a strong base (e.g., sodium hydride) to form its anion, which then reacts with 1-chloromethylnaphthalene. Alternatively, the reaction can be carried out with a mild base and a phase-transfer catalyst.[14]
-
Base-catalyzed hydrolysis: The crude N-methyl-N-(1-naphthylmethyl)-formamide is suspended in aqueous sodium hydroxide (e.g., 20%) and heated (e.g., 60-70 °C) for several hours.[17]
-
Work-up and purification: The reaction mixture is cooled and extracted with a non-polar solvent like toluene. The organic layer is then extracted with aqueous HCl. The aqueous layer is treated with activated carbon, and then basified to liberate the free amine, which is extracted back into toluene.[17]
-
Final product isolation: The toluene is distilled off, and the resulting crude product is distilled under high vacuum to yield pure N-methyl-1-naphthalenemethanamine.[17]
-
Salt formation: The purified free base is dissolved in a suitable solvent and treated with HCl to precipitate the hydrochloride salt.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 85% (for the pure free base) | [17] |
| Purity | High, as it avoids tertiary amine by-products. | [14] |
| Reaction Time | Several hours for hydrolysis. | [17] |
| Temperature | 60-70 °C for hydrolysis. | [17] |
Trustworthiness and Field-Proven Insights
This method is described as simple, economical, and easy to adopt on a commercial scale.[14] The key advantage is the avoidance of the bis-alkylated impurity, which simplifies the purification process significantly.[14] This makes it a very attractive route for industrial production where purity and process robustness are paramount.
Route 4: Reduction of N-Methyl-1-naphthalenecarboxamide
Another potential, though less commonly cited, route is the reduction of N-methyl-1-naphthalenecarboxamide. This would typically involve a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Reaction Scheme
Caption: Reduction of N-methyl-1-naphthalenecarboxamide.
Mechanistic Rationale and Considerations
The reduction of amides to amines is a well-established transformation. LiAlH₄ is a common reagent for this purpose, although its use on an industrial scale can be challenging due to its pyrophoric nature and the need for stringent anhydrous conditions. The starting amide can be prepared from 1-naphthoic acid or its acid chloride and methylamine.
Experimental Protocol and Data
Trustworthiness and Field-Proven Insights
This route is likely to be less favored for large-scale production due to the hazards and cost associated with strong reducing agents like LiAlH₄. However, it can be a useful method for small-scale synthesis if the starting amide is readily available.
Comparative Summary of Synthesis Routes
| Feature | Route 1: Reductive Amination | Route 2: Nucleophilic Substitution | Route 3: Via N-formyl Intermediate | Route 4: Amide Reduction |
| Starting Materials | 1-Naphthaldehyde, Methylamine derivative | 1-Halomethylnaphthalene, Methylamine | 1-Halomethylnaphthalene, N-methylformamide | N-Methyl-1-naphthalenecarboxamide |
| Key Reagents | Me₂SiHCl or other reducing agents | Excess Methylamine | Base, Acid/Base for hydrolysis | LiAlH₄ or other strong reducing agents |
| Reported Yield | 96% | Not explicitly stated | 85% (free base) | Not available |
| Key Advantages | High yield, one-pot, direct to HCl salt with specific methods. | Uses readily available starting materials. | High purity, avoids tertiary amine by-products, scalable. | Straightforward transformation. |
| Key Disadvantages | Cost of specific reducing agents. | Formation of tertiary amine by-products, requires excess amine. | Two-step process. | Use of hazardous and expensive reducing agents. |
| Scalability | Good, especially with newer methods. | Good, but purification can be an issue. | Excellent, designed for commercial scale. | Poor, due to reagent hazards. |
Conclusion and Recommendations
The choice of the optimal synthesis route for N-methyl-1-naphthalenemethanamine HCl depends heavily on the specific requirements of the project, including the scale of production, purity requirements, cost constraints, and safety considerations.
-
For laboratory-scale synthesis where high purity and yield are paramount, the reductive amination route using Me₂SiHCl is highly recommended due to its elegance, high reported yield, and the direct formation of the desired hydrochloride salt.[10]
-
For industrial-scale production , the two-step synthesis via the N-formyl intermediate appears to be the most robust and reliable method.[14][17] Its ability to avoid the formation of difficult-to-remove tertiary amine impurities makes it particularly suitable for large-scale manufacturing where product purity and process consistency are critical.
-
The direct nucleophilic substitution route remains a viable option, especially if cost is the primary driver and purification capabilities are robust. However, careful optimization is required to minimize by-product formation.
-
The amide reduction route is generally the least practical for most applications due to the hazardous nature of the required reagents.
Ultimately, the selection of a synthetic route should be based on a thorough evaluation of these factors, and a process of laboratory validation is always recommended before scaling up any chemical synthesis.
References
-
Rojas-Bautista, R., et al. (2018). Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. Molecules, 23(11), 2877. Available from: [Link]
-
Semantic Scholar. Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. Available from: [Link]
-
AMiner. Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues As Potential Antifungal Agents. Available from: [Link]
-
Kim, J., et al. (2021). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 86(21), 15229–15237. Available from: [Link]
- Stütz, A. (1987). Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. Annals of the New York Academy of Sciences, 544, 32-45.
-
ChemBK. N-Methyl-1-naphthalenemethylamine hydrochloride. Available from: [Link]
- Google Patents. CN1324790A - Naftifine hydrochloride synthesizing process.
- Google Patents. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
- Google Patents. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
WIPO Patentscope. WO/2004/080945 PROCESS FOR THE PREPARATION OF N-METHYL-1-NAPHTHALENEMETHANAMINE. Available from: [Link]
-
PrepChem.com. Synthesis of (a) N-Methyl-(1-naphthylmethyl)amine. Available from: [Link]
-
Semantic Scholar. Synthesis and Characterization of Schiff Bases Derived from 1-Naphthylamine Hydrochloride, Syria. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Simple and efficient one-pot solvent-free synthesis of N-methyl imines of aromatic aldehydes. Available from: [Link]
-
Chemistry LibreTexts. 10.5: Synthesis of Amines. Available from: [Link]
-
ResearchGate. 2-Hydroxy-1-naphthaldehyde-derived Schiff bases: Synthesis, characterization, and structure | Request PDF. Available from: [Link]
-
ResearchGate. Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(II) and Co(II) complexes. Available from: [Link]
-
AJOL.info. synthesis of schiff bases derived from 2-hydroxy-1-naphthaldehyde and their tin. Available from: [Link]
Sources
- 1. Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Simple and efficient one-pot solvent-free synthesis of N-methyl imines of aromatic aldehydes [comptes-rendus.academie-sciences.fr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ajol.info [ajol.info]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Page loading... [guidechem.com]
- 12. CN1324790A - Naftifine hydrochloride synthesizing process - Google Patents [patents.google.com]
- 13. prepchem.com [prepchem.com]
- 14. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 15. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 16. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 17. echemi.com [echemi.com]
- 18. N-Methyl-1-naphthalenemethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Comparative Analysis of Naphthalen-1-ylmethanamine Salts: A Guide to Selecting the Optimal Counterion for Research and Development
In the landscape of pharmaceutical development and chemical synthesis, the selection of an appropriate salt form for an active molecule is a critical decision that profoundly influences its physicochemical properties and, ultimately, its performance. Naphthalen-1-ylmethanamine, a key building block for various bioactive molecules and materials, is often utilized in its salt form to enhance stability and handling.[1][2] This guide provides an in-depth, objective comparison between two common salt forms: Naphthalen-1-ylmethanamine hydrochloride and Naphthalen-1-ylmethanamine hydroiodide. Our analysis is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and supporting experimental frameworks to guide the rational selection of the optimal salt for a given application.
The Strategic Importance of Salt Selection
The conversion of a free base, such as Naphthalen-1-ylmethanamine, into a salt is a fundamental strategy in pharmaceutical chemistry.[3] The primary goals are to improve aqueous solubility, dissolution rate, stability, and manufacturability.[4][5] The choice of the counterion—in this case, chloride (Cl⁻) versus iodide (I⁻)—is not trivial. It dictates the resulting salt's crystal lattice energy, hygroscopicity, and pharmacokinetic profile.[3][6] While hydrochloride salts are the most prevalent in the pharmaceutical industry, representing a significant portion of all basic drug salt forms, alternative counterions like hydroiodide may offer unique advantages for specific applications.[6][7]
Physicochemical Properties: Hydrochloride vs. Hydroiodide
A side-by-side comparison of the fundamental properties of these two salts reveals key differences that have significant practical implications.
| Property | This compound | Naphthalen-1-ylmethanamine Hydroiodide | Scientific Implication |
| Molecular Formula | C₁₁H₁₂ClN | C₁₁H₁₂IN | The presence of iodine results in a significantly heavier molecule. |
| Molecular Weight | 193.67 g/mol | 285.13 g/mol [8] | Affects molar calculations, formulation mass, and potentially crystal packing. |
| Appearance | Typically a white to off-white crystalline solid.[9] | White to light yellow powder or crystal.[8][10] | Color variation in the hydroiodide may suggest greater sensitivity to oxidation over time. |
| CAS Number | 118-31-0 (for hydrochloride) | 256222-11-4[8][10][11] | Unique identifiers for sourcing and regulatory purposes. |
| Aqueous Solubility | Generally high, as is typical for amine hydrochlorides.[5] | Expected to be soluble, but potentially different from the HCl salt. | This is a critical performance parameter. Higher solubility often correlates with better bioavailability for oral dosage forms.[4] |
| Stability | Generally stable with a long shelf-life, though can be hygroscopic.[5][9] | Less common; stability data is sparse. Iodide salts can be susceptible to oxidation, potentially liberating iodine. | Stability and hygroscopicity are paramount for storage, handling, and formulation consistency. |
| Common Applications | Pharmaceutical intermediate, research chemical.[12] | Primarily listed for materials science (e.g., Perovskite Solar Cells).[8] | The choice of salt is heavily dictated by the intended final application. |
Expert Insight: The most striking difference lies in their primary fields of application. The hydrochloride is a conventional choice for pharmaceutical pathways, leveraging its established safety profile and favorable solubility characteristics.[4][6] In contrast, the hydroiodide's documented use in perovskite solar cell materials points to specific electronic or structural properties conferred by the iodide ion, which are not the primary concern in traditional drug development.[8]
The Rationale Behind Counterion Choice: A Mechanistic View
The decision to use hydrochloride or hydroiodide is a function of the desired outcome, guided by the principles of acid-base chemistry and solid-state properties. A successful salt requires a sufficient pKa difference (typically >2-3 units) between the basic drug and the acidic counterion to ensure it remains in its ionized form.[13]
Why is Hydrochloride the Industry Standard?
-
Optimal Acidity: Hydrochloric acid is a strong acid, ensuring complete protonation of the weakly basic naphthalen-1-ylmethanamine.
-
High Solubility: The small, highly electronegative chloride ion generally forms salts with high aqueous solubility.[5]
-
Safety & Regulatory Acceptance: Chloride is physiologically ubiquitous and has a long history of safe use in approved drug products.[6]
-
Stability: Hydrochloride salts are typically crystalline and exhibit good chemical stability.[5]
When Might Hydroiodide Be Considered?
-
Alternative Crystallinity: The larger, more polarizable iodide ion can lead to completely different crystal packing, potentially yielding a more stable, non-hygroscopic, or even a different polymorphic form. This can be advantageous if the hydrochloride form presents formulation challenges like poor flow or polymorphism issues.
-
Specialized Applications: As noted, in materials science, the iodide ion is integral to the electronic properties of perovskite precursors.[8]
-
Modulated Dissolution: In some cases, a different halide might offer a more desirable dissolution rate, striking a balance between solubility and stability in the gastrointestinal tract.
The process of choosing the best salt is a core component of pre-formulation studies, often referred to as a "salt screen."
Caption: Workflow for a typical pharmaceutical salt selection screen.
Experimental Protocols for Comparative Analysis
To make an informed decision, empirical data is essential. The following are standardized, self-validating protocols that a research lab would employ to compare the hydrochloride and hydroiodide salts directly.
Protocol 1: Small-Scale Salt Formation
Objective: To prepare crystalline samples of both salts for characterization.
-
Dissolution: Dissolve 1.0 equivalent of Naphthalen-1-ylmethanamine free base in a minimal amount of a suitable organic solvent (e.g., isopropanol or ethyl acetate).
-
Acidification: Slowly add 1.05 equivalents of either hydrochloric acid (as a solution in isopropanol) or hydroiodic acid (aqueous solution) dropwise while stirring at room temperature.
-
Crystallization: The salt will typically precipitate immediately. If not, stir for 1-2 hours. The mixture can be cooled or partially evaporated to induce crystallization.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove any unreacted starting material.
-
Drying: Dry the purified salt under vacuum at a controlled temperature (e.g., 40°C) to a constant weight.
-
Confirmation: Confirm salt formation using techniques like ¹H NMR (to observe chemical shifts upon protonation) and Powder X-ray Diffraction (PXRD) to assess crystallinity.
Protocol 2: Equilibrium Aqueous Solubility Determination (Shake-Flask Method)
Objective: To quantify and compare the aqueous solubility of the two salts.
-
Sample Preparation: Add an excess amount of the salt (e.g., 50-100 mg) to a known volume of purified water (e.g., 5 mL) in a sealed glass vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) on a shaker for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Sampling: Carefully extract a known volume of the clear supernatant.
-
Quantification: Dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Express the solubility in mg/mL or mol/L.
Protocol 3: Hygroscopicity Profile via Dynamic Vapor Sorption (DVS)
Objective: To assess the physical stability of the salts under varying humidity conditions.
-
Sample Loading: Place a small, accurately weighed amount of the dried salt (5-10 mg) onto the DVS microbalance.
-
Drying: Dry the sample under a stream of dry nitrogen (0% Relative Humidity, RH) until a stable weight is achieved.
-
Sorption/Desorption Cycle: Program the instrument to increase the RH in stepwise increments (e.g., 10% steps from 0% to 90% RH) and then decrease it back to 0%. The sample mass is continuously monitored.
-
Data Analysis: Plot the change in mass (%) versus the RH. The degree of water uptake at high humidity classifies the material's hygroscopicity (e.g., non-hygroscopic, slightly hygroscopic, etc.). Hysteresis between the sorption and desorption curves can indicate changes in the crystal structure.
Caption: Decision logic for selecting between HCl and HI salts.
Conclusion and Recommendation
The choice between this compound and Naphthalen-1-ylmethanamine hydroiodide is a strategic one, driven entirely by the intended application and desired physicochemical properties.
-
For Pharmaceutical Development: This compound should be the default starting point. Its properties are well-understood, it has a high likelihood of providing favorable solubility and stability, and it follows a well-trodden regulatory path.[6][7]
-
For Specialized Applications: Naphthalen-1-ylmethanamine hydroiodide presents an intriguing alternative. For materials science, its use is already indicated. In a pharmaceutical context, it should be considered a secondary option, investigated only if the hydrochloride form proves to be suboptimal during a comprehensive salt screen (e.g., due to intractable hygroscopicity or the formation of an unstable polymorph).
Ultimately, the principles of salt selection are not about finding a universally "better" salt, but about identifying the optimal salt for a specific purpose. This requires rigorous, parallel experimentation, as outlined in the provided protocols, to generate the decisive data needed to advance a project with confidence.
References
- CymitQuimica. (n.d.). Naphthalen-1-ylmethanamine Hydroiodide.
- Embibe. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point.
- Smolecule. (n.d.). Buy Naphthalen-1-yl(phenyl)methanamine hydrochloride | 5267-53-8.
- Scribd. (n.d.). Properties and Solubility of Amines.
- Aunins, J. G., & Tirey, J. F. (n.d.). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.
- NCERT. (n.d.). Amines.
- Guidechem. (n.d.). N-Methyl-1-naphthalenemethylamine hydrochloride 65473-13-4 wiki.
- Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II.
- Pharmaceutical Technology. (2011). Salt Selection in Drug Development.
- Improved Pharma. (2021). Salt Screening.
- Vedantu. (n.d.). Physical Properties of Amines Explained with Examples.
- van de Waterbeemd, H., & Smith, D. A. (2015). An evaluation of salt screening methodologies. Journal of Pharmaceutical Sciences, 104(5), 1547-1557.
- PharmaCompass. (n.d.). N-Methyl-1-Naphthyl methyl amine hydrochloride.
- ResearchGate. (n.d.). Salt Screening and Selection.
- PubChem. (n.d.). N-Methyl-N-naphthylmethylamine hydrochloride.
- PubChem. (n.d.). 1-Naphthalenemethanamine.
- TCI America. (n.d.). Naphthalen-1-ylmethanamine Hydroiodide.
- Pharmaffiliates. (n.d.). N-Methyl-1-(naphthalen-1-yl)methanamine Hydrochloride.
- ChemBK. (n.d.). N-Methyl-1-naphthalenemethylamine hydrochloride.
- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). Naphthalen-1-ylmethanamine Hydroiodide.
- Tokyo Chemical Industry Co., Ltd. (JP). (n.d.). Naphthalen-1-ylmethanamine Hydroiodide.
- Google Patents. (n.d.). Process for the preparation of n-methyl-1-naphthalenemethanamine.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 19(6), 2448–2459.
- Singh, S. K., & Singh, P. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 22-59.
- LinkedIn. (2025). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?
- SCIEDCO Canada. (n.d.). Naphthalen-1-ylmethanamine Hydroiodide, 1 g.
- Wikipedia. (n.d.). Hydrochloride.
- Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2007). Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. Journal of Medicinal Chemistry, 50(26), 6665–6672.
- Google Patents. (n.d.). Process for the preparation of n-methyl-1-naphthalenemethanamine.
- WIPO Patentscope. (n.d.). PROCESS FOR THE PREPARATION OF N-METHYL-1-NAPHTHALENEMETHANAMINE.
- ChemicalBook. (n.d.). N-Methyl-1-naphthalenemethylamine hydrochloride synthesis.
- Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.
- International Journal of Pharmaceutical Sciences. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential.
- Sayyed, R. (2025). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. Journal of Chemical and Pharmaceutical Research, 7(8), 834-842.
Sources
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmainfonepal.com [pharmainfonepal.com]
- 5. Hydrochloride - Wikipedia [en.wikipedia.org]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. pharmaoffer.com [pharmaoffer.com]
- 8. Naphthalen-1-ylmethanamine Hydroiodide | CymitQuimica [cymitquimica.com]
- 9. Page loading... [guidechem.com]
- 10. Naphthalen-1-ylmethanamine Hydroiodide | 256222-11-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. sciedco.ca [sciedco.ca]
- 12. Buy Naphthalen-1-yl(phenyl)methanamine hydrochloride | 5267-53-8 [smolecule.com]
- 13. pharmtech.com [pharmtech.com]
A Comparative Guide to Naphthalen-1-ylmethanamine Derivatives as Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Naphthalen-1-ylmethanamine Derivatives in Neurodegenerative Disorders
The quest for novel therapeutic agents to combat neurodegenerative diseases such as Parkinson's and Alzheimer's, as well as depressive disorders, has led to a significant focus on the inhibition of monoamine oxidases (MAO). These enzymes, existing in two isoforms, MAO-A and MAO-B, are crucial in the catabolism of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. An imbalance in these neurotransmitters is a hallmark of various neurological conditions. Consequently, the development of selective MAO inhibitors has become a cornerstone of modern medicinal chemistry.
Naphthalen-1-ylmethanamine has emerged as a promising scaffold for the design of novel MAO inhibitors. Its rigid bicyclic aromatic structure provides a versatile platform for chemical modifications, allowing for the fine-tuning of inhibitory potency and selectivity towards the MAO isoforms. This guide provides an in-depth comparative analysis of a series of Naphthalen-1-ylmethanamine derivatives, focusing on their inhibitory activity against MAO-A and MAO-B. We will delve into the structure-activity relationships (SAR) that govern their biological function and provide detailed experimental protocols to support further research and development in this exciting area.
Comparative Analysis of MAO Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. Furthermore, the selectivity of a compound for one MAO isoform over the other is a critical parameter in drug design, as it can minimize off-target effects. The selectivity index (SI) is calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B (SI = IC50(MAO-A) / IC50(MAO-B)). A high SI value indicates greater selectivity for MAO-B.
The following table summarizes the in vitro MAO inhibitory activities of a series of N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives, which share a core structure related to Naphthalen-1-ylmethanamine.[1]
| Compound | Substitution (R) | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Selectivity Index (SI = IC50A / IC50B) |
| 29 | 6-F | >10 | 0.066 | >151 |
| 34 | 7-F | >10 | 0.070 | >134 |
| Rasagiline (Reference) | - | 1.3 | 0.0917 | 14.18 |
| 2a | H | 5.2 | 0.53 | 9.81 |
| 2b | 5-F | >10 | 0.35 | >28.57 |
| 2c | 8-F | >10 | 0.42 | >23.81 |
| 3a | 6-Cl | >10 | 0.12 | >83.33 |
| 3b | 7-Cl | >10 | 0.15 | >66.67 |
| 4a | 6-CH3 | >10 | 0.28 | >35.71 |
| 4b | 7-CH3 | >10 | 0.31 | >32.26 |
Data extracted from a study on N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives, which are structurally analogous to Naphthalen-1-ylmethanamine derivatives.[1]
Structure-Activity Relationship (SAR) Insights
The data presented in the table reveals critical insights into the structure-activity relationships of these naphthalen-1-ylmethanamine analogs as MAO inhibitors.
Core Scaffold: The Naphthalen-1-ylmethanamine core serves as the foundational pharmacophore for interacting with the active site of the MAO enzymes. The aromatic naphthalene ring is crucial for establishing hydrophobic interactions within the enzyme's binding pocket.
Naphthalen-1-ylmethanamine Core Structure
Impact of Substituents on the Naphthalene Ring:
-
Halogen Substitution: The introduction of a fluorine atom at the 6 or 7-position of the tetrahydronaphthalene ring (compounds 29 and 34 ) resulted in the most potent and selective MAO-B inhibitors in the series, with IC50 values of 0.066 µM and 0.070 µM, respectively.[1] This suggests that small, electronegative substituents at these positions are highly favorable for MAO-B inhibition. Chlorine substitution at the same positions (3a and 3b ) also yielded potent and selective MAO-B inhibitors, though slightly less so than their fluorine counterparts.[1]
-
Alkyl Substitution: The presence of a methyl group at the 6 or 7-position (4a and 4b ) led to a decrease in MAO-B inhibitory potency compared to the halogenated derivatives.[1] This indicates that while some bulk is tolerated, smaller, more electronegative groups are preferred for optimal activity.
-
Positional Isomerism: The position of the substituent on the naphthalene ring significantly influences activity. For both fluorine and chlorine, substitution at the 6 and 7-positions appears to be more advantageous for MAO-B inhibition than at the 5 or 8-positions.[1]
The Propargylamine Moiety: The N-(prop-2-yn-1-yl) group is a well-known "suicide inhibitor" moiety for MAO enzymes. The terminal alkyne can form a covalent adduct with the FAD cofactor in the active site of MAO, leading to irreversible inhibition. This feature is likely a major contributor to the high potency of these compounds.
Experimental Protocols
A thorough understanding of the experimental methodology is paramount for the interpretation and replication of scientific findings. Below is a detailed protocol for a standard in vitro monoamine oxidase inhibition assay.
In Vitro MAO-A and MAO-B Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the IC50 values of test compounds against human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for both MAO-A and MAO-B)
-
Test compounds (Naphthalen-1-ylmethanamine derivatives)
-
Reference inhibitors (e.g., Clorgyline for MAO-A, Rasagiline for MAO-B)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplates
-
Fluorometric microplate reader
Experimental Workflow:
Workflow for MAO Inhibition Assay
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in phosphate buffer to obtain a range of concentrations for IC50 determination.
-
Dilute the recombinant human MAO-A and MAO-B enzymes to the desired working concentration in phosphate buffer.
-
Prepare a working solution of the kynuramine substrate in phosphate buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well black microplate, add a specific volume of the diluted enzyme solution (either MAO-A or MAO-B).
-
Add the serially diluted test compounds or reference inhibitors to the respective wells. Include control wells with buffer and solvent only.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitors to interact with the enzymes.
-
Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).
-
-
Detection and Data Analysis:
-
Stop the reaction by adding a quenching solution (e.g., 2N NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 380 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Mechanism of Action: Monoamine Oxidase and its Inhibition
Monoamine oxidases are flavoenzymes located on the outer mitochondrial membrane. They play a pivotal role in the oxidative deamination of monoamine neurotransmitters. This process not only deactivates the neurotransmitters but also produces hydrogen peroxide, which can contribute to oxidative stress.
Monoamine Oxidase Metabolic Pathway and Inhibition
By inhibiting MAO, Naphthalen-1-ylmethanamine derivatives prevent the breakdown of these crucial neurotransmitters, thereby increasing their levels in the synaptic cleft. This elevation of neurotransmitter levels is the primary mechanism by which these compounds are thought to exert their therapeutic effects in the treatment of depression and neurodegenerative disorders. The selectivity for MAO-B is particularly desirable for the treatment of Parkinson's disease, as MAO-B is the predominant isoform in the striatum and is primarily responsible for the metabolism of dopamine.
Conclusion
Naphthalen-1-ylmethanamine derivatives represent a promising class of monoamine oxidase inhibitors with significant potential for the development of novel therapeutics for neurological disorders. The comparative analysis presented in this guide highlights the potent and selective MAO-B inhibitory activity of certain derivatives, particularly those with halogen substitutions at the 6 and 7-positions of the naphthalene ring. The detailed experimental protocols and insights into the structure-activity relationships provide a solid foundation for researchers and drug development professionals to further explore and optimize this chemical scaffold. Future research should focus on expanding the library of these derivatives, further elucidating their mechanism of action, and evaluating their efficacy and safety in preclinical and clinical studies.
References
-
Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease. PubMed Central. [Link]
-
Rational design, synthesis, biological evaluation, and molecular modeling of novel naphthamide derivatives possessing potent, reversible, and competitive inhibitory mode of action over human monoamine oxidase. Scilit. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. PubMed Central. [Link]
-
Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. PubMed Central. [Link]
-
SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. PubMed. [Link]
-
Synthesis of Novel Benzo[b][1][2]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI. [Link]
Sources
- 1. Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Method Validation for N-methyl-1-naphthalenemethanamine HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for a Key Intermediate
N-methyl-1-naphthalenemethanamine hydrochloride (C₁₂H₁₄ClN, CAS: 65473-13-4) is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the antifungal agent Terbinafine.[1] As a pivotal component in the manufacturing process of an Active Pharmaceutical Ingredient (API), the purity and quality of this intermediate are paramount. Rigorous analytical control is not merely a regulatory requirement but a fundamental necessity to ensure the safety, efficacy, and consistency of the final drug product.
The validation of analytical procedures is the cornerstone of this control, providing documented evidence that a method is fit for its intended purpose.[2][3][4] This guide will compare four common analytical techniques for the assay of N-methyl-1-naphthalenemethanamine HCl:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography (GC)
-
UV-Visible Spectrophotometry
-
Non-Aqueous Titrimetry
Each method will be evaluated based on its principle, specificity, precision, accuracy, and other validation parameters as stipulated by leading regulatory bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is arguably the most powerful and widely used technique for the assay and impurity profiling of pharmaceutical intermediates. Its high resolving power allows for the separation of the main analyte from structurally similar impurities, making it a stability-indicating method. N-methyl-1-naphthalenemethanamine is a known related substance of Terbinafine, often referred to as "Terbinafine Related Compound A," and several HPLC methods for Terbinafine can be adapted for its quantification.[5]
Principle of the Method
The fundamental principle of RP-HPLC is the partitioning of analytes between a nonpolar stationary phase (typically a C18 silica-based column) and a polar mobile phase. N-methyl-1-naphthalenemethanamine HCl, being a salt of an amine, will have its retention behavior influenced by the pH of the mobile phase. By controlling the mobile phase composition and pH, we can achieve optimal retention and separation from potential impurities. Detection is typically performed using a UV detector, leveraging the strong absorbance of the naphthalene chromophore.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is a composite method based on established practices for analyzing Terbinafine and its related compounds.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and a pH 3.5 buffer (e.g., 0.05% orthophosphoric acid in water) in a ratio of 80:20 (v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation Steps:
-
System Suitability:
-
Prepare a standard solution of N-methyl-1-naphthalenemethanamine HCl at a concentration of approximately 50 µg/mL.
-
Inject the standard solution six times.
-
The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.
-
The tailing factor for the analyte peak should be not more than 2.0.
-
The theoretical plates should be not less than 2000.
-
-
Specificity:
-
Inject a blank (diluent), a standard solution, and a sample solution. The blank should show no interfering peaks at the retention time of the analyte.
-
Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate that the method can resolve the analyte from its degradation products.
-
-
Linearity:
-
Prepare a series of at least five standard solutions covering a range of 50% to 150% of the expected sample concentration (e.g., 25 µg/mL to 75 µg/mL).
-
Plot a graph of peak area versus concentration.
-
The correlation coefficient (r²) should be not less than 0.999.
-
-
Accuracy (Recovery):
-
Spike a placebo or a known sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each sample in triplicate.
-
The mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the test concentration on the same day, by the same analyst. The RSD should be not more than 2.0%.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and on a different instrument. The RSD between the two sets of results should be not more than 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness:
-
Introduce small, deliberate variations to the method parameters, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C).
-
The system suitability parameters should remain within acceptable limits.
-
Data Visualization and Comparison
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: HPLC Method Validation Workflow.
Table 1: Comparative Performance of HPLC Method Validation
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Specificity | No interference at analyte Rt | Peak purity > 99.5% |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.0% |
| LOD | S/N ≥ 3 | ~0.1 µg/mL |
| LOQ | S/N ≥ 10 | ~0.3 µg/mL |
| Robustness | System suitability passes | Passes |
Gas Chromatography (GC): A Viable Alternative for Volatile Analytes
Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For N-methyl-1-naphthalenemethanamine, the free base is sufficiently volatile for GC analysis. The hydrochloride salt would need to be neutralized and extracted into an organic solvent prior to injection, or analyzed using a derivatization step.
Principle of the Method
In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of the column. A Flame Ionization Detector (FID) is commonly used for organic compounds, providing high sensitivity.
Experimental Protocol: GC-FID Method
Sample Preparation:
-
Accurately weigh about 50 mg of N-methyl-1-naphthalenemethanamine HCl into a separatory funnel.
-
Dissolve in 20 mL of water and make the solution alkaline (pH > 10) with a dilute sodium hydroxide solution.
-
Extract the liberated free base with three 20 mL portions of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and dilute to a known volume (e.g., 100 mL) with the same solvent.
Chromatographic Conditions:
-
Column: 5% Phenyl Methyl Siloxane (or similar), 30 m x 0.32 mm, 0.25 µm film thickness
-
Carrier Gas: Helium or Nitrogen at a constant flow rate
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 280°C
-
Oven Temperature Program: 150°C for 2 minutes, then ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Injection Volume: 1 µL (split injection)
The validation of the GC method would follow the same parameters as outlined for HPLC (System Suitability, Specificity, Linearity, Accuracy, Precision, LOD/LOQ, and Robustness).
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: GC Sample Preparation Workflow.
UV-Visible Spectrophotometry: Simplicity and Speed
UV-Visible spectrophotometry is a simple, rapid, and cost-effective technique that can be used for the quantitative analysis of compounds containing chromophores. The naphthalene ring system in N-methyl-1-naphthalenemethanamine exhibits strong UV absorbance, making this a feasible method for an assay.
Principle of the Method
This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a sample solution at a specific wavelength (the wavelength of maximum absorbance, λmax), its concentration can be determined by comparing it to the absorbance of a standard solution of known concentration.
Experimental Protocol: UV Spectrophotometric Assay
Method Development:
-
Prepare a dilute solution of N-methyl-1-naphthalenemethanamine HCl in a suitable solvent (e.g., methanol or 0.1 M HCl).
-
Scan the solution from 400 nm to 200 nm to determine the λmax. The naphthalene chromophore typically shows strong absorbance around 220-230 nm and another band around 280 nm.
-
Select the λmax for quantification.
Assay Procedure:
-
Standard Preparation: Accurately weigh about 25 mg of N-methyl-1-naphthalenemethanamine HCl reference standard, dissolve in the chosen solvent in a 100 mL volumetric flask, and dilute to volume. Dilute 5.0 mL of this solution to 50.0 mL with the same solvent to obtain a final concentration of approximately 25 µg/mL.
-
Sample Preparation: Prepare the sample solution in the same manner to obtain a theoretical concentration of 25 µg/mL.
-
Measurement: Measure the absorbance of the standard and sample solutions at the predetermined λmax against a solvent blank.
-
Calculation:
-
Assay (%) = (Absorbance_Sample / Absorbance_Standard) * (Concentration_Standard / Concentration_Sample) * 100
-
The validation of this method would need to confirm its linearity, accuracy, and precision within a defined range. A key limitation is its lack of specificity; any impurity with a similar chromophore that absorbs at the same wavelength will interfere with the assay.
Non-Aqueous Titrimetry: A Classic and Robust Assay
Titrimetry is a classic analytical technique that provides a direct measure of the amount of substance. For the hydrochloride salt of an amine, a non-aqueous acid-base titration is a highly suitable and robust method for an assay. A supplier specification sheet for this compound indicates an assay range of 97.5% to 102.5% by "Titration ex Chloride," confirming its industrial applicability.[6][7]
Principle of the Method
N-methyl-1-naphthalenemethanamine HCl is the salt of a weak base and a strong acid. In a non-aqueous solvent like glacial acetic acid, the hydrochloride can be titrated as a base with a strong acid, such as perchloric acid. The glacial acetic acid acts as a leveling solvent, enhancing the basicity of the amine salt. The endpoint can be determined potentiometrically or with a visual indicator like crystal violet.[2][8]
Experimental Protocol: Potentiometric Titration
-
Reagent Preparation:
-
Titrant: 0.1 M Perchloric Acid in glacial acetic acid. Standardize against potassium hydrogen phthalate.
-
Solvent: Glacial acetic acid.
-
-
Procedure:
-
Accurately weigh about 200 mg of N-methyl-1-naphthalenemethanamine HCl into a clean, dry beaker.
-
Dissolve in 50 mL of glacial acetic acid.
-
Titrate with 0.1 M perchloric acid, recording the potential (mV) after each addition of titrant.
-
Determine the endpoint from the point of maximum inflection on the titration curve.
-
-
Calculation:
-
Assay (%) = (V * M * F * 100) / W
-
V = Volume of titrant consumed (mL)
-
M = Molarity of the titrant
-
F = Molar mass of N-methyl-1-naphthalenemethanamine HCl (207.70 g/mol ) / 1000
-
W = Weight of the sample (g)
-
-
This method is highly precise and accurate but, similar to UV spectrophotometry, it is not specific. It will quantify the total basic content of the sample.
Method Selection Guide: Choosing the Right Tool for the Job
The choice of analytical method depends on the specific requirements of the analysis.
Table 2: Comparison of Analytical Methods for N-methyl-1-naphthalenemethanamine HCl Assay
| Feature | HPLC | GC | UV-Vis Spectrophotometry | Non-Aqueous Titrimetry |
| Specificity | Excellent (Stability-indicating) | Good (with sample prep) | Poor | Poor |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Moderate (µg/mL) | Low (mg) |
| Precision | Excellent | Excellent | Good | Excellent |
| Accuracy | Excellent | Excellent | Good | Excellent |
| Sample Throughput | Moderate | Moderate | High | Moderate |
| Cost (Instrument) | High | High | Low | Low |
| Complexity | High | High | Low | Moderate |
| Best For | Purity, stability studies, routine QC | Volatility-based impurity profiling | Rapid, simple assay (in-process) | Bulk material assay, reference standard |
dot graph TD { rankdir=TB; node [shape=ellipse, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: Decision tree for method selection.
Causality Behind the Choices:
-
For regulatory filings and stability testing , where demonstrating specificity is non-negotiable, HPLC is the unequivocal choice. Its ability to separate and quantify the analyte in the presence of degradation products is a critical requirement of ICH guidelines.[2]
-
For determining volatile impurities , such as residual solvents or by-products from synthesis, GC is the superior technique.
-
In a process development or in-process control (IPC) setting , where speed and simplicity are valued and the impurity profile is well-understood, UV-Visible Spectrophotometry can be a highly efficient tool for rapid quantification.
-
For the final release testing of the bulk intermediate or for the qualification of a reference standard , where high precision and accuracy for the total analyte content are the primary goals, Non-Aqueous Titrimetry offers a robust and reliable pharmacopoeial-grade method.
Conclusion
The validation of analytical methods for a key pharmaceutical intermediate like N-methyl-1-naphthalenemethanamine HCl is a multifaceted task that requires a deep understanding of both the analyte's chemistry and the principles of the analytical techniques. While HPLC stands out for its specificity and is essential for stability and purity assessment, simpler methods like UV-Vis spectrophotometry and titrimetry offer practical advantages for routine assays where the impurity profile is controlled. Gas chromatography provides a complementary technique for a different subset of potential impurities.
Ultimately, the selection of a method should be based on a "fitness for purpose" approach, aligning the capabilities of the technique with the specific analytical requirements.[6][9] By leveraging the comparative data and detailed protocols in this guide, researchers and drug development professionals can make informed decisions to ensure the quality and consistency of this vital pharmaceutical building block.
References
-
International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2]
-
United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link][3]
-
Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][4]
-
Rao, T. N., et al. (2013). Forced degradation study of Terbinafine HCl by HPLC with PDA detector. Asian Journal of Research in Chemistry, 6(8), 755-763. [Link]
-
ECA Academy. (2023). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link][9]
-
PharmaCompass. N-Methyl-1-Naphthyl methyl amine hydrochloride Drug Information. [Link][3][5]
Sources
- 1. N-甲基-1-萘甲胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Non-aqueous Titrations [rxpharmaworld.blogspot.com]
- 3. N-Methyl-1-Naphthyl methyl amine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. scribd.com [scribd.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. info.gfschemicals.com [info.gfschemicals.com]
- 7. N-Methyl-1-naphthalenemethylamine hydrochloride, 98% 10 g | Request for Quote [thermofisher.com]
- 8. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
A Comparative Guide to the Cross-Reactivity of Naphthalen-1-ylmethanamine Hydrochloride in Immunoassay-Based Drug Screening
Introduction: The Challenge of Novel Psychoactive Substances in Drug Screening
In the landscape of drug development and toxicology, the emergence of novel psychoactive substances (NPS) presents a continuous challenge to standard screening methodologies. Naphthalen-1-ylmethanamine hydrochloride, a compound with a naphthalene core, represents a structural motif that deviates from classical drugs of abuse, yet shares key features with sympathomimetic amines. This guide provides a comparative analysis of the potential cross-reactivity of this compound in commonly used amphetamine immunoassays. For researchers, scientists, and drug development professionals, understanding this potential for cross-reactivity is critical for the accurate interpretation of screening results and the development of specific analytical methods.
Immunoassays are a widely adopted first-line screening tool in clinical and forensic toxicology due to their speed and high throughput.[1] However, these assays are susceptible to cross-reactivity, where the antibodies bind to structurally related, non-target compounds, potentially leading to false-positive results.[2][3] The core of this issue lies in the structural similarity between the target analyte and other compounds present in the sample. This guide will delve into the structural rationale for the potential cross-reactivity of this compound and compare it with known cross-reactants of amphetamine immunoassays.
Structural Rationale for Cross-Reactivity
The likelihood of a compound cross-reacting with an antibody is largely determined by its structural resemblance to the immunogen used to generate that antibody. In the case of amphetamine immunoassays, the antibodies are raised against amphetamine or methamphetamine. While this compound does not possess the classic phenethylamine backbone of amphetamine, it shares key pharmacophoric features that could facilitate antibody binding.
The primary structural similarities lie in the presence of a primary or secondary amine group attached to a short alkyl chain, which is, in turn, connected to a large aromatic system. In amphetamine, this is a phenyl ring, while in Naphthalen-1-ylmethanamine, it is a more extensive naphthalene ring. The bulky nature of the naphthalene group compared to the phenyl group is a significant difference, likely reducing the binding affinity. However, the fundamental arrangement of an aromatic ring and an amino group in close proximity is a common feature that could lead to recognition by anti-amphetamine antibodies.
Caption: Structural comparison of Amphetamine, Naphthalen-1-ylmethanamine, and the core Phenethylamine structure.
Comparative Cross-Reactivity of Amphetamine Analogs
To contextualize the potential cross-reactivity of this compound, it is instructive to examine the documented cross-reactivity of various amphetamine analogs with commercially available immunoassays. The following tables summarize the cross-reactivity data from several studies, providing a benchmark for comparison. It is important to note that cross-reactivity is dependent on the specific antibody clone used in the assay, the cutoff concentration, and the concentration of the interfering substance.[4][5]
Table 1: Cross-Reactivity of Selected Phenethylamine Derivatives with Commercial Amphetamine Immunoassays
| Compound | Siemens EMIT® II Plus Amphetamines Assay | CEDIA® DAU Amphetamine/Ecstasy Assay | Microgenics DRI® Ecstasy Enzyme Assay | Lin-Zhi Methamphetamine Enzyme Immunoassay |
| d-Amphetamine | Target Analyte | High | Moderate | Low |
| d-Methamphetamine | High | Target Analyte | Low | Target Analyte |
| MDMA (Ecstasy) | Low to Moderate | High | High | Low |
| MDA | Low to Moderate | High | High | Low |
| Phentermine | ~1-5% | Low | Low | Low |
| Ephedrine/Pseudoephedrine | <1% | <1% | <1% | <1% |
| 2C-B | Negative | Low | Negative | Negative |
| Mephedrone | Negative | Low | Negative | Negative |
Data compiled from multiple sources.[4][6][7][8][9][10] The percentages are approximate and can vary between studies and assay lots.
The data clearly indicate that even small modifications to the phenethylamine structure can significantly alter antibody recognition. For instance, the addition of a methylenedioxy ring in MDMA and MDA leads to high cross-reactivity in ecstasy-specific assays but lower recognition in traditional amphetamine assays.[7][10] Phentermine, which has a similar backbone to amphetamine but with a dimethylated alpha-carbon, shows significantly reduced cross-reactivity.[11]
Given that this compound possesses a significantly larger aromatic system than any of the compounds listed, it is plausible to hypothesize that its cross-reactivity with most amphetamine immunoassays would be low to negligible. The steric hindrance imposed by the bulky naphthalene ring would likely prevent efficient binding to the antibody's active site, which is optimized for the smaller phenyl ring of amphetamine.
Confirmatory Analytical Methods: The Gold Standard
Given the potential for cross-reactivity and the inherent limitations of immunoassays as screening tools, it is imperative to confirm any presumptive positive results using a more specific and sensitive analytical technique. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard confirmatory methods in toxicology.[12] These techniques separate individual compounds from a complex mixture and provide definitive identification based on their mass-to-charge ratio and fragmentation patterns.
Recommended Confirmatory Method: GC-MS Protocol
A robust GC-MS method for the analysis of this compound would involve the following steps:
-
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): Acidify the urine sample to a pH of ~2-3 with hydrochloric acid. Extract with a non-polar solvent like hexane to remove acidic and neutral interferents. Basify the aqueous layer to a pH of ~9-10 with sodium hydroxide and extract the Naphthalen-1-ylmethanamine with a solvent such as ethyl acetate or a mixture of chloroform and isopropanol.
-
Derivatization (Optional but Recommended): To improve chromatographic performance and mass spectral characteristics, the extracted amine can be derivatized. A common derivatizing agent for primary and secondary amines is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA).
-
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is suitable.
-
Injection: Splitless injection is preferred for trace analysis.
-
Temperature Program: An initial oven temperature of around 100°C, held for 1-2 minutes, followed by a ramp of 10-20°C per minute to a final temperature of 280-300°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for initial identification, followed by Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized or underivatized Naphthalen-1-ylmethanamine.
-
Proposed Experimental Workflow for Cross-Reactivity Determination
For researchers wishing to definitively determine the cross-reactivity of this compound with specific immunoassays, the following experimental workflow is proposed. This protocol is designed to be a self-validating system, ensuring the accuracy and reliability of the results.
Caption: Proposed experimental workflow for determining immunoassay cross-reactivity.
Step-by-Step Protocol:
-
Preparation of this compound Stock and Working Solutions:
-
Accurately weigh a certified reference standard of this compound.
-
Prepare a stock solution in methanol or drug-free urine at a high concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to create a range of working solutions that will be spiked into drug-free urine. The concentration range should be wide enough to determine the concentration that produces a positive result equivalent to the assay's cutoff calibrator.
-
-
Immunoassay Analysis:
-
Follow the manufacturer's instructions for the selected amphetamine immunoassay kit (e.g., Siemens EMIT® II Plus, CEDIA® DAU Amphetamine/Ecstasy).[7][13]
-
Calibrate the instrument using the manufacturer-provided calibrators.
-
Run low and high controls to ensure the assay is performing within specifications.
-
Analyze the drug-free urine samples spiked with varying concentrations of this compound.
-
-
Calculation of Percent Cross-Reactivity:
-
Determine the concentration of this compound that produces a response equivalent to the assay's cutoff calibrator (e.g., 500 ng/mL for d-amphetamine).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of Cutoff Calibrator / Concentration of Cross-Reactant) x 100
-
Conclusion and Future Directions
While direct experimental data on the cross-reactivity of this compound with amphetamine immunoassays is not currently available in the peer-reviewed literature, a thorough analysis of its chemical structure in comparison to known cross-reactants provides a strong basis for prediction. The bulky naphthalene ring system suggests that significant cross-reactivity is unlikely. However, the shared pharmacophoric elements with phenethylamines warrant empirical investigation.
The experimental workflow proposed in this guide provides a robust framework for researchers to definitively quantify the cross-reactivity of this and other novel psychoactive substances. Such studies are essential for improving the accuracy of drug screening programs and ensuring that clinical and forensic decisions are based on reliable and validated data. As the landscape of NPS continues to evolve, a proactive and systematic approach to evaluating the performance of existing screening tools is paramount.
References
- Regester, L. E., et al. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(2), 133-141.
- Nakanishi, K., et al. (2012). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement.
- Lin-Zhi International, Inc. (2018). LZI Methamphetamine Enzyme Immunoassay [Package Insert].
- Lin-Zhi International, Inc. (2019). LZI Oral Fluid Methamphetamine Enzyme Immunoassay [Package Insert].
- Lin-Zhi International, Inc. (2017). LZI Amphetamines 500 Enzyme Immunoassay [Package Insert].
- Mina, A. (2021). Amphetamines and Ecstasy (MDMA): A Comprehensive Study Using Siemens and Thermo Fisher Immunoassays Together with LC-MS. Iris Journal of Nursing & Care, 4(2).
- Swortwood, M. J., et al. (2013). Comprehensive forensic toxicological analysis of designer drugs. Office of Justice Programs.
- Siemens Healthineers. (2022).
- Thermo Fisher Scientific. (2018). CEDIA™ Amphetamine/Ecstasy Assay [Package Insert].
- U.S. Food and Drug Administration. (2001). 510(k) Substantial Equivalence Determination Decision Summary for DRI Ecstasy Enzyme Immunoassay.
- Colby, J. M. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing.
- Liang, W., et al. (2004). Multiplex Assay of Amphetamine, Methamphetamine, and Ecstasy Drug using CEDIA. Journal of Analytical Toxicology, 28(6), 459-465.
- Liang, W., et al. (2004). Multiplex assay of amphetamine, methamphetamine, and ecstasy drug using CEDIA technology. Therapeutic Drug Monitoring, 26(2), 213-218.
- Nakanishi, K., et al. (2012). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines...
- Mina, A. (2021). Amphetamines and Ecstasy (MDMA): A Comprehensive Study... Iris Publishers.
- Swortwood, M. J., et al. (2013). Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays.
- Thermo Fisher Scientific. (2018). Thermo Scientific High Performing Drugs of Abuse Assays [Brochure].
- Homsy, E. D., et al. (2015). One Hundred False-Positive Amphetamine Specimens Characterized by Liquid Chromatography Time-of-Flight Mass Spectrometry. Journal of Analytical Toxicology, 39(7), 557-563.
- Moeller, K. E., et al. (2014). False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review. Journal of Analytical Toxicology, 38(6), 351-361.
- Siemens. (n.d.). Emit® Drugs of Abuse Urine Assays Cross-Reactivity List. WakeMed.
- Thermo Fisher Scientific. (n.d.).
- Microgenics Corporation. (2024). 510(k)
Sources
- 1. Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. One Hundred False-Positive Amphetamine Specimens Characterized by Liquid Chromatography Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ojp.gov [ojp.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. ovid.com [ovid.com]
- 10. Multiplex assay of amphetamine, methamphetamine, and ecstasy drug using CEDIA technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wakemed.org [wakemed.org]
- 12. lin-zhi.com [lin-zhi.com]
- 13. siemens-healthineers.com [siemens-healthineers.com]
A Comparative Guide to Utilizing N-methyl-1-naphthalenemethanamine HCl as a Reference Standard in Pharmaceutical Analysis
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The reliability of these results hinges on the quality of the reference standards used. This guide provides an in-depth technical comparison of N-methyl-1-naphthalenemethanamine HCl as a reference standard, offering insights into its application, performance against alternatives, and the foundational principles of its use in a regulated environment.
The Critical Role of Reference Standards in Pharmaceutical Quality
In pharmaceutical quality control, a reference standard serves as a highly purified and well-characterized substance used as a basis for comparison in analytical procedures.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) have established stringent guidelines for the qualification and use of reference standards to ensure the identity, purity, and quality of drug substances and products.[3][4][5][6]
A primary reference standard is a substance demonstrated to be authentic and of high purity through extensive analytical testing.[5] Secondary standards, which are more commonly used in routine testing, are qualified against the primary standard to ensure traceability.[3] The use of well-characterized reference standards is not merely a recommendation but a necessity for regulatory compliance and data integrity.[3]
Technical Profile: N-methyl-1-naphthalenemethanamine HCl
N-methyl-1-naphthalenemethanamine hydrochloride, with the chemical formula C12H14ClN, is a derivative of naphthalene.[7] It typically presents as a white to off-white crystalline solid.[7]
Key Chemical and Physical Properties:
| Property | Value | Source(s) |
| CAS Number | 65473-13-4 | [8][9] |
| Molecular Formula | C12H14ClN | [9][10] |
| Molecular Weight | 207.70 g/mol | [9][10] |
| Melting Point | 191-193 °C | [8][11] |
| Appearance | White to off-white crystalline powder | [7] |
This compound is recognized as a key intermediate in the synthesis of pharmaceuticals such as Terbinafine and Butenafine.[7][12] It is also identified as "Terbinafine Related Compound A" by the USP, highlighting its importance as an impurity reference standard in the quality control of Terbinafine.[13][14][15]
The synthesis of a reference standard must be robust and yield a product of high purity, often requiring additional purification steps beyond what is typical for a standard chemical intermediate.[16][17] The characterization of N-methyl-1-naphthalenemethanamine HCl as a reference standard involves a comprehensive suite of analytical techniques to confirm its identity and purity, including NMR, Mass Spectrometry, and chromatographic methods.
Experimental Protocol: Quantifying Impurities with HPLC-UV
The primary application of N-methyl-1-naphthalenemethanamine HCl as a reference standard is in the quantification of impurities in drug substances. Below is a representative High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method.
Objective: To accurately quantify N-methyl-1-naphthalenemethanamine as an impurity in a drug substance.
Materials:
-
N-methyl-1-naphthalenemethanamine HCl Reference Standard
-
Drug Substance sample
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (or other suitable buffer components)
-
Appropriate HPLC column (e.g., C18)
Instrumentation:
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Protocol:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of N-methyl-1-naphthalenemethanamine HCl Reference Standard.
-
Dissolve in a suitable diluent (e.g., 50:50 Acetonitrile:Water) in a 100 mL volumetric flask.
-
Sonicate briefly to ensure complete dissolution and make up to volume. This is the stock standard solution.
-
Perform serial dilutions to prepare a series of calibration standards at appropriate concentrations.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the drug substance.
-
Dissolve in the same diluent in a 10 mL volumetric flask.
-
Sonicate to dissolve and make up to volume.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm (example)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A time-based gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure separation of the impurity from the main drug peak.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV absorbance maximum of N-methyl-1-naphthalenemethanamine.
-
Injection Volume: 10 µL
-
-
Analysis and Data Processing:
-
Inject the prepared standards and samples.
-
Construct a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of the N-methyl-1-naphthalenemethanamine impurity in the sample by interpolating its peak area on the calibration curve.
-
Calculate the percentage of the impurity in the drug substance.
-
Experimental Workflow Diagram:
Caption: HPLC workflow for impurity quantification.
Comparative Analysis: Alternatives and Considerations
While N-methyl-1-naphthalenemethanamine HCl is a well-established reference standard, particularly for related pharmaceutical products, alternatives do exist.
Alternative Reference Standards:
The choice of an alternative standard depends on the specific impurity being monitored. For instance, other process-related impurities or degradation products of the target drug would require their own specific reference standards. Examples could include:
-
N,N-Dimethyl-1-(naphthalen-1-yl)methanamine: A related tertiary amine.[18]
-
N-Methyl-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine: A potential by-product from the synthesis.[12]
Comparison of Reference Standards:
| Feature | N-methyl-1-naphthalenemethanamine HCl | Alternative Impurity Standard (e.g., a related compound) |
| Specificity | High for its designated impurity. | High for its specific impurity. |
| Availability | Commercially available from pharmacopeial and chemical suppliers. | May require custom synthesis if not commercially available. |
| Regulatory Acceptance | Recognized by pharmacopeias (e.g., as a USP related compound).[15] | May require extensive characterization and justification for regulatory submissions. |
| Cost | Generally moderate for a qualified reference standard. | Can be high, especially for custom synthesis. |
Alternative Analytical Methods:
-
Quantitative NMR (qNMR): This technique can provide a direct measurement of purity without the need for a specific reference standard of the same compound, instead using a certified internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities, offering high sensitivity and structural information.
The choice of method depends on the chemical nature of the analyte, the required sensitivity, and the regulatory context.
Ensuring Trustworthiness: A Self-Validating System
A key principle of good analytical practice is the establishment of a self-validating system. This ensures that the analytical run is performing as expected and the results are reliable.
System Suitability in HPLC:
Before sample analysis, a system suitability test is performed. This typically involves injecting a standard solution and evaluating parameters such as:
-
Peak Tailing Factor: To ensure good peak shape.
-
Theoretical Plates: To confirm column efficiency.
-
Repeatability: Multiple injections of the same standard should yield consistent results (low %RSD).
These checks confirm that the chromatographic system is suitable for the intended analysis on that particular day.
Diagram of a Self-Validating Analytical System:
Caption: A self-validating analytical workflow.
Conclusion and Expert Recommendations
N-methyl-1-naphthalenemethanamine HCl is a critical and well-characterized reference standard, particularly for the analysis of impurities in pharmaceuticals like Terbinafine. Its commercial availability and recognition by pharmacopeias make it a reliable choice for quality control and regulatory submissions.
Recommendations for Use:
-
Source from a reputable supplier: Ensure the reference standard comes with a comprehensive Certificate of Analysis (CoA) detailing its purity, identity, and storage conditions.[19]
-
Adhere to storage and handling instructions: Proper storage is crucial for maintaining the stability and integrity of the standard.[20]
-
Incorporate system suitability tests: Always verify the performance of your analytical system before running samples.
-
Consider the regulatory context: For GMP environments, ensure that the use of the reference standard is in line with ICH and pharmacopeial guidelines.[3][4]
By understanding the technical characteristics of N-methyl-1-naphthalenemethanamine HCl and implementing robust analytical practices, researchers and scientists can ensure the accuracy and reliability of their data, ultimately contributing to the development of safe and effective medicines.
References
- General Chapters: <11> USP REFERENCE STANDARDS. USP.
- N-Methyl-1-naphthalenemethylamine hydrochloride 65473-13-4 wiki. Guidechem.
- How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass Laboratories Inc.
- N-Methyl-1-(naphthalen-1-yl)methanamine hydrochloride (Standard). LGC Standards.
- N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4. ChemicalBook.
- N-Methyl-1-naphthalenemethylamine hydrochloride. ChemBK.
- N-Methyl-1-naphthalenemethylamine 98 65473-13-4. Sigma-Aldrich.
- N-Methyl-N-naphthylmethylamine hydrochloride | C12H14ClN | CID 16211748. PubChem.
- CAS No : 65473-13-4 | Product Name : N-Methyl-1-(naphthalen-1-yl)methanamine Hydrochloride. Pharmaffiliates.
- Use & Storage of Reference Standards. US Pharmacopeia (USP).
- N-Methyl-C-(naphthalen-1-yl)methanamine Hydrochloride (Secondary Amine Hydrochloride). LGC Standards.
- <11> USP REFERENCE STANDARDS. USP.
- How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. ICH.
- Pharmaceutical quality control: the reference standards labyrinth. European Pharmaceutical Review.
- ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria. ICH.
- USP Compendial Reference Standards. Sigma-Aldrich.
- Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC - NIH.
- N-Methyl-N-naphthylmethylamine | C12H13N | CID 84474. PubChem.
- USP: <11> Reference Standards - Draft published for Comment. gmp-compliance.org.
- N,N-Dimethyl-1-(naphthalen-1-yl)methanamine | CAS 16413-71-1. Veeprho.
- CAS No : 5418-22-4 | Product Name : N-Methyl-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine. Pharmaffiliates.
- N-Methyl-1-naphthalenemethylamine hydrochloride | CAS 65473-13-4. SCBT.
- N-Methyl-1-naphthalenemethylamine 98 65473-13-4. Sigma-Aldrich.
- N-Methyl-1-Naphthalenemethyl amine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com.
- WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine. Google Patents.
- N-Methyl-1-Naphthyl methyl amine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com.
- [Terbinafine Related Compound A (25 mg) (N-methyl-C-(naphthalen-1-yl)methanamine hydrochloride)] - CAS [65473-13-4]. USP Store.
- 14489-75-9, N-Methyl-1-naphthalenemethanamine Formula. ECHEMI.
- N-Methyl-1-naphthylmethylamine | 14489-75-9. Tokyo Chemical Industry Co., Ltd. (APAC).
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. <11> USP REFERENCE STANDARDS [drugfuture.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. edqm.eu [edqm.eu]
- 5. documents.lgcstandards.com [documents.lgcstandards.com]
- 6. database.ich.org [database.ich.org]
- 7. Page loading... [wap.guidechem.com]
- 8. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [chemicalbook.com]
- 9. N-Methyl-N-naphthylmethylamine hydrochloride | C12H14ClN | CID 16211748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. chembk.com [chembk.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. N-Methyl-N-naphthylmethylamine | C12H13N | CID 84474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. store.usp.org [store.usp.org]
- 16. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 17. echemi.com [echemi.com]
- 18. veeprho.com [veeprho.com]
- 19. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. usp.org [usp.org]
A Comparative Analysis of Naphthalen-1-ylmethanamine Hydrochloride and Its N-Alkylated Analogs for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the naphthalene scaffold remains a privileged structure, serving as the foundation for a diverse array of therapeutic agents. Naphthalen-1-ylmethanamine hydrochloride and its analogs are of particular interest due to their structural resemblance to known pharmacophores that interact with central nervous system targets. This guide provides an in-depth comparative analysis of this compound and its N-methyl and N,N-dimethyl analogs, offering insights into their synthesis, physicochemical properties, and biological activities. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the potential of this chemical class.
Introduction to Naphthalen-1-ylmethanamine Analogs
This compound serves as our parent compound, a primary amine featuring a naphthalene moiety. The introduction of methyl groups to the amine—creating N-methyl-naphthalen-1-ylmethanamine hydrochloride (a secondary amine) and N,N-dimethyl-naphthalen-1-ylmethanamine hydrochloride (a tertiary amine)—allows for a systematic evaluation of the structure-activity relationship (SAR). These seemingly minor modifications can significantly impact a molecule's physicochemical properties, such as lipophilicity and basicity, which in turn influence its pharmacokinetic and pharmacodynamic profiles.
Physicochemical Properties: A Comparative Overview
The N-alkylation of this compound introduces notable changes in its physicochemical characteristics. These properties are crucial determinants of a compound's behavior in biological systems, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility | Predicted LogP |
| This compound | C₁₁H₁₂ClN | 193.67[1] | Not widely reported | Soluble | 2.1 |
| N-Methyl-naphthalen-1-ylmethanamine hydrochloride | C₁₂H₁₄ClN | 207.70[2][3] | 191-193[4][5] | Sparingly soluble[6] | 2.6[7] |
| N,N-Dimethyl-naphthalen-1-ylmethanamine | C₁₃H₁₅N | 185.26[8] | Not available | Not available | 3.1[8] |
The increasing methylation from the primary to the tertiary amine is expected to increase lipophilicity, as reflected in the predicted LogP values. This trend can have significant implications for blood-brain barrier penetration and interaction with hydrophobic binding pockets of biological targets.
Synthesis of Naphthalen-1-ylmethanamine Analogs
The synthesis of these analogs can be achieved through several established routes. A common and versatile method is reductive amination, which allows for the controlled introduction of alkyl groups to the amine.
Figure 1: General synthetic scheme for Naphthalen-1-ylmethanamine analogs via reductive amination.
Another common synthetic route involves the reaction of 1-chloromethylnaphthalene with the corresponding amine.[9] The hydrochloride salts are typically prepared by treating the free base with hydrochloric acid in a suitable solvent.
Biological Activity: A Comparative Perspective
While comprehensive, directly comparative biological data for this specific series of analogs is limited in publicly available literature, we can infer potential activities based on the broader class of naphthylalkylamines. These compounds are known to interact with various biological targets, including monoamine transporters and receptors in the central nervous system.[6]
Potential Biological Targets
The structural similarity of naphthalen-1-ylmethanamine analogs to endogenous monoamines suggests that they may interact with monoamine transporters, such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). Inhibition of these transporters is a key mechanism of action for many antidepressant and psychostimulant drugs.[10]
Figure 2: Hypothesized mechanism of action of Naphthalen-1-ylmethanamine analogs at monoamine transporters.
In Vitro Cytotoxicity
To assess the general toxicity of these compounds, an in vitro cytotoxicity assay, such as the MTT assay, is a crucial first step. This assay measures the metabolic activity of cells and provides an indication of cell viability.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines a standard procedure for evaluating the cytotoxicity of the naphthalen-1-ylmethanamine analogs against a human cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Naphthalen-1-ylmethanamine HCl and its N-methyl and N,N-dimethyl analogs
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[11]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HeLa cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in complete DMEM.
-
After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the highest concentration of solvent used) and an untreated control.
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value for each compound.
Radioligand Binding Assay for Monoamine Transporters
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of the analogs for a specific monoamine transporter (e.g., SERT) expressed in a suitable cell line (e.g., HEK293 cells).[10]
Materials:
-
Membrane preparations from HEK293 cells stably expressing the human serotonin transporter (hSERT)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligand (e.g., [³H]-Citalopram)
-
Non-specific binding control (e.g., Fluoxetine)
-
Test compounds (naphthalen-1-ylmethanamine analogs)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure:
-
In a 96-well plate, add the assay components in the following order: assay buffer, test compound at various concentrations, and radioligand at a concentration close to its Kd.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[13]
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the specific binding by subtracting the non-specific binding (in the presence of a saturating concentration of a known inhibitor) from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Concluding Remarks for the Research Professional
This guide provides a comparative framework for the initial exploration of this compound and its N-alkylated analogs. The presented data and protocols offer a starting point for researchers to delve into the synthesis and biological evaluation of this promising class of compounds. The systematic modification of the amine substituent allows for a clear investigation of structure-activity relationships, which is fundamental to rational drug design. Further studies are warranted to fully elucidate the pharmacological profile of these analogs, including their selectivity for various biological targets and their in vivo efficacy and safety. The versatility of the naphthalene scaffold, coupled with the tunability of the amine functionality, suggests that these compounds hold significant potential for the development of novel therapeutics.
References
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
-
ResearchGate. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Available from: [Link]
-
PubMed Central. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Available from: [Link]
-
PubMed. Novel naphthylamide derivatives as dual-target antifungal inhibitors: Design, synthesis and biological evaluation. Available from: [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]
-
Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]
-
PubMed. Conventional Receptor Radioligand Binding Techniques Applied to the Study of Monoamine Oxidase. Available from: [Link]
-
ChemBK. N-Methyl-1-naphthalenemethylamine hydrochloride. Available from: [Link]
-
PubChem. N,N-dimethyl-1-(naphthalen-1-yl)methanamine. Available from: [Link]
- Google Patents. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
PubChem. N-Methyl-N-naphthylmethylamine hydrochloride. Available from: [Link]
-
PharmaCompass. N-Methyl-1-Naphthyl methyl amine hydrochloride. Available from: [Link]
-
PubMed Central. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors. Available from: [Link]
-
PubChem. N-Methyl-N-naphthylmethylamine. Available from: [Link]
-
PubChem. 1-Naphthalenemethanamine. Available from: [Link]
- Google Patents. CN115745817A - Method for preparing 3- (dimethylamino) -1- (naphthalene-1-yl) -1-acetone hydrochloride.
-
CP Lab Chemicals. This compound, min 98%, 1 gram. Available from: [Link]
-
PubChem. 1-Naphthalenamine, N-[(1,1,3,3-tetramethylbutyl)phenyl]-. Available from: [Link]
-
ChemSynthesis. N,N-dimethyl-N'-naphthalen-1-ylmethanimidamide. Available from: [Link]
-
Drug Development Research. Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Available from: [Link]
-
ResearchGate. Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Available from: [Link]
-
ResearchGate. Naphthalimide derivatives with therapeutic characteristics: A patent review. Available from: [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. N-Methyl-N-naphthylmethylamine hydrochloride | C12H14ClN | CID 16211748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methyl-1-Naphthyl methyl amine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Page loading... [wap.guidechem.com]
- 7. N-Methyl-N-naphthylmethylamine | C12H13N | CID 84474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N,N-dimethyl-1-(naphthalen-1-yl)methanamine | C13H15N | CID 264953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Conventional Receptor Radioligand Binding Techniques Applied to the Study of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Versatility of Naphthalen-1-ylmethanamine Hydrochloride: A Comparative Guide for Researchers
For chemists at the forefront of drug discovery and materials science, the selection of foundational molecular scaffolds is a critical decision that dictates the trajectory of a research program. Among the myriad of available building blocks, Naphthalen-1-ylmethanamine hydrochloride emerges as a versatile and strategic choice, offering a unique combination of steric bulk, electronic properties, and synthetic accessibility. This guide provides an in-depth exploration of its applications, presents a comparative analysis with alternative synthons, and furnishes detailed experimental protocols to empower researchers in their synthetic endeavors.
Core Applications: A Gateway to Bioactive Molecules and Complex Architectures
This compound's utility is most prominently showcased in its role as a key intermediate in the synthesis of high-value pharmaceutical compounds and as a versatile scaffold for the construction of diverse molecular frameworks.
Foundational Intermediate in Antifungal Drug Synthesis
A significant application of the naphthalen-1-ylmethanamine core is in the industrial production of allylamine antifungals, most notably Terbinafine and Butenafine.[1] While the direct precursor to these drugs is the N-methylated derivative, N-methyl-1-naphthalenemethylamine hydrochloride, the parent primary amine, this compound, serves as the initial building block.[1][2]
The synthetic pathway typically involves the N-methylation of Naphthalen-1-ylmethanamine, which is then condensed with other synthetic fragments to yield the final active pharmaceutical ingredient (API).[3][4] The naphthalene moiety is crucial for the biological activity of these drugs, contributing to their lipophilicity and enabling effective interaction with the fungal enzyme squalene epoxidase.
Comparative Analysis: this compound vs. Alternative Primary Amines
The strategic advantage of employing this compound becomes evident when compared to other primary amines commonly used in organic synthesis, such as benzylamine.
| Feature | This compound | Benzylamine | Rationale and Implications for Synthesis |
| Aromatic System | Naphthalene | Benzene | The extended π-system of the naphthalene ring offers enhanced opportunities for π-π stacking interactions, which can be advantageous in the design of enzyme inhibitors and materials with specific electronic properties.[5] |
| Steric Hindrance | Higher | Lower | The bulkier naphthalene group can influence the stereochemical outcome of reactions and may provide greater selectivity in certain transformations. However, it can also hinder reactivity in sterically demanding reactions. |
| Electronic Effects | The electron-rich naphthalene ring can influence the nucleophilicity of the amine and the reactivity of the aromatic system in electrophilic substitution reactions. | The phenyl group has well-understood electronic effects that are often used as a baseline for comparison. | The choice between the two synthons can be guided by the desired electronic properties of the target molecule. |
| Biological Activity of Derivatives | Derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.[6][7] | Benzylamine derivatives also exhibit a wide range of biological activities. | The naphthalene scaffold provides a distinct chemical space to explore for novel biological activities. |
Experimental Protocols: Harnessing the Synthetic Potential
The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound.
Protocol 1: Synthesis of N-Methyl-1-naphthalenemethylamine
This procedure outlines the synthesis of the key intermediate for antifungal agents.
Materials:
-
Naphthalen-1-ylmethanamine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88%)
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of Naphthalen-1-ylmethanamine (1 equivalent) in formic acid, add formaldehyde solution dropwise at 0°C.
-
After the addition is complete, heat the mixture at reflux for 12 hours.
-
Cool the reaction mixture to room temperature and basify with a 2M sodium hydroxide solution until a pH of >10 is achieved.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl-1-naphthalenemethylamine.
-
The product can be further purified by vacuum distillation.
Protocol 2: Synthesis of a Naphthalen-1-ylmethyl Schiff Base
This protocol details the formation of an imine, a versatile intermediate for the synthesis of various heterocyclic compounds.[1][7][8]
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Triethylamine
Procedure:
-
Suspend this compound (1 equivalent) in ethanol.
-
Add triethylamine (1.1 equivalents) to the suspension to liberate the free amine.
-
To the resulting solution, add the substituted benzaldehyde (1 equivalent).
-
Stir the reaction mixture at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the Schiff base product often precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Visualizing the Synthetic Pathways
To further elucidate the synthetic utility of this compound, the following diagrams illustrate key reaction pathways.
Caption: Key synthetic transformations of Naphthalen-1-ylmethanamine.
Conclusion
This compound stands as a valuable and versatile building block in the arsenal of the modern synthetic chemist. Its utility as a precursor to important antifungal agents and its capacity to serve as a scaffold for a wide array of biologically active molecules underscore its significance. By understanding its reactivity profile in comparison to other primary amines and by leveraging detailed experimental protocols, researchers can effectively incorporate this powerful synthon into their synthetic strategies to accelerate the discovery and development of novel chemical entities.
References
- Journal of Chemical Health Risks. (2025). Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. Journal of Chemical Health Risks.
-
National Institutes of Health. (2025). Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity. National Institutes of Health. [Link]
-
Semantic Scholar. (2021). Synthesis and Characterization of Schiff Bases Derived from 1-Naphthylamine Hydrochloride, Syria. Semantic Scholar. [Link]
-
Taylor & Francis Online. (2022). Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Google Patents. (n.d.). Preparation method of Terbinafine hydrochloride.
- European Patent Office. (n.d.). A process for the synthesis of terbinafine and derivatives thereof.
-
PubChem. (n.d.). 1-Naphthalenemethanamine. PubChem. [Link]
-
National Institutes of Health. (2005). Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents. National Institutes of Health. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2011). Synthesis And Antifungal Activity Of Terbinafine Analogues. Indian Journal of Pharmaceutical Sciences. [Link]
-
PubChem. (n.d.). N-Methyl-N-naphthylmethylamine hydrochloride. PubChem. [Link]
-
CP Lab Chemicals. (n.d.). This compound, min 98%, 1 gram. CP Lab Chemicals. [Link]
- Google Patents. (n.d.). Process for the preparation of n-methyl-1-naphthalenemethanamine.
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 3. Structure-Function Studies of Naphthalene, Phenanthrene, Biphenyl, and their Derivatives in Interaction with and Oxidation by Cytochromes P450 2A13 and 2A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Proper Disposal of Naphthalen-1-ylmethanamine Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents like Naphthalen-1-ylmethanamine hydrochloride are paramount to ensuring a safe laboratory environment and upholding environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, moving beyond mere compliance to foster a deeper understanding of the principles behind these essential procedures.
Understanding the Hazard Profile of this compound
This compound is an amine salt that presents several hazards that must be understood before any handling or disposal procedures are initiated. According to its Safety Data Sheets (SDS), the primary hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
In the event of thermal decomposition, hazardous byproducts such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas can be released.[3] Therefore, proper handling and disposal are critical to mitigate these risks.
Table 1: Hazard Summary and Recommended Personal Protective Equipment (PPE)
| Hazard | GHS Classification | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | Skin Irrit. 2 | Chemically resistant gloves (e.g., Nitrile) |
| Eye Irritation | Eye Irrit. 2A | Safety goggles or a face shield |
| Respiratory Irritation | STOT SE 3 | Use in a well-ventilated area or a chemical fume hood |
| --- | --- | Laboratory coat |
Immediate Actions: Spill Management and Emergency Response
Accidental spills are a reality in a dynamic research environment. A swift and informed response is crucial to containing the situation and preventing exposure.
Small-Scale Solid Spill Cleanup
For minor spills of solid this compound, the following procedure should be followed:
-
Restrict Access: Cordon off the affected area to prevent unauthorized entry.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemically resistant gloves.
-
Contain the Spill: Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.
-
Collect the Material: Carefully sweep the dampened material into a designated hazardous waste container. Avoid dry sweeping, which can generate dust.
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. For final decontamination, a solution of soap and water can be used.
-
Dispose of Contaminated Materials: All materials used for cleanup (paper towels, gloves, etc.) must be placed in the hazardous waste container.
Large-Scale or Solution Spills
For spills involving a significant quantity of solid or any amount of a solution containing this compound, the response should be escalated:
-
Evacuate Immediately: If the spill is large, or if you feel it is unsafe to handle, evacuate the immediate area.
-
Alert Others: Inform your supervisor and institutional Environmental Health and Safety (EHS) department.
-
Ventilate the Area: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.
-
Use Absorbent Materials: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[4]
The Core Directive: Proper Disposal of this compound Waste
The disposal of this compound is governed by stringent federal and local regulations. The U.S. Environmental Protection Agency (EPA) classifies naphthalene and its derivatives as hazardous waste, necessitating a specific disposal pathway.[5]
Waste Segregation and Labeling: The First Line of Defense
Proper segregation and labeling of waste are fundamental to a safe disposal process.
-
Designated Waste Container: All waste containing this compound, including contaminated labware and PPE, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.
-
Clear Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Irritant").
Disposal Pathway: Adherence to Regulatory Mandates
Under no circumstances should this compound be disposed of down the drain or in regular trash. The naphthalene moiety places it under specific EPA regulations. Wastes containing naphthalene are listed under several EPA hazardous waste codes, including U165 and various F and K codes.[5]
The mandated disposal route is through a licensed professional hazardous waste disposal service. Your institution's EHS department will have established procedures for the collection and disposal of such waste.
Diagram 1: Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
Advanced Topic: Potential for In-Lab Neutralization (For Informational Purposes Only)
While the primary and recommended disposal method is through a professional service, understanding the chemical reactivity of this compound can provide valuable insight. Some aromatic amines can be degraded in the lab through chemical oxidation. A potential, though not specifically validated for this compound, method involves the use of potassium permanganate.
This procedure should only be considered by experienced chemists with a thorough understanding of the reaction and its potential hazards, and only after consulting with their institution's EHS department.
Experimental Protocol: Potential Oxidation of Aromatic Amines
-
Objective: To degrade the aromatic amine functionality.
-
Procedure Outline:
-
In a large flask within a fume hood, dissolve the aromatic amine waste in dilute sulfuric acid.
-
Slowly add a solution of potassium permanganate. The purple color of the permanganate will disappear as it is consumed.
-
Continue adding permanganate solution until a faint, persistent purple color remains, indicating an excess of the oxidizing agent.
-
Allow the reaction to proceed for several hours.
-
Quench the excess permanganate by the careful addition of a reducing agent, such as sodium bisulfite, until the purple color disappears.
-
The resulting solution must still be treated as hazardous waste and disposed of according to institutional protocols.
-
Causality: The permanganate ion (MnO4-) is a strong oxidizing agent that can cleave the aromatic ring and degrade the amine group, potentially rendering the compound less hazardous. However, the reaction products themselves may be hazardous and require proper disposal.
Conclusion: A Commitment to Safety and Scientific Excellence
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the protocols outlined in this guide—from immediate spill response to the mandated hazardous waste disposal stream—researchers can ensure they are not only compliant with regulations but are actively fostering a culture of safety and scientific integrity.
References
- FUJIFILM Wako Pure Chemical Corporation. (2023, April 3). Safety Data Sheet: N-Methyl-1-naphthalenemethylamine Hydrochloride.
- Fisher Scientific. (2025, December 22). Safety Data Sheet: N-Methyl-1-naphthalenemethylaminehydrochloride.
- ChemicalBook. (2025, July 5). Safety Data Sheet: N-Methyl-1-naphthalenemethylamine hydrochloride.
- PubChem. (n.d.). N-Methyl-N-naphthylmethylamine hydrochloride. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). N-Methyl-1-naphthalenemethylamine hydrochloride.
- Pharmaffiliates. (n.d.). N-Methyl-1-(naphthalen-1-yl)methanamine Hydrochloride.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- National Toxicology Program. (2016). Report on Carcinogens, Fourteenth Edition: Naphthalene. U.S. Department of Health and Human Services.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- iGEM. (n.d.).
- University of Tennessee. (n.d.).
- Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
- TBEP Labs. (2019, April). Chemical Spill Clean-Up.
- Nipissing University. (n.d.).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methyl-1-naphthalenemethylamine hydrochloride.
- Smolecule. (n.d.). Naphthalen-1-yl(phenyl)methanamine hydrochloride.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes.
- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures.
- City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
- GOV.UK. (n.d.). Naphthalene: incident management.
- U.S. Environmental Protection Agency. (n.d.). Naphthalene.
- World Health Organization. (n.d.). WHO Guidelines for Indoor Air Quality: Selected Pollutants - Naphthalene.
- U.S. Environmental Protection Agency. (n.d.).
- Occupational Safety and Health Administr
- University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
- Benchchem. (2025). Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide.
- Google Patents. (n.d.). Process for the preparation of n-methyl-1-naphthalenemethanamine.
- PharmaCompass.com. (n.d.). N-Methyl-1-Naphthyl methyl amine hydrochloride.
- Google Patents. (n.d.).
- YouTube. (2015, August 22).
- ochempal. (n.d.).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
